Product packaging for YAP-TEAD-IN-2(Cat. No.:)

YAP-TEAD-IN-2

Cat. No.: B14076515
M. Wt: 470.9 g/mol
InChI Key: DMOHFURXRRTVGP-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YAP-TEAD Inhibitor 6 is a small molecule designed to directly disrupt the protein-protein interaction (PPI) between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors, a key node in the Hippo signaling pathway. Its mechanism of action involves binding to the interface 2 (α-helix) binding site on the TEAD protein, which is crucial for the formation of the YAP-TEAD transcriptional complex . By competitively inhibiting this interaction, YAP-TEAD Inhibitor 6 effectively suppresses TEAD-dependent transcriptional activity, leading to the downregulation of downstream target genes such as CTGF and CYR61 which are involved in cell proliferation and survival. This inhibitor is particularly valuable for probing Hippo pathway biology in cancer research, especially in models of colorectal cancer where the YAP-TEAD axis plays a significant role in tumorigenesis . It provides researchers with a tool to explore mechanisms of therapeutic resistance and to develop novel combination treatment strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24ClFN2O4 B14076515 YAP-TEAD-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24ClFN2O4

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(2S)-2-(aminomethyl)-5-chloro-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C25H24ClFN2O4/c1-31-11-12-32-20-9-7-16(24(29)30)22(23(20)27)21-17-13-25(14-28,15-5-3-2-4-6-15)33-19(17)10-8-18(21)26/h2-10H,11-14,28H2,1H3,(H2,29,30)/t25-/m1/s1

InChI Key

DMOHFURXRRTVGP-RUZDIDTESA-N

Isomeric SMILES

COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2C[C@@](O3)(CN)C4=CC=CC=C4)Cl)F

Canonical SMILES

COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2CC(O3)(CN)C4=CC=CC=C4)Cl)F

Origin of Product

United States

Foundational & Exploratory

The Emergence of Interface 2 Inhibition: A Technical Guide to the YAP-TEAD-IN-2 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its dysregulation frequently leads to the nuclear accumulation and activation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ. The oncogenic activity of YAP/TAZ is primarily mediated through their interaction with the TEAD family of transcription factors. Disrupting this protein-protein interaction (PPI) has become a key strategy for therapeutic intervention. This technical guide provides an in-depth analysis of YAP-TEAD-IN-2, a novel and potent inhibitor that operates through a unique mechanism: targeting a cryptic pocket at Interface 2 of the YAP-TEAD complex. We will explore its mechanism of action, summarize its quantitative efficacy, and provide detailed, representative protocols for the key experiments used in its characterization.

Introduction: The Hippo Pathway and the YAP-TEAD Axis

The Hippo pathway is a conserved signaling cascade that controls cell proliferation and apoptosis.[1][2] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2 kinases.[3][4] When the Hippo pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[2] In many cancers, this pathway is inactivated, resulting in dephosphorylated YAP/TAZ translocating to the nucleus.[5]

Once in the nucleus, YAP/TAZ, which lack DNA-binding domains themselves, associate with the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[5] This interaction is critical for activating a transcriptional program that drives cell proliferation, survival, and tumorigenesis.[6] The YAP-TEAD interaction occurs across an extensive surface area characterized by three main interfaces.[3][7] While many inhibitors have been developed to target the TEAD palmitate-binding pocket or Interface 3, this compound represents a first-in-class molecule that targets Interface 2.[1]

The YAP-TEAD Interaction Interfaces

The binding between YAP and TEAD is a complex interaction occurring at three distinct sites on the TEAD surface, as revealed by crystal structures.[3][6]

  • Interface 1: Involves an anti-parallel β-sheet formed between the N-terminal region of YAP and TEAD. This interface is not considered critical for the association.[3][7]

  • Interface 2: Dominated by the α-helix of YAP (residues 61-73) packing into a hydrophobic groove on TEAD.[3][7] This interface is crucial for the binding of many TEAD co-regulators.[6]

  • Interface 3: Characterized by a twisted-coil or "Ω-loop" of YAP (residues 86-100) inserting into a deep pocket on TEAD. This interface is essential for high-affinity binding.[3]

This compound: Mechanism of Action

This compound, also identified as "compound 6" in foundational research, is a trisubstituted pyrazole derivative.[1][3] Its primary mechanism of action is the direct disruption of the YAP-TEAD protein-protein interaction.

Unlike many other inhibitors that function allosterically by binding to the central palmitate-binding pocket of TEAD, this compound is the first small molecule reported to bind directly to Interface 2 .[1] It achieves this by targeting a previously unidentified cryptic pocket within this interface on the TEAD2 protein. The binding of this compound to this site is proposed to be facilitated by the movement of the phenol ring of a key tyrosine residue (Y382) on TEAD, which opens up the pocket to accommodate the inhibitor.[1][3] By occupying this critical space within Interface 2, this compound sterically hinders the binding of the YAP α-helix, leading to the dissociation of the YAP-TEAD transcriptional complex.[1] This prevents the recruitment of YAP to TEAD-regulated gene promoters, thereby inhibiting the expression of downstream oncogenic target genes like CTGF and CYR61.[1][3]

Mechanism of this compound Action cluster_Hippo_Off Hippo Pathway OFF (Cancer Cell) cluster_Inhibition Inhibition by this compound YAP YAP (Active) YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex Binds via Interfaces 1, 2, 3 TEAD TEAD TEAD->YAP_TEAD_Complex TargetGenes Target Genes (e.g., CTGF, CYR61) YAP_TEAD_Complex->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation YAP_i YAP Blocked_TEAD TEAD-Inhibitor Complex YAP_i->Blocked_TEAD Binding Prevented TEAD_i TEAD TEAD_i->Blocked_TEAD Inhibitor This compound Inhibitor->Blocked_TEAD Binds to Cryptic Pocket at Interface 2 Blocked_Transcription Transcription Blocked Blocked_TEAD->Blocked_Transcription

Caption: Mechanism of this compound disrupting the YAP-TEAD complex.

Quantitative Data

This compound has demonstrated high potency in biochemical assays. The quantitative data available from public sources is summarized below.

ParameterValueAssay DescriptionSource
IC50 2.7 nMInhibition of YAP-TEAD Protein-Protein Interaction (PPI)[2]

Note: This data is provided by a commercial vendor and is cited as originating from the primary research publication by Sturbaut et al.

Experimental Protocols

The following sections detail representative protocols for key assays used to characterize YAP-TEAD inhibitors.

Disclaimer: The following protocols are illustrative examples based on standard methodologies. The precise, detailed protocols from the primary research characterizing this compound are not fully available in the public domain search results. These should be adapted and optimized by researchers for their specific experimental conditions.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD-YAP complex in a cellular context. Inhibition of this activity by a compound indicates disruption of the YAP-TEAD pathway.

Principle: HEK293T cells are co-transfected with a reporter plasmid containing TEAD-binding sites upstream of a firefly luciferase gene, a constitutively expressed Renilla luciferase plasmid (for normalization), and plasmids expressing YAP and TEAD. The binding of the YAP-TEAD complex to the reporter construct drives firefly luciferase expression. A decrease in the luciferase signal in the presence of an inhibitor indicates a disruption of the complex's function.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5 x 104 cells per well in a 24-well plate the day before transfection.

  • Transfection (Day 1):

    • For each well, prepare a transfection mix containing:

      • 250 ng of the TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

      • 25 ng of a Renilla luciferase control plasmid (e.g., pRL-SV40).

      • 100 ng of a YAP expression plasmid.

      • 100 ng of a TEAD expression plasmid.

    • Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

    • Incubate cells for 24 hours post-transfection.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in each well with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for an additional 16-24 hours.

  • Lysis and Luminescence Measurement (Day 3):

    • Wash cells once with PBS.

    • Lyse the cells using 100 µL of 1x Passive Lysis Buffer per well.

    • Use a dual-luciferase reporter assay system. Transfer 20 µL of lysate to a 96-well white opaque plate.

    • Measure firefly luciferase activity followed by Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Luciferase Reporter Assay Workflow cluster_setup Day 1: Setup & Transfection cluster_treatment Day 2: Treatment cluster_readout Day 3: Readout A Seed HEK293T Cells (24-well plate) B Prepare Transfection Mix: - TEAD-luc Reporter - Renilla Control - YAP & TEAD Plasmids A->B C Transfect Cells B->C D Treat Cells with This compound (or Vehicle) E Incubate 16-24h D->E F Lyse Cells G Measure Firefly & Renilla Luminescence F->G H Analyze Data: Normalize & Calculate IC50 G->H

Caption: Workflow for a TEAD-responsive dual-luciferase reporter assay.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This assay directly measures the functional consequence of YAP-TEAD inhibition by quantifying the mRNA levels of downstream target genes.

Principle: MDA-MB-231 cells, which exhibit high basal YAP/TEAD activity, are treated with the inhibitor. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of known YAP-TEAD target genes (e.g., CTGF, CYR61, AXL) are quantified using real-time PCR. A potent inhibitor will cause a dose-dependent decrease in the mRNA levels of these genes.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 cells in an appropriate medium (e.g., DMEM with 10% FBS).

    • Seed 1 x 105 cells per well in a 24-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • RNA Extraction:

    • Wash cells with PBS.

    • Lyse cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix for each sample in triplicate, containing:

      • cDNA template (e.g., 10 ng).

      • Forward and reverse primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB).

      • SYBR Green or other fluorescent qPCR master mix.

    • Perform the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the change in expression relative to the vehicle-treated control (ΔΔCt).

    • Express the results as fold change (2-ΔΔCt).

Conclusion

This compound represents a significant advancement in the pursuit of Hippo pathway therapeutics. Its novel mechanism of action, targeting a cryptic pocket at Interface 2, provides a new paradigm for disrupting the oncogenic YAP-TEAD complex. The high potency demonstrated in initial assays underscores its potential as a valuable chemical probe for studying Hippo pathway biology and as a lead compound for the development of targeted cancer therapies. The experimental frameworks provided herein offer a guide for researchers to further investigate and characterize this and other emerging YAP-TEAD inhibitors.

References

YAP-TEAD-IN-2: A Technical Guide to a Potent Chemical Probe for Hippo Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a common feature in various human cancers, making it a compelling target for therapeutic intervention. The terminal effectors of this pathway, the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, drive oncogenic gene expression primarily through their interaction with the TEA domain (TEAD) family of transcription factors. The protein-protein interaction (PPI) between YAP/TAZ and TEAD is a key node for therapeutic targeting. However, the large and relatively flat nature of this interface presents a significant challenge for small molecule inhibitor development.[1] This guide provides a comprehensive technical overview of YAP-TEAD-IN-2, a potent chemical probe that directly inhibits the YAP-TEAD interaction, serving as an invaluable tool for studying Hippo pathway biology and advancing drug discovery efforts.

The Hippo Signaling Pathway and the YAP-TEAD Interaction

Core Kinase Cascade

The core of the Hippo pathway in mammals consists of a kinase cascade involving the STE20-like kinases MST1/2 and the large tumor suppressor kinases LATS1/2.[2] When the pathway is "ON," typically in response to signals like high cell density, MST1/2 phosphorylates and activates LATS1/2.[3]

The Role of YAP/TAZ as Transcriptional Co-activators

Activated LATS1/2 then phosphorylates YAP and TAZ on multiple serine residues.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their nuclear entry.[2] Cytoplasmic retention ultimately leads to the proteasomal degradation of YAP/TAZ.[5]

Conversely, when the Hippo pathway is "OFF" (e.g., at low cell density or due to loss of upstream tumor suppressors like NF2), the MST1/2-LATS1/2 kinase cascade is inactive.[6] Unphosphorylated YAP/TAZ is free to translocate into the nucleus.[4][7]

The YAP-TEAD Complex: A Critical Node in Cancer

Inside the nucleus, YAP/TAZ, which lack their own DNA-binding domains, associate with TEAD transcription factors (TEAD1-4).[8] This interaction is essential for recruiting the transcriptional machinery to target genes that promote cell proliferation, survival, and migration, such as CTGF and CYR61.[7][9] The hyperactivation of the YAP/TAZ-TEAD transcriptional program is a key driver of tumorigenesis and has been implicated in resistance to cancer therapies.[10][11] Therefore, disrupting the YAP-TEAD interaction is a primary strategy for targeting Hippo-driven cancers.[4]

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., High Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Cytoplasmic Retention (Hippo ON) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Prot_14_3_3 14-3-3 YAP_TAZ_p->Prot_14_3_3 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation (Hippo OFF) YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (CTGF, CYR61, etc.) YAP_TEAD_Complex->Target_Genes Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->YAP_TEAD_Complex Inhibits

Caption: The Hippo Signaling Pathway and the action of this compound.

This compound: A Potent Modulator of Hippo Signaling

This compound is a designation for potent small-molecule inhibitors that directly target the YAP/TAZ-TEAD protein-protein interaction. Several compounds with this nomenclature have been described, representing significant advances in the field. They act as chemical probes to dissect the biological functions of YAP-TEAD signaling and serve as lead compounds for the development of novel anticancer therapeutics.

Mechanism of Action

This compound functions by directly binding to TEAD transcription factors, thereby preventing the association of YAP and TAZ.[12] This action effectively blocks the formation of the oncogenic transcriptional complex, leading to the suppression of TEAD-dependent gene expression and subsequent inhibition of cancer cell proliferation.[12][13]

Quantitative Profile of this compound

The following table summarizes the reported quantitative data for various compounds identified as potent YAP-TEAD inhibitors, including those designated as this compound or with similar profiles. It is important to note that IC50 and EC50 values can vary significantly based on the specific assay conditions, cell lines, and time points used.[14]

Compound IdentifierTarget/AssayMetricValueReference
YAP/TAZ-TEAD-IN-2 (Compound 51)TEAD Transcriptional ActivityIC501.2 nM[12]
YAP/TAZ-TEAD-IN-2 (Compound 51)MDA-MB-231 Cell Proliferation (72h)IC504.4 µM[12]
This compound (Compound 6)YAP-TEAD PPIIC502.7 nM[15]
YAP/TAZ inhibitor-2 (Compound 5)TEAD-YAP/TAZ ActivityEC503 nM[16]
YAP/TAZ inhibitor-2 (Compound 5)NCI-H226 Cell Proliferation (24h)IC505.33 nM[16]

Key Experimental Protocols for Characterizing YAP-TEAD Inhibitors

The evaluation of a YAP-TEAD inhibitor like this compound involves a multi-tiered approach, progressing from biochemical validation of target binding to cell-based assays of target engagement and finally to phenotypic outcomes.

Biochemical Assays for Direct Interaction

These assays confirm the direct binding of the inhibitor to its target and its ability to disrupt the protein-protein interaction in a cell-free system.

  • 4.1.1 AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay ideal for high-throughput screening.

    • Principle: Donor and Acceptor beads are brought into proximity by the YAP-TEAD interaction. One protein (e.g., TEAD) is conjugated to the Donor bead, and the other (e.g., a biotinylated YAP peptide) is bound by a streptavidin-coated Acceptor bead. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. A successful inhibitor disrupts the YAP-TEAD interaction, separating the beads and reducing the signal.

    • Protocol Outline:

      • Recombinant TEAD protein and biotinylated YAP peptide are incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.

      • AlphaLISA Donor beads (conjugated to an anti-TEAD antibody) and Streptavidin-coated Acceptor beads are added.

      • The mixture is incubated in the dark to allow for binding equilibrium.

      • The plate is read on an Alpha-enabled microplate reader.

      • Data is normalized to controls (DMSO for 0% inhibition, excess unlabeled peptide for 100% inhibition) to calculate IC50 values.[17]

  • 4.1.2 Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetics and affinity data.

    • Principle: One binding partner (e.g., TEAD protein) is immobilized on a sensor chip. The other partner (e.g., YAP peptide or the small molecule inhibitor) is flowed over the surface. Changes in mass on the sensor surface due to binding are detected as a change in the refractive index, measured in response units (RU).

    • Protocol Outline:

      • Immobilize recombinant TEAD protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

      • Inject a series of concentrations of the small molecule inhibitor over the sensor surface and a reference flow cell.

      • Record the association and dissociation phases for each concentration.

      • Regenerate the sensor surface between injections with a low pH buffer.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18]

Cell-Based Assays for Target Engagement and Phenotypic Effects

These assays validate that the inhibitor can enter cells, engage its target, and produce the desired biological effect.

  • 4.2.1 TEAD Reporter Gene Assay: Measures the transcriptional activity of the YAP-TEAD complex.

    • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC).[19] A second plasmid with a constitutively expressed luciferase (e.g., Renilla) is co-transfected for normalization. Inhibition of YAP-TEAD activity results in a decrease in Firefly luciferase expression.

    • Protocol Outline:

      • Co-transfect cells (e.g., HEK293T or a cancer cell line with active Hippo signaling like NCI-H226) with the TEAD-responsive Firefly luciferase reporter and the constitutive Renilla luciferase control plasmid.

      • After transfection, plate the cells and allow them to adhere.

      • Treat the cells with a dose range of this compound for 24-48 hours.

      • Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

      • Calculate the ratio of Firefly to Renilla luciferase activity and normalize to the vehicle-treated control to determine the IC50.

  • 4.2.2 Co-Immunoprecipitation (Co-IP) and Western Blot: Directly assesses the disruption of the endogenous YAP-TEAD complex within the cell.

    • Principle: An antibody against one protein (e.g., TEAD) is used to pull down that protein and any associated binding partners from a cell lysate. The presence of the binding partner (YAP) in the immunoprecipitated complex is then detected by Western blot.

    • Protocol Outline:

      • Culture cells (e.g., MDA-MB-231) and treat with vehicle (DMSO) or this compound for a specified time (e.g., 24 hours).

      • Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

      • Pre-clear the lysates with protein A/G beads.

      • Incubate the cleared lysate with an antibody against TEAD (or YAP) overnight at 4°C.

      • Add protein A/G beads to capture the antibody-protein complexes.

      • Wash the beads extensively to remove non-specific binders.

      • Elute the proteins from the beads with SDS-PAGE loading buffer and heat.

      • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against YAP and TEAD to visualize the co-precipitated protein. A decrease in the YAP signal in the TEAD IP from inhibitor-treated cells indicates disruption of the interaction.[19]

  • 4.2.3 Target Gene Expression Analysis: Measures the downstream consequences of YAP-TEAD inhibition.

    • Method: Quantitative PCR (qPCR) for mRNA levels or Western Blot for protein levels.

    • Protocol Outline (Western Blot):

      • Treat cells (e.g., MDA-MB-231) with a dose range of this compound for 48 hours.[12]

      • Prepare whole-cell lysates.

      • Quantify protein concentration using a BCA assay.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against YAP-TEAD target genes (e.g., CTGF, Cyr61, AXL) and a loading control (e.g., GAPDH, β-actin).[12]

      • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • 4.2.4 Cell Proliferation and Viability Assays: Determines the phenotypic effect of the inhibitor on cancer cell growth.

    • Principle: Measures the number of viable cells after treatment with the inhibitor. Common methods include MTS, MTT, or CellTiter-Glo assays.

    • Protocol Outline:

      • Seed cancer cells (e.g., NCI-H226, MDA-MB-231) in 96-well plates and allow them to attach overnight.

      • Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).[12]

      • Add the viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well.

      • Measure the signal (luminescence or absorbance) on a plate reader.

      • Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_screening Primary Screening & Hit ID cluster_validation Hit Validation & Characterization cluster_phenotype Phenotypic & Functional Assays Screen HTS Campaign (e.g., AlphaLISA) Hit_ID Hit Identification (Potency & Efficacy) Screen->Hit_ID Biochem Biochemical Validation (Orthogonal Assays) Hit_ID->Biochem Advance Hits Binding Direct Binding & Kinetics (SPR) Biochem->Binding Cell_Engage Cellular Target Engagement (Co-IP, Reporter Assay) Binding->Cell_Engage Downstream Downstream Pathway Modulation (qPCR, Western Blot for CTGF/Cyr61) Cell_Engage->Downstream Confirm Cellular Activity Proliferation Anti-Proliferative Activity (Cell Viability Assays) Downstream->Proliferation In_Vivo In Vivo Efficacy (Xenograft Models) Proliferation->In_Vivo

Caption: A typical workflow for the characterization of YAP-TEAD inhibitors.

Conclusion and Future Directions

This compound and related molecules represent a class of highly potent and specific chemical probes for interrogating the Hippo signaling pathway. By directly disrupting the key oncogenic interaction between YAP/TAZ and TEAD, these compounds allow for the precise study of downstream biological consequences in a wide range of cellular and preclinical models. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and utilize such inhibitors. The continued development and characterization of these probes are essential for deepening our understanding of Hippo-driven cancers and will undoubtedly accelerate the journey toward clinically effective YAP-TEAD targeted therapies.

References

Structural Basis of YAP-TEAD Inhibition: A Technical Guide to the Binding of YAP-TEAD-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the transcriptional coactivator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway and the subsequent hyperactivation of the YAP-TEAD transcriptional complex are hallmarks of various cancers. Consequently, the development of small molecule inhibitors that disrupt the YAP-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the structural basis for the binding of YAP-TEAD-IN-2 to TEAD, a potent inhibitor of this interaction. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

The YAP-TEAD Signaling Pathway and Inhibition

The Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In the "Hippo-off" state, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. Small molecule inhibitors, such as this compound, are designed to interfere with this critical interaction, thereby suppressing the oncogenic transcriptional output.

YAP_TEAD_Signaling_Pathway YAP-TEAD Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Cell-Cell Contact->Hippo Kinase Cascade (MST1/2, LATS1/2) Mechanical Cues Mechanical Cues Mechanical Cues->Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP Phosphorylation YAP_p Phosphorylated YAP 14-3-3 14-3-3 YAP_p->14-3-3 Binding & Sequestration YAP_n YAP YAP->YAP_n Translocation TEAD TEAD YAP_TEAD_Complex YAP-TEAD Complex Target Gene Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target Gene Expression Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival This compound This compound This compound->TEAD Binding & Inhibition YAP_nTEAD YAP_nTEAD YAP_nTEAD->YAP_TEAD_Complex

Diagram 1: YAP-TEAD signaling pathway and the mechanism of inhibition by this compound.

Quantitative Analysis of YAP-TEAD Inhibitors

The potency of small molecule inhibitors targeting the YAP-TEAD interaction is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters to quantify their efficacy. Below is a summary of quantitative data for this compound and other representative inhibitors.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Reference
This compound (compound 6) YAP-TEAD PPITR-FRET2.7-MedChemExpress
YAP/TAZ-TEAD-IN-2 (Compound 51) TEAD Transcriptional ActivityLuciferase Reporter1.2-MedChemExpress, Toulotte, et al. European Journal of Medicinal Chemistry, 2025[1][2]
K-975YAP1-TEAD PPICell-based--The novel potent TEAD inhibitor, K-975...[3]
JM7YAP Transcriptional ReporterLuciferase Reporter972-Structure-based discovery of a novel small-molecule inhibitor...[4]
TED-347YAP-TEAD PPI--5900AbMole BioScience
MYF-03-176TEAD TranscriptionLuciferase Reporter17-Structure-based Design of Y-Shaped Covalent TEAD Inhibitors[5]

Structural Basis of this compound Binding

The structural elucidation of the YAP-TEAD complex has revealed multiple interfaces that are critical for their interaction and are potential targets for small molecule inhibitors. Notably, two distinct compounds are referred to as "this compound".

  • This compound (compound 6): This inhibitor is a trisubstituted pyrazole that targets interface 2 of the YAP-TEAD interaction. X-ray crystallography studies have shown that this compound binds to a cryptic pocket on the surface of TEAD2.[1] This binding event is noteworthy as it induces a conformational change, revealing a previously hidden pocket, and disrupts the interaction of YAP with TEAD at this interface.[6]

  • YAP/TAZ-TEAD-IN-2 (Compound 51): While a co-crystal structure is not yet publicly available, its high potency suggests it may target the central lipid pocket of TEAD, a known druggable site for potent inhibitors.[1][2] This pocket is normally occupied by a palmitate molecule, and its displacement by a small molecule can allosterically inhibit the YAP-TEAD interaction or lead to TEAD degradation.

Experimental Protocols

The characterization of YAP-TEAD inhibitors relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for two key experiments: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and X-ray Crystallography.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the YAP-TEAD interaction.

Materials:

  • Recombinant purified His-tagged TEAD protein (e.g., TEAD4)

  • Biotinylated YAP peptide corresponding to the TEAD-binding domain

  • Terbium (Tb)-cryptate labeled anti-His antibody (donor fluorophore)

  • Streptavidin-d2 (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compound (this compound) serially diluted in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of His-TEAD, Biotin-YAP, anti-His-Tb, and Streptavidin-d2 in assay buffer at appropriate concentrations (to be optimized).

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted test compound into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% interaction) and wells with a known potent inhibitor or no TEAD protein as a positive control (0% interaction).

  • Protein-Inhibitor Incubation: Add a solution of His-TEAD to all wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Detection Reagent Addition: Add a pre-mixed solution of Biotin-YAP, anti-His-Tb, and Streptavidin-d2 to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the protein-protein interaction and FRET signal to reach equilibrium.

  • Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60 µs) following excitation (e.g., 337 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography of the TEAD:this compound Complex

This technique provides high-resolution structural information on how the inhibitor binds to its target protein.

Objective: To determine the three-dimensional structure of TEAD in complex with this compound.

Materials:

  • Highly purified and concentrated recombinant TEAD protein (e.g., the YAP-binding domain of TEAD2)

  • This compound compound

  • Crystallization screening solutions (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant solution

  • Liquid nitrogen

  • Synchrotron X-ray source and detector

Procedure:

  • Protein-Ligand Complex Formation: Incubate the purified TEAD protein with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-ligand complex solution with an equal volume of the crystallization screen solution and equilibrate against a larger reservoir of the screen solution. Screen a wide range of conditions (pH, precipitant type and concentration, temperature).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, ligand, and crystallization reagents to obtain large, well-diffracting crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest a single crystal and transfer it to a cryoprotectant solution (to prevent ice formation during freezing). Flash-cool the crystal in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using molecular replacement with a known TEAD structure as a search model.

    • Build an initial model of the protein-ligand complex into the resulting electron density map.

    • Refine the atomic coordinates of the model against the experimental data to improve the fit and model quality.

  • Structural Analysis: Analyze the final refined structure to understand the detailed molecular interactions between this compound and the TEAD protein, including hydrogen bonds, hydrophobic interactions, and any conformational changes.

Experimental_Workflow Experimental Workflow for Characterizing a YAP-TEAD Inhibitor Compound Synthesis Compound Synthesis In vitro Binding Assay (TR-FRET) In vitro Binding Assay (TR-FRET) Compound Synthesis->In vitro Binding Assay (TR-FRET) Co-crystallization with TEAD Co-crystallization with TEAD Compound Synthesis->Co-crystallization with TEAD Cell-based Assays (e.g., Luciferase Reporter) Cell-based Assays (e.g., Luciferase Reporter) Compound Synthesis->Cell-based Assays (e.g., Luciferase Reporter) Determine IC50 Determine IC50 In vitro Binding Assay (TR-FRET)->Determine IC50 Lead Optimization Lead Optimization Determine IC50->Lead Optimization X-ray Diffraction X-ray Diffraction Co-crystallization with TEAD->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Structural Analysis of Binding Mode Structural Analysis of Binding Mode Structure Determination->Structural Analysis of Binding Mode Structural Analysis of Binding Mode->Lead Optimization Determine EC50 Determine EC50 Cell-based Assays (e.g., Luciferase Reporter)->Determine EC50 Determine EC50->Lead Optimization

Diagram 2: A generalized experimental workflow for the discovery and characterization of a YAP-TEAD inhibitor.

Conclusion

The development of potent and specific inhibitors of the YAP-TEAD interaction, such as this compound, represents a significant advancement in the pursuit of targeted cancer therapies. Understanding the structural basis of how these inhibitors bind to TEAD is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and selectivity. The combination of quantitative binding assays, such as TR-FRET, and high-resolution structural studies, like X-ray crystallography, provides the necessary framework for elucidating the mechanism of action of these inhibitors and guiding their optimization. The continued exploration of the YAP-TEAD interface will undoubtedly uncover new opportunities for therapeutic intervention in cancers driven by the dysregulation of the Hippo pathway.

References

The Effect of YAP-TEAD-IN-2 on Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the YAP-TEAD inhibitor, YAP-TEAD-IN-2, and its impact on cancer cell proliferation. The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are crucial regulators of cell growth, and their dysregulation is a hallmark of many cancers. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological processes.

Introduction to the YAP-TEAD Signaling Pathway in Cancer

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In a simplified view, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. This phosphorylation results in their cytoplasmic sequestration and subsequent degradation, effectively keeping their growth-promoting activities in check.

However, in many cancer types, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of a battery of genes that promote cell proliferation, survival, and migration. Key target genes of the YAP-TEAD complex include CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), AXL (AXL Receptor Tyrosine Kinase), and BIRC5 (Survivin). The aberrant activation of this pathway is a significant driver of tumorigenesis and metastasis in various cancers, making the YAP-TEAD interaction an attractive target for therapeutic intervention.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD transcription factors. By binding to TEAD, this compound prevents the association of the YAP/TAZ co-activators, thereby inhibiting the transcriptional activation of downstream target genes. This blockade of the YAP-TEAD transcriptional program ultimately leads to a reduction in cancer cell proliferation and survival.

Quantitative Data on the Efficacy of YAP-TEAD Inhibitors

The following tables summarize the quantitative data available for this compound and other relevant YAP-TEAD inhibitors, showcasing their potency in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

CompoundAssay TypeCell LineIC50Source
YAP/TAZ-TEAD-IN-2TEAD Transcriptional Activity-1.2 nM[1]
This compound (compound 6)YAP-TEAD Protein-Protein Interaction-2.7 nM[2]
YAP/TAZ-TEAD-IN-2Cell ProliferationMDA-MB-231 (Breast Cancer)4.4 µM (72h)[1]

Table 2: Comparative In Vitro Efficacy of Other YAP/TAZ-TEAD Inhibitors

CompoundAssay TypeCell LineEC50/IC50Source
Unnamed Merck CompoundCell ProliferationMCF7 (Breast Cancer)1.6 nM[3]
YAP/TAZ inhibitor-2 (compound 5)Cell ProliferationNCI-H226 (Mesothelioma)5.33 nM (24h)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation and its mechanism of action.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Western Blot for Target Gene Expression

This protocol describes the detection of changes in the protein levels of YAP-TEAD target genes (e.g., Cyr61, CTGF, AXL, Survivin) following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Cyr61, CTGF, AXL, Survivin, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between YAP and TEAD.

Materials:

  • Cancer cell lines

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against YAP or TEAD for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Antibodies against YAP and TEAD for Western blotting

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-TEAD) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in Laemmli buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD to detect the co-precipitated protein. A decrease in the amount of co-precipitated YAP in the presence of this compound indicates disruption of the interaction.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

YAP_TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Genes (CTGF, CYR61, etc.) YAP_TEAD_Complex->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YAP_TEAD_IN_2_Mechanism cluster_nucleus Nucleus YAP_TAZ YAP/TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Transcription YAP_TEAD_Complex->Target_Genes activates Proliferation Cancer Cell Proliferation Target_Genes->Proliferation YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->TEAD binds & inhibits YAP_TEAD_IN_2->YAP_TEAD_Complex prevents formation Experimental_Workflow cluster_workflow Experimental Workflow for Evaluating this compound start Start treat_cells Treat Cancer Cells with this compound start->treat_cells cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->cell_viability western_blot Western Blot for Target Proteins treat_cells->western_blot co_ip Co-Immunoprecipitation (YAP-TEAD Interaction) treat_cells->co_ip analyze_proliferation Analyze Effect on Cell Proliferation (IC50) cell_viability->analyze_proliferation analyze_protein Analyze Downregulation of YAP-TEAD Target Genes western_blot->analyze_protein analyze_interaction Analyze Disruption of YAP-TEAD Interaction co_ip->analyze_interaction conclusion Conclusion on Inhibitor Efficacy analyze_proliferation->conclusion analyze_protein->conclusion analyze_interaction->conclusion

References

Investigating the Transcriptional Targets of the YAP-TEAD Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional targets of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) complex. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate this critical signaling nexus in cancer and developmental biology. This document outlines the core principles of YAP-TEAD signaling, key transcriptional targets, and the methodologies to identify and validate them.

Introduction to the YAP-TEAD Signaling Axis

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is a hallmark of various cancers, where it promotes cell proliferation, survival, and metastasis.[3] The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and its paralog TAZ.[4][5] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and associate with the TEAD family of transcription factors (TEAD1-4).[6] This complex then binds to specific DNA sequences to drive the expression of a wide array of target genes involved in cell proliferation, apoptosis, and stemness.[7][8]

Key Transcriptional Targets of the YAP-TEAD Complex

The YAP-TEAD complex regulates a diverse set of genes that are highly context-dependent, varying with cell type and the specific oncogenic landscape.[9] However, a core set of canonical target genes are consistently observed across different biological systems and serve as reliable indicators of YAP-TEAD activity.

Table 1: Canonical YAP-TEAD Target Genes and Their Functions
GeneFunctionFold Change (Example)Cancer Type (Example)
CTGF (Connective Tissue Growth Factor)Promotes cell adhesion, migration, and proliferation. Involved in fibrosis and angiogenesis.Upregulated >5-foldPancreatic Cancer
CYR61 (Cysteine-rich angiogenic inducer 61)Induces angiogenesis, promotes cell adhesion and migration.Upregulated >4-foldBreast Cancer
ANKRD1 (Ankyrin Repeat Domain 1)Involved in cell differentiation and proliferation, particularly in muscle tissue.Upregulated >3-foldRhabdomyosarcoma
AXL (AXL Receptor Tyrosine Kinase)Promotes cell survival, migration, and invasion. Associated with drug resistance.Upregulated >2.5-foldLung Cancer
MYC (c-Myc)A potent oncogene that drives cell proliferation and metabolism.Upregulated >2-foldHepatocellular Carcinoma
BIRC5 (Survivin)Inhibits apoptosis and regulates cell division.Upregulated >3-foldGlioblastoma
SOX2 (SRY-Box Transcription Factor 2)A key pluripotency factor, involved in maintaining cancer stem cell populations.Upregulated >2-foldEsophageal Cancer
CCND1 (Cyclin D1)A key regulator of the cell cycle, promoting G1/S phase transition.Upregulated >2-foldColorectal Cancer

Note: Fold change values are illustrative and can vary significantly between studies and experimental conditions.

Signaling Pathways Regulating YAP-TEAD Activity

The activity of the YAP-TEAD complex is primarily governed by the Hippo signaling pathway. However, other signaling inputs can also modulate its function.

The Canonical Hippo Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic retention of YAP, preventing its interaction with TEAD in the nucleus.[2]

Hippo_Pathway cluster_nucleus Nucleus Extracellular_Signals Mechanical Cues, Cell Density, GPCRs MST1_2 MST1/2 Extracellular_Signals->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 P SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP P MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP->TEAD Binding Nucleus Nucleus YAP->Nucleus Translocation YAP_P p-YAP _14_3_3 14-3-3 YAP_P->_14_3_3 Degradation Proteasomal Degradation YAP_P->Degradation Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activation Cytoplasm Cytoplasm _14_3_3->Cytoplasm Sequestration

Caption: The canonical Hippo signaling pathway.

Experimental Workflows for Investigating YAP-TEAD Targets

A multi-pronged experimental approach is essential to robustly identify and validate the transcriptional targets of the YAP-TEAD complex.

Experimental_Workflow Start Hypothesis: Identify YAP-TEAD Transcriptional Targets RNA_Seq RNA-Seq: Global Gene Expression Profiling Start->RNA_Seq ChIP_Seq ChIP-Seq: Genome-wide Binding of YAP/TEAD Start->ChIP_Seq Data_Integration Data Integration: Identify Direct Targets RNA_Seq->Data_Integration ChIP_Seq->Data_Integration Validation Functional Validation Data_Integration->Validation Luciferase Luciferase Reporter Assay: Promoter Activity Validation->Luciferase qPCR RT-qPCR: Gene Expression Validation Validation->qPCR Co_IP Co-Immunoprecipitation: Confirm YAP-TEAD Interaction Validation->Co_IP End Validated YAP-TEAD Targets Luciferase->End qPCR->End Co_IP->End

Caption: A typical experimental workflow.

Detailed Experimental Protocols

RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

Objective: To identify genes whose expression is altered upon modulation of YAP-TEAD activity.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat with a YAP-TEAD inhibitor (e.g., Verteporfin, K-975) or vehicle control, or use siRNA/shRNA to knockdown YAP or TEAD.

  • RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Ensure high RNA quality using a Bioanalyzer (Agilent).

  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Read Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use Bioconductor packages such as DESeq2 or edgeR in R to identify differentially expressed genes between experimental conditions.[10] Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

Luciferase Reporter Assay for TEAD Transcriptional Activity

Objective: To quantitatively measure the transcriptional activity of the YAP-TEAD complex.[11]

Protocol:

  • Reporter Plasmid Construction: Clone a TEAD-responsive element (e.g., multiple repeats of the GTIIC sequence) upstream of a minimal promoter driving the expression of a luciferase gene (e.g., Firefly luciferase) in a suitable vector.[12] A control plasmid expressing Renilla luciferase under a constitutive promoter should be used for normalization.

  • Cell Transfection: Co-transfect the TEAD-responsive reporter plasmid and the Renilla control plasmid into the cells of interest using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Treatment: 24 hours post-transfection, treat the cells with compounds of interest or introduce genetic perturbations.

  • Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different treatment groups.

Co-Immunoprecipitation (Co-IP) to Confirm YAP-TEAD Interaction

Objective: To demonstrate the physical interaction between YAP and TEAD proteins within the cell.[13]

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either YAP or TEAD overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.

Pharmacological Inhibition of the YAP-TEAD Complex

Several small molecules have been developed to inhibit the YAP-TEAD interaction, providing valuable tools for research and potential therapeutic avenues.

Table 2: Selected Small Molecule Inhibitors of the YAP-TEAD Complex
InhibitorMechanism of ActionIC50 (Example)Cell Line (Example)
Verteporfin Disrupts YAP-TEAD interaction.~10 µMOVCAR3 (Ovarian Cancer)[14]
K-975 Covalently binds to the palmitate-binding pocket of TEAD, allosterically inhibiting YAP interaction.~1 µMNCI-H226 (Mesothelioma)
IAG933 Orally available inhibitor of the YAP/TAZ-TEAD interaction.9 nM (biochemical)Various cancer cell lines
MGH-CP1 TEAD palmitoylation inhibitor.1.68 µM (reporter assay)Huh7 (Liver Cancer)[15]
IK-930 Selective, oral TEAD inhibitor that blocks autopalmitoylation.<0.1 µM (EC50)Various cancer cell lines[16]

Note: IC50 values are highly dependent on the assay and cell line used.

Conclusion

The investigation of YAP-TEAD transcriptional targets is a dynamic and critical area of research with significant implications for understanding and treating cancer. The combination of genome-wide screening techniques with functional validation assays provides a robust framework for elucidating the complex regulatory networks governed by this oncogenic transcription factor complex. The detailed protocols and information provided in this guide serve as a valuable resource for researchers aiming to contribute to this important field.

References

The YAP/TAZ-TEAD Signaling Axis: A Master Regulator of Organ Size

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise control of organ size is a fundamental process in multicellular organisms, orchestrated by a complex interplay of signaling pathways that govern cell proliferation, growth, and apoptosis. Central to this regulation is the Hippo signaling pathway and its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When active, the Hippo pathway phosphorylates and inactivates YAP and TAZ, sequestering them in the cytoplasm. Conversely, when the pathway is inactive, YAP and TAZ translocate to the nucleus, where they primarily interact with the TEAD family of transcription factors to drive a potent pro-proliferative and anti-apoptotic gene expression program. This dynamic YAP/TAZ-TEAD signaling axis acts as a critical sensor and integrator of various intrinsic and extrinsic cues, including cell density, mechanical stress, and soluble factors, to ultimately dictate organ size. Dysregulation of this pathway is a hallmark of various developmental disorders and is frequently implicated in the uncontrolled growth characteristic of cancer. This technical guide provides an in-depth overview of the core YAP/TAZ-TEAD signaling pathway, summarizes key quantitative data on its role in organ size control, details essential experimental protocols for its investigation, and presents visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this critical signaling network.

The Core Signaling Pathway

The canonical Hippo pathway is a kinase cascade that negatively regulates the activity of YAP and TAZ.[1][2] In mammals, this cascade is initiated by the upstream kinases Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which, in complex with the scaffold protein Salvador homolog 1 (SAV1), phosphorylate and activate the Large tumor suppressor kinases 1 and 2 (LATS1/2).[3][4] LATS1/2, in turn, directly phosphorylate YAP and TAZ on multiple serine residues.[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the cytoplasmic retention and subsequent degradation of YAP and TAZ.[2][4]

In the absence of inhibitory signals, or when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus.[5] There, they act as transcriptional co-activators by binding to various transcription factors, with the TEA domain (TEAD) family of transcription factors (TEAD1-4) being their primary partners.[6][7] The YAP/TAZ-TEAD complex then recruits other co-activators to initiate the transcription of a wide array of target genes that promote cell proliferation, inhibit apoptosis, and ultimately drive organ growth.[8][9]

Upstream Regulators

The activity of the Hippo-YAP/TAZ pathway is modulated by a diverse range of upstream signals, allowing it to integrate information about the cellular microenvironment.

  • Cell-Cell Adhesion and Polarity: At high cell densities, the formation of cell-cell junctions, particularly adherens junctions and tight junctions, activates the Hippo pathway, leading to YAP/TAZ phosphorylation and cytoplasmic sequestration.[4][10] Key components of cell polarity complexes also contribute to the regulation of the Hippo pathway.[10]

  • Mechanical Cues: The pathway is highly sensitive to the mechanical properties of the extracellular matrix (ECM) and cell shape.[11][12] Increased ECM stiffness and cell spreading promote YAP/TAZ nuclear localization and activity, often through cytoskeletal tension and the regulation of small GTPases like Rho.[6][11][12]

  • G-Protein Coupled Receptors (GPCRs): A variety of GPCRs can modulate YAP/TAZ activity.[13] Ligands that signal through Gα12/13, Gαq/11, or Gαi/o can activate YAP/TAZ by inhibiting LATS1/2, while those that signal through Gαs can inhibit YAP/TAZ.[13]

  • Other Signaling Pathways: The Hippo-YAP/TAZ pathway exhibits extensive crosstalk with other major signaling pathways, including Wnt, TGF-β, and PI3K-AKT, to fine-tune the regulation of organ size.[14][15]

Downstream Effectors

The primary downstream effectors of YAP/TAZ-TEAD signaling are the target genes whose expression is regulated by this complex. These genes are involved in various cellular processes that contribute to organ growth.

  • Cell Cycle Progression: YAP/TAZ-TEAD directly upregulates the expression of several key cell cycle regulators, such as Cyclin E, promoting entry into and progression through the cell cycle.[16]

  • Inhibition of Apoptosis: The pathway promotes cell survival by inducing the expression of anti-apoptotic genes like Birc5 (survivin).[8]

  • Growth Factors and Cytokines: YAP/TAZ can amplify growth signals by inducing the expression of secreted factors like Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[2][8]

  • Stem Cell and Progenitor Cell Regulation: The Hippo pathway plays a crucial role in maintaining the balance between stem cell self-renewal and differentiation, with YAP/TAZ activity promoting the expansion of progenitor cell populations.[6][17]

Quantitative Data on Organ Size Control

The following tables summarize quantitative data from various studies demonstrating the impact of YAP/TAZ-TEAD signaling on organ size, primarily focusing on the heart and liver in mouse models.

Table 1: Effects of YAP/TAZ Manipulation on Heart Size and Cardiomyocyte Proliferation

Genetic ModificationOrgan/Cell TypeParameterChangeReference
Cardiomyocyte-specific YAP1 gain-of-function (YAP1GOF)Mouse HeartHeart weight/body weight ratioIncreased (9.0 ± 0.1 mg/g vs. 7.5 ± 0.5 mg/g in controls)[18]
Cardiomyocyte-specific YAP1 gain-of-function (YAP1GOF)Mouse CardiomyocytesEdU labeling indexNearly twofold increase[18]
Cardiomyocyte-specific YAP1 gain-of-function (YAP1GOF)Mouse CardiomyocytesPhospho-histone H3 (pH3) positive cells15-fold increase[18]
Cardiac-specific YAP knockout (cKO) and TAZ hetero-knockout (cHET)Neonatal Mouse CardiomyocytesPhospho-histone H3 (PH3) positive cells~60% decrease[19]
Overexpression of constitutively active YAP (YapS112A)Postnatal day 7 (P7) Mouse CardiomyocytesPhospho-histone H3 (PH3) positive cellsEnhanced proliferation[19]
Pik3cb overexpression in neonatal rat ventricular myocytes (NRVMs)Rat CardiomyocytesBromodeoxyuridine (BrdU) uptakeSignificantly increased[3]
Pik3cb overexpression in neonatal rat ventricular myocytes (NRVMs)Rat CardiomyocytesPhospho-histone H3 (pH3) positive cellsSignificantly increased[3]
Inducible cardiac-specific YAP activation (YAPGOF) post-myocardial infarctionMouse HeartHeart to body weight ratioDecreased (attenuated hypertrophic remodeling)[20]

Table 2: Effects of YAP/TAZ Manipulation on Liver Size and Hepatocyte Proliferation

Genetic ModificationOrgan/Cell TypeParameterChangeReference
Heterozygous YAP knockout (Yap+/-)Postnatal day 15 (PND15) and PND30 Mouse LiverLiver-to-body weight ratioStatistically significant decrease[21]
Heterozygous YAP knockout (Yap+/-)PND15 Mouse HepatocytesPCNA-positive cellsDecreased[21]
Liver-specific Atg7 knockout (autophagy deficient)3-month-old Mouse LiverRelative liver weightUp to 8.5-fold increase[12]
Liver-specific Atg7 and YAP double knockout (DKO)12-month-old Mouse LiverLiver/body weight ratioSignificantly attenuated increase compared to Atg7 KO[12]
Hepatocyte-specific YAP knockout (YKO) after CCl4 injuryMouse Hepatocytes5-ethynyl-2'-deoxyuridine (EdU) incorporationReduced by 67%[22]
Overexpression of constitutively active YAP (AAV-Yap(5SA))Mouse LiverLiver/body weight ratio+29.07% increase[23]
Overexpression of constitutively active YAP (AAV-Yap(5SA)) during fastingMouse LiverReduction in liver/body weight ratioLess reduction compared to control (-15.93% vs -26.48%)[23]
Liver-specific YAP overexpressionMouse LiverLiver sizeUp to 4-5 times larger than normal[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the YAP/TAZ-TEAD signaling pathway.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TEAD Transcription Factors

This protocol is adapted from established ChIP-seq guidelines and is designed to identify the genomic binding sites of TEAD transcription factors.[9][24][25]

  • Cell Cross-linking:

    • Culture cells to the desired confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells and resuspend in SDS lysis buffer supplemented with protease inhibitors.

    • Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

    • Centrifuge the sonicated lysate at high speed to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads for 1-2 hours at 4°C.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TEAD protein of interest (e.g., TEAD1 or TEAD4).

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

    • Prepare the DNA library for high-throughput sequencing according to the manufacturer's instructions.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment.

    • Perform downstream analyses such as motif discovery and gene ontology analysis.

Luciferase Reporter Assay for YAP/TAZ Activity

This protocol describes a method to quantify the transcriptional activity of the YAP/TAZ-TEAD complex using a luciferase reporter construct.[3][13][26]

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Optionally, co-transfect with plasmids expressing YAP, TAZ, or components of the Hippo pathway to study their effects on reporter activity.

  • Experimental Treatment:

    • After 24-48 hours of transfection, treat the cells with the compounds or stimuli of interest.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Use a dual-luciferase reporter assay system.

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Subsequently, add the Renilla luciferase substrate to the same sample and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Express the results as fold change relative to the control condition.

Co-immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is for determining the in vivo interaction between YAP and TEAD proteins.[7][27][28]

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with a non-specific IgG antibody.

  • Immune Complex Capture:

    • Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washes:

    • Wash the beads several times with Co-IP wash buffer to remove unbound proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against the interacting protein (e.g., if you immunoprecipitated TEAD, probe for YAP, and vice versa).

Analysis of Organ-to-Body Weight Ratio

This is a standard method to assess changes in organ size relative to the overall size of the animal.[22][29][30]

  • Animal Euthanasia and Body Weight Measurement:

    • Euthanize the animal using an approved method.

    • Immediately record the final body weight of the animal.

  • Organ Dissection and Weighing:

    • Carefully dissect the organ of interest (e.g., heart or liver).

    • Remove any excess connective tissue and blot the organ dry to remove excess fluid.

    • Weigh the organ on an analytical balance.

  • Calculation:

    • Calculate the organ-to-body weight ratio using the following formula:

      • Ratio = (Organ Weight / Body Weight) * 1000 (often expressed as mg/g)

  • Statistical Analysis:

    • Compare the organ-to-body weight ratios between different experimental groups using appropriate statistical tests (e.g., t-test or ANOVA). It is important to consider that changes in body weight can confound the interpretation of relative organ weights, and more advanced statistical methods like ANCOVA may be necessary for a more accurate analysis.[22][30]

EdU Labeling for Cardiomyocyte Proliferation

This protocol uses the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) to label proliferating cells.[10][23][31]

  • EdU Administration (in vivo):

    • Administer EdU to the animals via intraperitoneal injection or in the drinking water. The dose and duration of administration will depend on the experimental design.

  • Tissue Processing:

    • Euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the heart and post-fix in 4% PFA.

    • Cryoprotect the tissue in sucrose solutions and embed in OCT for cryosectioning.

  • EdU Detection (Click Chemistry):

    • Permeabilize the tissue sections with Triton X-100.

    • Perform the Click-iT reaction by incubating the sections with a reaction cocktail containing a fluorescently labeled azide.

  • Immunofluorescence Co-staining:

    • Co-stain the sections with an antibody against a cardiomyocyte-specific marker (e.g., cardiac troponin T) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Quantification:

    • Image the sections using a fluorescence microscope.

    • Quantify the percentage of EdU-positive cardiomyocytes by counting the number of double-positive cells (EdU and cardiomyocyte marker) and dividing by the total number of cardiomyocytes.

PCNA Staining for Hepatocyte Proliferation

Proliferating Cell Nuclear Antigen (PCNA) is a marker for cells in the G1/S phase of the cell cycle.[11]

  • Tissue Processing:

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut thin sections (4-5 µm) and mount them on slides.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval, typically by heat-induced epitope retrieval in a citrate buffer.

    • Block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against PCNA.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit, which will produce a brown precipitate in positive nuclei.

    • Counterstain with hematoxylin.

  • Quantification:

    • Count the number of PCNA-positive hepatocyte nuclei and the total number of hepatocyte nuclei in multiple high-power fields.

    • Calculate the PCNA labeling index as (number of PCNA-positive nuclei / total number of nuclei) * 100%.

Visualizing the YAP/TAZ-TEAD Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and its regulation.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core Hippo Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Adhesion Cell-Cell Adhesion Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 Inhibits GPCR Signaling GPCR Signaling GPCR Signaling->LATS1_2 Inhibits/Activates MST1_2 MST1/2 MST1_2->LATS1_2 SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto P MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Degradation Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes

Caption: The core Hippo-YAP/TAZ signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Assays cluster_in_vivo In Vivo Analysis cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293T, Hepatocytes, Cardiomyocytes) Transfection Transfection (e.g., Reporter plasmids, siRNAs) Cell_Culture->Transfection Treatment Treatment (e.g., Small molecules, Growth factors) Transfection->Treatment Luciferase Luciferase Assay (YAP/TAZ Activity) Treatment->Luciferase CoIP Co-Immunoprecipitation (YAP-TEAD Interaction) Treatment->CoIP Western_Blot Western Blot (Protein Levels/Phosphorylation) Treatment->Western_Blot IF Immunofluorescence (Subcellular Localization) Treatment->IF Mouse_Model Mouse Model (e.g., Knockout, Transgenic) Intervention Intervention (e.g., Injury, Drug treatment) Mouse_Model->Intervention Organ_Weight Organ/Body Weight Ratio Intervention->Organ_Weight Histology Histology (H&E, IHC for PCNA/EdU) Intervention->Histology ChIP_Seq ChIP-seq (TEAD Genome Occupancy) Intervention->ChIP_Seq

Caption: A generalized workflow for studying YAP/TAZ-TEAD signaling.

Conclusion

The YAP/TAZ-TEAD signaling pathway is a fundamental regulator of organ size, integrating a multitude of signals to control cell fate and tissue growth. Its dysregulation is a key factor in the pathogenesis of numerous diseases, making it a highly attractive target for therapeutic intervention. A thorough understanding of the molecular mechanisms governing this pathway, coupled with robust and reproducible experimental methodologies, is essential for the development of novel strategies to modulate its activity for the treatment of cancer and the promotion of tissue regeneration. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding and therapeutic targeting of this critical signaling network.

References

The Oncogenic Axis of YAP/TAZ-TEAD: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are key downstream effectors of the Hippo signaling pathway. When activated, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, forming a complex that drives the expression of a wide array of genes involved in cell proliferation, survival, and organ size control. Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD transcriptional program, is a frequent event in a multitude of human cancers. This oncogenic signaling axis promotes key hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, tissue invasion, and metastasis. Consequently, the YAP/TAZ-TEAD interface has emerged as a critical and promising target for novel anti-cancer therapeutics. This in-depth technical guide provides a comprehensive overview of the oncogenic function of the YAP/TAZ-TEAD signaling axis. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the underlying molecular mechanisms, quantitative data on its prevalence in cancer, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

The Hippo Signaling Pathway and its Core Oncogenic Effectors: YAP/TAZ-TEAD

The Hippo pathway is a highly conserved signaling cascade that acts as a critical regulator of tissue homeostasis. In its "on" state, a core kinase cassette, comprising Mammalian Ste20-like kinases 1/2 (MST1/2) and Large tumor suppressor kinases 1/2 (LATS1/2), phosphorylates YAP and TAZ. This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and their subsequent proteasomal degradation. When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4). This interaction is the central event that unleashes their oncogenic potential, as the YAP/TAZ-TEAD complex then recruits other co-activators to drive the transcription of a battery of pro-proliferative and anti-apoptotic genes.

Dysregulation of this pathway in cancer can occur through various mechanisms, including mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2), as well as through the influence of other signaling pathways and the tumor microenvironment.

Figure 1: The Hippo Signaling Pathway. In the "on" state, a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. In the "off" state, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.

Quantitative Overview of YAP/TAZ-TEAD in Cancer

The aberrant activation of YAP/TAZ is a common feature across a wide spectrum of solid tumors. This activation is often observed as an increase in the total protein levels of YAP and/or TAZ, or more critically, their increased localization within the nucleus where they can interact with TEAD. The following tables summarize quantitative data on the dysregulation of the YAP/TAZ-TEAD axis in various human cancers.

Table 1: Nuclear Localization of YAP/TAZ in Human Cancers

Cancer TypePercentage of Cases with Nuclear YAP/TAZReference
Hepatocellular Carcinoma (HCC)~66% (YAP)
Pancreatic CancerNuclear YAP in 90% of cases
Non-Small Cell Lung Cancer (NSCLC)High YAP/TAZ associated with poor prognosis
Colorectal Cancer (CRC)Upregulated YAP/TAZ mRNA and protein
Gastric CancerUpregulated YAP/TAZ mRNA and protein
Ovarian CancerHigh nuclear YAP in late-stage disease
Breast CancerTAZ nuclear in a high percentage of malignant cases
Prostate CancerYAP overexpression induces PC in aged mice
OsteosarcomaNuclear YAP in 46% of cases
Soft Tissue SarcomaNuclear YAP in 55%, Nuclear TAZ in 33%
MeningiomaNuclear YAP in 100% of cases
SchwannomaNuclear YAP in 100% of cases
Cervical CancerYAP overexpressed in 91% of carcinomas
Head and Neck Squamous Cell CarcinomaTAZ overexpressed and nuclear in 50% of oral cases

Table 2: Overexpression of YAP/TAZ and their Target Genes in Cancer

Cancer TypeGeneFold Change (Tumor vs. Normal) / ObservationReference
Hepatocellular Carcinoma (HCC)TAZPredominantly expressed over YAP
YAPHigh mRNA expression associated with shorter survival
Lung AdenocarcinomaYAP/TAZHigher expression in tumors
Breast CancerTAZ/YAPCo-expression of TAZ/CTGF and YAP/CTGF observed
Various CancersCTGF, CYR61Upregulation is a common indicator of YAP/TAZ activity
MelanomaYAP/TAZ Signature GenesEnriched in tumors with high CTGF or CYR61 expression

Crosstalk with Other Oncogenic Signaling Pathways

The oncogenic activity of YAP/TAZ-TEAD is often amplified through intricate crosstalk with other major signaling pathways implicated in cancer. This interplay creates a robust network that promotes tumorigenesis and therapeutic resistance.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a critical regulator of development and is frequently hyperactivated in cancer. There is significant evidence of crosstalk between the Hippo and Wnt pathways. In some contexts, cytoplasmic YAP/TAZ can be part of the β-catenin destruction complex, thereby inhibiting Wnt signaling. Conversely, nuclear YAP can form a complex with β-catenin, leading to the co-activation of target genes that drive cell proliferation. Furthermore, β-catenin can promote the nuclear translocation of YAP, creating a positive feedback loop.

TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. YAP/TAZ can interact with the downstream effectors of the TGF-β pathway, the SMAD proteins. This interaction can modulate the transcriptional output of both pathways. For instance, the YAP-SMAD complex can cooperatively regulate the expression of pro-metastatic genes. The nature of this crosstalk is highly context-dependent, with reports of both synergistic and antagonistic interactions between YAP/TAZ and TGF-β signaling in different cancer types.

Receptor Tyrosine Kinase (RTK) / MAPK Pathway

RTK signaling, which includes the MAPK/ERK pathway, is a central driver of cell proliferation and survival. Several RTKs and their downstream effectors can activate YAP/TAZ, often in a Hippo-independent manner. For example, the MAPK pathway can lead to the phosphorylation of LATS kinases, thereby inhibiting their ability to phosphorylate YAP. Additionally, some studies have shown that RAF-1 can bind to and inhibit MST2, providing a direct link between the MAPK and Hippo pathways. This crosstalk allows cancer cells to integrate growth factor signals with the YAP/TAZ-TEAD transcriptional machinery to drive tumorigenesis.

Signaling_Crosstalk cluster_hippo Hippo-YAP/TAZ Pathway cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway cluster_rtk RTK/MAPK Pathway YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Beta_Catenin β-catenin YAP_TAZ->Beta_Catenin Can inhibit or co-activate SMADs SMADs YAP_TAZ->SMADs Modulates activity Oncogenic_Transcription Oncogenic Transcription TEAD->Oncogenic_Transcription Wnt_Ligand Wnt Wnt_Ligand->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes TGF_beta_Ligand TGF-β TGF_beta_Ligand->SMADs SMADs->YAP_TAZ Forms complex TGF_Target_Genes TGF-β Target Genes SMADs->TGF_Target_Genes Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF RAF->YAP_TAZ Inhibits Hippo core (via MST2) MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->YAP_TAZ Promotes stability MAPK_Target_Genes MAPK Target Genes ERK->MAPK_Target_Genes

Figure 2: Crosstalk of YAP/TAZ-TEAD with other oncogenic pathways. The Hippo-YAP/TAZ pathway is intricately connected with the Wnt/β-catenin, TGF-β, and RTK/MAPK signaling pathways, creating a complex network that promotes tumorigenesis.

Detailed Experimental Protocols

To facilitate research into the oncogenic function of YAP/TAZ-TEAD, this section provides detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TEAD Transcription Factors

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This protocol is optimized for TEAD transcription factors.

Objective: To identify the genomic regions occupied by TEAD proteins in a specific cell line.

Materials:

  • Cell culture reagents

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • TEAD antibody (validated for ChIP)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Protocol:

  • Cell Culture and Cross-linking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells and lyse them in cell lysis buffer on ice.

    • Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.

    • Shear chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G beads.

    • Incubate the pre-cleared chromatin with a TEAD-specific antibody overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a DNA library from the purified ChIP DNA and input control DNA.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align sequenced reads to the reference genome.

    • Perform peak calling to identify regions of TEAD enrichment.

    • Annotate peaks to identify associated genes and perform motif analysis.

TEAD-Responsive Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the YAP/TAZ-TEAD complex.

Objective: To measure the effect of genetic or chemical perturbations on YAP/TAZ-TEAD transcriptional activity.

Materials:

  • Mammalian cell line of interest

  • TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

    • Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the cells with the compounds of interest or perform genetic manipulations (e.g., siRNA knockdown).

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in TEAD transcriptional activity relative to the appropriate control.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

Co-IP is used to demonstrate the physical interaction between two proteins, in this case, YAP and TEAD.

Objective: To determine if YAP and TEAD physically associate in a given cellular context.

Materials:

  • Cell culture reagents

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against YAP or TEAD (validated for IP)

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (YAP and TEAD)

Protocol:

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the "bait" protein (e.g., YAP) overnight at 4°C. A non-specific IgG should be used as a negative control.

    • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-bait protein complex.

  • Washing:

    • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against both the "bait" (YAP) and the putative "prey" (TEAD) proteins. The presence of the prey protein in the immunoprecipitate of the bait protein indicates an interaction.

ChIP_Seq_Workflow Start Start: Cells in Culture Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (TEAD Antibody) Lysis->IP Washing 4. Washing IP->Washing Elution 5. Elution & Reverse Cross-linking Washing->Elution Purification 6. DNA Purification Elution->Purification Sequencing 7. Library Prep & Sequencing Purification->Sequencing Analysis 8. Data Analysis (Peak Calling, Motif Finding) Sequencing->Analysis End End: TEAD Binding Sites Analysis->End

Figure 3: ChIP-seq Experimental Workflow. This diagram outlines the key steps in performing a Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiment to identify the genome-wide binding sites of a transcription factor like TEAD.

Luciferase_Assay_Workflow Start Start: Cells in Culture Transfection 1. Co-transfection: - TEAD Reporter (Firefly Luc) - Control (Renilla Luc) Start->Transfection Treatment 2. Treatment (e.g., small molecule inhibitors) Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Measurement 4. Measure Luciferase Activity (Luminometer) Lysis->Measurement Analysis 5. Data Analysis: Normalize Firefly to Renilla Measurement->Analysis End End: Quantified TEAD Activity Analysis->End

Figure 4: Luciferase Reporter Assay Workflow. This diagram illustrates the steps involved in a dual-luciferase reporter assay to measure the transcriptional activity of the YAP/TAZ-TEAD complex.

CoIP_Workflow Start Start: Cell Lysate IP 1. Immunoprecipitation (Anti-YAP Antibody) Start->IP Capture 2. Capture with Protein A/G Beads IP->Capture Washing 3. Washing Capture->Washing Elution 4. Elution Washing->Elution Western_Blot 5. SDS-PAGE & Western Blot (Probe for TEAD) Elution->Western_Blot End End: Detection of YAP-TEAD Interaction Western_Blot->End

Figure 5: Co-Immunoprecipitation Workflow. This diagram shows the process of Co-Immunoprecipitation (Co-IP) to demonstrate the physical interaction between YAP and TEAD proteins.

Conclusion and Future Directions

The YAP/TAZ-TEAD signaling axis represents a critical node in the oncogenic circuitry of a wide range of human cancers. Its role in promoting cell proliferation, survival, and metastasis, coupled with its frequent hyperactivation in tumors, makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors that disrupt the YAP/TAZ-TEAD interaction is a promising and actively pursued area of cancer drug discovery. This technical guide provides a foundational understanding of the oncogenic function of YAP/TAZ-TEAD, along with practical experimental protocols to aid researchers in their efforts to further elucidate the complexities of this pathway and develop novel therapeutic strategies. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to YAP/TAZ-TEAD inhibitors, understanding the mechanisms of resistance to these agents, and exploring combination therapies that target this pathway in conjunction with other oncogenic drivers.

Methodological & Application

Application Notes and Protocols for YAP-TEAD-IN-2 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

YAP-TEAD-IN-2 is a potent small molecule inhibitor that disrupts the protein-protein interaction between YAP/TAZ and TEAD. This inhibition effectively suppresses the transcriptional activity of TEAD, leading to a reduction in the expression of target genes such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1] Consequently, this compound presents a promising therapeutic strategy for cancers driven by aberrant Hippo pathway signaling.

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action

The Hippo signaling cascade, when active, results in the phosphorylation of YAP and TAZ. This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their interaction with TEAD transcription factors in the nucleus. In many cancers, the Hippo pathway is inactivated, leading to the accumulation of unphosphorylated YAP/TAZ in the nucleus. Nuclear YAP/TAZ then acts as a transcriptional co-activator by binding to TEAD proteins, which in turn bind to specific DNA sequences to regulate the expression of target genes involved in cell growth and survival.[2][3][4]

This compound functions by directly interfering with the binding of YAP and TAZ to TEAD, thus preventing the formation of the active transcriptional complex. This leads to the downregulation of oncogenic target genes.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ->TEAD Translocation & Binding Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other relevant inhibitors against various cancer cell lines.

Table 1: IC50/EC50 Values of YAP-TEAD Inhibitors in Cell-Based Assays

InhibitorAssay TypeCell LineIC50/EC50Reference
This compound TEAD Transcriptional Activity-1.2 nM
This compound Cell ProliferationMDA-MB-2314.4 µM
YAP/TAZ inhibitor-2 Anti-proliferativeNCI-H2265.33 nM[5]
Pan-TEAD inhibitor [I] Cell ViabilityMCF71.6 nM[6]
GNE-7883 Anti-proliferativeOVCAR-8~10 nM[7]
MYF-03-176 TEAD Luciferase ReporterNCI-H22611 nM[8]

Table 2: Effect of YAP-TEAD Inhibitors on Target Gene Expression

InhibitorCell LineTarget GeneEffectReference
This compound MDA-MB-231CYR61, CTGF, AXL, SurvivinDose-dependent inhibition
MYF-03-69 NCI-H226, MSTO-211HCTGF, CYR61, IGFBP3, KRT34, NPPBSignificant downregulation[8]
Celastrol H1299CTGF, CYR61Significant inhibition[1]
LM98 U87, U118, U138, U251CYR61, CTGFInhibition of vasculogenic mimicry[9]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits cancer cell growth assay_selection Select In Vitro Assays start->assay_selection luciferase TEAD Luciferase Reporter Assay assay_selection->luciferase  To measure transcriptional activity co_ip Co-Immunoprecipitation (Co-IP) assay_selection->co_ip  To confirm target engagement viability Cell Viability Assay (MTT / CellTiter-Glo) assay_selection->viability  To assess effect on cell growth data_analysis Data Analysis and Interpretation luciferase->data_analysis co_ip->data_analysis viability->data_analysis conclusion Conclusion: Evaluate efficacy of This compound data_analysis->conclusion

Caption: General workflow for the in vitro evaluation of this compound.
TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD. A reporter construct containing TEAD-binding sites upstream of a luciferase gene is introduced into cells. Inhibition of the YAP-TEAD interaction by this compound will result in a decrease in luciferase expression.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HEK293T)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This assay is used to confirm the disruption of the YAP-TEAD protein-protein interaction by this compound.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against YAP or TEAD for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Antibodies against both YAP and TEAD for Western blotting

  • SDS-PAGE gels and Western blotting equipment

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-YAP or anti-TEAD) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays are used to determine the effect of this compound on cell proliferation and viability.[17][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well clear or opaque-walled plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.

Protocol (CellTiter-Glo® Assay):

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired period.

  • Reagent Addition: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the role of the Hippo pathway in cancer and for exploring the therapeutic potential of inhibiting the YAP-TEAD interaction. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in a variety of in vitro cell-based assays. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible results.

References

Application Note: Evaluating the Anti-proliferative Effects of YAP-TEAD-IN-2 in MDA-MB-231 Human Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] The transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway.[4][5] In many cancers, the Hippo pathway is dysregulated, leading to the nuclear translocation of YAP/TAZ.[2][6] In the nucleus, YAP/TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and suppress apoptosis.[6][7][8]

The MDA-MB-231 cell line, a model for triple-negative breast cancer, is known to have a constitutively active YAP/TAZ signaling pathway, in part due to a mutation in the upstream Hippo pathway component NF2.[9][10] This makes MDA-MB-231 cells particularly dependent on YAP/TAZ-TEAD activity for their proliferation and survival, rendering them a suitable model for evaluating inhibitors of this interaction.[10][11] YAP-TEAD-IN-2 is a small molecule inhibitor designed to disrupt the interaction between YAP and TEAD, thereby inhibiting the transcription of pro-proliferative target genes.[5][12] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on MDA-MB-231 cells using a colorimetric MTT assay.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability and proliferation.[13] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[13] By treating MDA-MB-231 cells with varying concentrations of this compound, a dose-dependent decrease in cell viability is expected, which can be quantified to determine the inhibitor's potency (e.g., IC50 value).

Experimental Protocols

I. Materials and Reagents
  • MDA-MB-231 cells (ATCC® HTB-26™)

  • Leibovitz's L-15 Medium[14]

  • Fetal Bovine Serum (FBS)[14]

  • Penicillin-Streptomycin (10,000 U/mL)

  • Trypsin-EDTA (0.05%)[15]

  • Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺[15]

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile T-25 or T-75 cell culture flasks[16]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

II. MDA-MB-231 Cell Culture and Maintenance
  • Complete Growth Medium: Prepare Leibovitz's L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Note: L-15 medium is formulated for use in a CO₂-free environment.[16] Culture flasks should have their caps sealed tightly if placed in a CO₂ incubator.[16]

  • Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath.[15] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1200 rpm for 3 minutes.[15] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Routine Culture: Culture cells in T-75 flasks at 37°C.[14][16] Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.[16] Add 1-2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[15] Neutralize the trypsin with 4-5 volumes of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 1200 rpm for 3 minutes.[15] Resuspend the cell pellet and re-plate at a subculture ratio of 1:3 to 1:6.[16]

III. Cell Proliferation (MTT) Assay Protocol
  • Cell Seeding: Harvest MDA-MB-231 cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

  • Plating: Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor (e.g., 0.1% DMSO).

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the appropriate concentration of this compound or the vehicle control. Include a "no-cell" blank control containing medium only.

  • Incubation with Inhibitor: Incubate the plate at 37°C for 48-72 hours. The incubation time should be optimized based on the doubling time of the cells and the expected kinetics of the inhibitor.

  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the MTT Solubilization Solution to each well. Pipette up and down gently to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Data Presentation

The quantitative data obtained from the MTT assay should be organized for clarity and ease of interpretation. The absorbance values are first corrected by subtracting the average absorbance of the blank (no-cell) wells. Cell viability is then calculated as a percentage relative to the vehicle-treated control cells.

Table 1: Effect of this compound on MDA-MB-231 Cell Viability

Concentration of this compound (µM)Mean Absorbance at 570 nm (Corrected)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
0.11.1880.07295.0%
10.9500.06176.0%
50.6380.04551.0%
100.4000.03332.0%
250.1880.02115.0%
500.0880.0157.0%
1000.0500.0104.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals (e.g., Cell Density) cluster_core_kinase Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream_Signals MST1_2 MST1/2 Upstream_Signals->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP Degradation Proteasomal Degradation YAP_p->Degradation YAP_n YAP YAP->YAP_n translocates YAP_TEAD YAP-TEAD Complex YAP_n->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor This compound Inhibitor->YAP_TEAD Experimental_Workflow start Start culture Culture MDA-MB-231 Cells (Logarithmic Growth Phase) start->culture seed Seed Cells into 96-well Plate (5,000 cells/well) culture->seed attach Incubate for 24h (Allow Attachment) seed->attach treat Treat with this compound (Serial Dilutions) & Vehicle attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (100 µL/well) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End analyze->end Logical_Relationship cluster_outcome Expected Outcome Inhibitor This compound (Inhibitor) Interaction YAP-TEAD Interaction Inhibitor->Interaction disrupts Transcription Target Gene Transcription Interaction->Transcription is required for Proliferation MDA-MB-231 Cell Proliferation Transcription->Proliferation drives Outcome Reduced Cell Viability Proliferation->Outcome measured as

References

Application Notes and Protocols for Detecting YAP-TEAD Target Gene Expression via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are key downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, activating the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2][3] Consequently, the YAP-TEAD interaction has emerged as a promising target for cancer therapies.[4]

Western blotting is a fundamental technique to quantify changes in protein expression, making it an invaluable tool for assessing the activity of the YAP-TEAD signaling axis. By measuring the protein levels of well-established YAP-TEAD target genes, researchers can effectively monitor the downstream effects of potential therapeutic interventions that aim to disrupt YAP-TEAD signaling. This document provides a detailed protocol for the detection of key YAP-TEAD target gene products—Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), Ankyrin Repeat Domain 1 (ANKRD1), and Angiomotin Like 2 (AMOTL2)—by Western blot.

YAP-TEAD Signaling Pathway

The activity of YAP and TAZ is primarily regulated by a kinase cascade within the Hippo pathway.[1][2] When the pathway is active, the upstream kinases MST1/2 phosphorylate and activate LATS1/2.[1] LATS1/2 then phosphorylates YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[3] In the "off" state of the Hippo pathway, unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of target genes.[2][3]

YAP_TEAD_Signaling cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 Inhibition MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation TEAD TEAD YAP_TAZ_N->TEAD Binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates

Diagram 1: Simplified YAP-TEAD Signaling Pathway.

Experimental Workflow for Western Blot

The following diagram outlines the major steps involved in the Western blot protocol for detecting YAP-TEAD target gene expression.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis 1. Cell Lysis & Protein Extraction start->lysis quant 2. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 3. SDS-PAGE (Protein Separation) quant->sds transfer 4. Protein Transfer (to PVDF or Nitrocellulose) sds->transfer blocking 5. Membrane Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 9. Data Analysis detection->analysis end End: Quantified Protein Expression analysis->end

Diagram 2: Western Blot Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization may be required for specific cell lines and experimental conditions.

1. Cell Lysis and Protein Extraction

  • For analysis of YAP and TEAD, which are nuclear proteins, a nuclear extraction protocol is recommended.[5][6] For secreted proteins like CTGF and CYR61, whole-cell lysates are typically sufficient.

  • Whole-Cell Lysate:

    • Wash cells with ice-cold PBS.

    • Add 1x RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes.

    • Sonicate briefly to shear DNA and reduce viscosity.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[5]

  • Nuclear Extraction:

    • Harvest cells and resuspend in a hypotonic buffer.

    • Incubate on ice to allow cells to swell.

    • Homogenize to disrupt the cell membrane.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer.

    • Incubate on ice with agitation.

    • Centrifuge at high speed to pellet debris and collect the supernatant containing nuclear proteins.[6]

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE

  • Mix 20-40 µg of protein with Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Transfer conditions will vary depending on the system used; a typical condition is 100V for 1-2 hours at 4°C.

5. Membrane Blocking

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

6. Antibody Incubation

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[7]

  • Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation: Quantitative Summary

The following table provides recommended antibody dilutions and expected protein sizes for key YAP-TEAD pathway components and target gene products. Note that optimal dilutions should be determined empirically.[8]

Target ProteinPrimary Antibody Dilution RangeSecondary Antibody Dilution RangeExpected Molecular Weight (kDa)
YAP 1:1000 - 1:10000[9][10]1:2000 - 1:20000[8]~65-75[10]
TEAD1 1:1000[11]1:2000 - 1:20000[8]~50
CTGF 1:100 - 1:1000[3]1:2000 - 1:20000[8]~36-38 (full-length), 16-20 (cleaved)[12]
CYR61 1:1000 - 1:10000[5][13]1:2000 - 1:20000[8]~42
ANKRD1 1:600 - 1:1500[1]1:2000 - 1:20000[8]~36
AMOTL2 1:600 - 1:3000[2]1:2000 - 1:20000[8]~100-120
β-Actin 1:1000 - 1:50001:2000 - 1:20000[8]~42
GAPDH 1:1000 - 1:50001:2000 - 1:20000[8]~37

β-Actin and GAPDH are commonly used as loading controls to normalize protein levels.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Signal Inactive antibody, insufficient protein load, incorrect transfer, inactive ECL reagent.Check antibody datasheet for recommended conditions, increase protein load, verify transfer with Ponceau S stain, use fresh ECL reagent.
High Background Insufficient blocking, primary antibody concentration too high, insufficient washing.Increase blocking time or use a different blocking agent, optimize primary antibody dilution, increase the number and duration of washes.
Non-specific Bands Primary or secondary antibody cross-reactivity, protein degradation.Use a more specific antibody, try a different antibody clone, ensure fresh protease inhibitors are used during lysis.
Weak Signal Low protein expression, low antibody affinity, insufficient exposure.Enrich for the protein of interest (e.g., nuclear extraction), try a different primary antibody, increase exposure time.

References

Application Notes and Protocols for Measuring YAP-TEAD Activity Using a Reporter Gene Assay with YAP-TEAD-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying the activity of the YAP-TEAD transcriptional complex using a luciferase-based reporter gene assay. This assay is a critical tool for screening and characterizing small molecule inhibitors, such as YAP-TEAD-IN-2, that target the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] The transcriptional coactivator YAP and its paralog TAZ are the main downstream effectors of this pathway.[3][4] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell growth and survival.[1][5][6] Dysregulation of the Hippo pathway, resulting in hyperactivation of YAP/TAZ-TEAD, is implicated in the development and progression of various cancers.[1][7] This makes the YAP-TEAD interaction a compelling target for anticancer drug discovery.[7][8]

Reporter gene assays, particularly those utilizing luciferase, are a robust and sensitive method for measuring the transcriptional activity of the YAP-TEAD complex.[9][10] These assays typically employ a reporter construct where the luciferase gene is under the control of a promoter containing multiple TEAD binding sites (e.g., the 8XGTIIC synthetic promoter).[10][11] Activation of the YAP-TEAD complex leads to the expression of luciferase, and the resulting luminescence can be quantified to determine the level of YAP-TEAD activity. Small molecule inhibitors that disrupt the YAP-TEAD interaction will decrease luciferase expression in a dose-dependent manner.

This compound is a potent small molecule inhibitor that disrupts the protein-protein interaction between YAP and TEAD.[12] It has been shown to suppress the transcriptional activity of TEAD with high potency, making it a valuable tool for studying the Hippo pathway and a potential therapeutic candidate.[12][13]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the Hippo signaling pathway and the mechanism by which this compound inhibits YAP-TEAD transcriptional activity.

YAP_TEAD_Pathway cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates YAP_p p-YAP 14-3-3 14-3-3 YAP_p->14-3-3 binds Degradation Degradation YAP_p->Degradation ubiquitination & degradation Cytoplasm Cytoplasm 14-3-3->Cytoplasm cytoplasmic retention YAP->YAP_p Nucleus Nucleus YAP->Nucleus nuclear translocation TEAD TEAD YAP_TEAD_Complex YAP-TEAD Nucleus->YAP_TEAD_Complex forms complex with TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes Cell_Proliferation Cell Proliferation, Survival, Migration Target_Genes->Cell_Proliferation YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->YAP_TEAD_Complex inhibits interaction

Caption: Hippo signaling pathway and this compound inhibition mechanism.

Experimental Workflow

The general workflow for the YAP-TEAD reporter gene assay is depicted below.

Reporter_Assay_Workflow Start Start Cell_Seeding Seed HEK293T cells in 96-well plate Start->Cell_Seeding Transfection Co-transfect with 8xGTIIC-Luciferase and Renilla Luciferase plasmids Cell_Seeding->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with This compound (or other compounds) Incubation1->Treatment Incubation2 Incubate for 24-48 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luminescence_Measurement Measure Firefly and Renilla luciferase activity Lysis->Luminescence_Measurement Data_Analysis Normalize Firefly to Renilla and calculate % inhibition Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the YAP-TEAD reporter gene assay.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
8xGTIIC-Luciferase Reporter PlasmidAddgene34615
Renilla Luciferase Control Reporter Plasmid (e.g., pRL-TK)PromegaE2241
Transfection Reagent (e.g., Lipofectamine 2000)Invitrogen11668019
Opti-MEM I Reduced Serum MediumGibco31985062
This compoundMedChemExpressHY-136335
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418
Dual-Luciferase® Reporter Assay SystemPromegaE1910
White, clear-bottom 96-well cell culture platesCorning3610
LuminometerVarious-

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Count the cells and adjust the density to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

  • For each well, prepare the transfection mix in two separate tubes:

    • Tube A (DNA): Dilute 100 ng of 8xGTIIC-Luciferase plasmid and 10 ng of Renilla luciferase plasmid in 25 µL of Opti-MEM.

    • Tube B (Transfection Reagent): Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add 50 µL of the transfection complex to each well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.1%.

  • Carefully remove the medium from each well.

  • Add 100 µL of the prepared compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Day 4/5: Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.

  • Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.

    • Measure the luminescence using a plate-reading luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luminescence.

Data Analysis

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.

    • RLU = Firefly Luminescence / Renilla Luminescence

  • Percentage Inhibition: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • % Inhibition = (1 - (RLU_sample / RLU_vehicle)) * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in YAP-TEAD activity.

Representative Data

The following table shows representative data from a YAP-TEAD reporter gene assay with this compound.

This compound (nM)Log ConcentrationAverage RLUStandard Deviation% Inhibition
0 (Vehicle)-100.005.000.00
0.1-1.0095.234.764.77
0.3-0.5288.154.4111.85
1.00.0070.543.5329.46
3.00.4845.122.2654.88
10.01.0020.331.0279.67
30.01.488.910.4591.09
100.02.004.210.2195.79
1000.03.003.550.1896.45

Note: The data presented are for illustrative purposes only. Actual results may vary depending on experimental conditions.

From this data, the calculated IC₅₀ for this compound is approximately 2.7 nM, which is consistent with reported values.[12]

Conclusion

This reporter gene assay provides a robust and sensitive method for measuring YAP-TEAD transcriptional activity and evaluating the potency of inhibitors like this compound. The detailed protocol and data analysis guidelines presented here will enable researchers to effectively screen and characterize compounds targeting the Hippo signaling pathway for cancer therapy and other applications.

References

Application Notes and Protocols: Demonstrating YAP-TEAD Disruption by YAP-TEAD-IN-2 via Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This aberrant signaling promotes cell proliferation and survival. Small molecule inhibitors, such as YAP-TEAD-IN-2, have been developed to disrupt this protein-protein interaction (PPI), offering a promising therapeutic strategy. This document provides a detailed protocol for a co-immunoprecipitation (Co-IP) experiment to demonstrate and quantify the disruption of the YAP-TEAD interaction by this compound.

Introduction to the YAP-TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[1][2] When the pathway is active, a kinase cascade leads to the phosphorylation of YAP, resulting in its cytoplasmic sequestration and degradation.[3] However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors.[1][2][3] This YAP-TEAD complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, contributing to tumor growth and progression.[3]

Disrupting the interaction between YAP and TEAD is a focal point for anti-cancer drug development. Small molecules designed to inhibit this PPI can effectively block the oncogenic functions of YAP.[4] Co-immunoprecipitation is a robust method to study protein-protein interactions in their native cellular context and can be effectively utilized to evaluate the efficacy of such inhibitors.[5][6]

Efficacy of this compound

This compound is a potent small molecule inhibitor designed to block the interaction between YAP and TEAD. Its efficacy has been demonstrated through various assays that measure downstream effects of the YAP-TEAD transcriptional activity.

ParameterCell LineIC50Description
TEAD Transcriptional Activity-1.2 nMInhibition of TEAD-mediated gene transcription.
Cell ProliferationMDA-MB-2314.4 µMInhibition of cancer cell growth.

Co-immunoprecipitation Protocol to Demonstrate YAP-TEAD Disruption

This protocol is adapted from established Co-IP methods used to demonstrate the disruption of the YAP-TEAD interaction by similar small molecule inhibitors. It is designed to be performed with cultured cells treated with this compound.

Materials and Reagents
  • Cell Culture: Human cancer cell line with active YAP-TEAD signaling (e.g., NCI-H226, MDA-MB-231)

  • Inhibitor: this compound (dissolved in DMSO)

  • Antibodies:

    • Anti-YAP antibody for immunoprecipitation (IP)

    • Anti-TEAD antibody for Western blot detection

    • Normal Rabbit/Mouse IgG (Isotype control)

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

  • Elution Buffer: 2x Laemmli sample buffer

  • Beads: Protein A/G magnetic beads or agarose beads

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.

Experimental Workflow

CoIP_Workflow cluster_prep Cell Preparation and Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Culture Cells Treatment 2. Treat with this compound (and DMSO control) CellCulture->Treatment Harvest 3. Harvest and Lyse Cells Treatment->Harvest Preclear 4. Pre-clear Lysate (Optional) Harvest->Preclear IP 5. Immunoprecipitate with anti-YAP antibody Preclear->IP Capture 6. Capture with Protein A/G beads IP->Capture Wash 7. Wash Beads Capture->Wash Elute 8. Elute Proteins Wash->Elute WB 9. Western Blot for TEAD Elute->WB

Caption: Experimental workflow for Co-IP to detect YAP-TEAD disruption.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with gentle rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clearing (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Take a fraction of the lysate as the "input" control and store it at -20°C.

    • To the remaining lysate, add the anti-YAP antibody (or isotype control IgG for a negative control) and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against TEAD overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

Data Analysis and Interpretation

The amount of TEAD co-immunoprecipitated with YAP is expected to decrease in a dose-dependent manner with increasing concentrations of this compound. The Western blot results can be quantified using densitometry software (e.g., ImageJ). The intensity of the TEAD band in the IP lanes should be normalized to the amount of YAP immunoprecipitated (if also blotted) or to the input TEAD levels.

Visualizing the Mechanism of Action

YAP-TEAD Signaling Pathway and Inhibition

YAP_TEAD_Pathway cluster_hippo Hippo Pathway (Active) cluster_no_hippo Hippo Pathway (Inactive) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_p p-YAP LATS1_2->YAP_p phosphorylates Degradation Cytoplasmic Sequestration & Degradation YAP_p->Degradation YAP YAP Nucleus Nucleus YAP->Nucleus translocates YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD binds TEAD TEAD TEAD->YAP_TEAD TargetGenes Target Gene Expression (Proliferation, Survival) YAP_TEAD->TargetGenes activates Inhibitor This compound Inhibitor->YAP_TEAD disrupts

Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.

Logical Relationship of Inhibition Measurement

Inhibition_Logic cluster_experiment Experimental Condition cluster_interaction Molecular Interaction cluster_outcome Observable Outcome (Co-IP Result) Inhibitor_Added This compound Added YAP_TEAD_Disrupted YAP-TEAD Interaction Disrupted Inhibitor_Added->YAP_TEAD_Disrupted No_Inhibitor Control (DMSO) YAP_TEAD_Bound YAP-TEAD Interaction No_Inhibitor->YAP_TEAD_Bound High_TEAD_Signal High TEAD Signal in YAP IP YAP_TEAD_Bound->High_TEAD_Signal Low_TEAD_Signal Low TEAD Signal in YAP IP YAP_TEAD_Disrupted->Low_TEAD_Signal

Caption: Logical diagram illustrating how this compound's effect is measured.

Conclusion

The co-immunoprecipitation protocol detailed in this application note provides a reliable method for demonstrating the disruptive effect of this compound on the YAP-TEAD protein-protein interaction. By following this protocol, researchers can effectively visualize and quantify the efficacy of this and other similar inhibitors, providing crucial data for preclinical studies and drug development efforts targeting the Hippo-YAP-TEAD signaling axis.

References

Preparing YAP-TEAD-IN-2 Stock Solution for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of YAP-TEAD-IN-2, a potent inhibitor of the YAP-TEAD protein-protein interaction, in cell culture experiments. The provided methodologies cover stock solution preparation, storage, and quality control, along with recommended working concentrations for common cell-based assays. The information is intended to guide researchers in accurately and effectively utilizing this compound for investigating the Hippo signaling pathway and its role in cellular processes such as proliferation and gene transcription.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.

This compound is a small molecule inhibitor that potently disrupts the interaction between YAP and TEAD.[1] By preventing this crucial protein-protein interaction, this compound effectively blocks the transcriptional activity of the YAP-TEAD complex, making it a valuable tool for studying the biological functions of the Hippo pathway and as a potential therapeutic agent in cancers with aberrant Hippo signaling.

Mechanism of Action

This compound functions by directly interfering with the binding of YAP to TEAD transcription factors. This disruption prevents the recruitment of the transcriptional machinery to the promoters of YAP-TEAD target genes, thereby inhibiting their expression.

Product Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₅H₂₄ClFN₂O₄
Molecular Weight 470.92 g/mol
Appearance Solid, white to off-white powder
CAS Number 2714432-83-2
Solubility Soluble in DMSO (100 mg/mL, 212.35 mM)

Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-warm DMSO: Briefly warm the DMSO to room temperature to ensure it is completely liquid.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.71 mg of the compound.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution, the following volumes can be used:

Mass of this compoundVolume of DMSO to add for 10 mM stock
1 mg0.2124 mL
5 mg1.0618 mL
10 mg2.1235 mL
  • Dissolve the Compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Experimental Workflow: Stock Solution Preparation

G cluster_start Start cluster_preparation Preparation cluster_storage Storage start This compound Powder weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 store_neg80 Store at -80°C (Long-term) aliquot->store_neg80

Caption: Workflow for preparing this compound stock solution.

Application Notes for Cell Culture Experiments

General Considerations:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell line, assay type, and experimental duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. Cell lines with known Hippo pathway dysregulation (e.g., NF2-deficient cell lines) are expected to be more sensitive.

Recommended Working Concentrations (as a starting point):

Assay TypeCell Line ExampleRecommended Concentration RangeIncubation Time
Cell Proliferation Assay MDA-MB-2312.5 - 20 µM[2]72 hours[2]
Western Blotting MDA-MB-2311 - 10 µM[2]48 hours[2]
TEAD Reporter Assay NCI-H22610 nM - 10 µM24 - 72 hours
Immunofluorescence Various1 - 10 µM24 - 48 hours

Note: The provided concentration ranges for MDA-MB-231 cells are based on studies with a similar compound, YAP/TAZ-TEAD-IN-2.[2] These should be used as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Protocol 2: Western Blotting for Target Gene Expression
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at various concentrations for the desired time (e.g., 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against YAP-TEAD target genes (e.g., CTGF, CYR61) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quality Control of Stock Solution

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, warm the tube to 37°C and vortex or sonicate briefly to redissolve the compound.

  • Functional Assay: Periodically, the activity of the stock solution can be verified by performing a standard assay, such as a TEAD reporter assay, to ensure its inhibitory potency has not diminished over time.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is the most effective way to maintain its stability and prevent degradation.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

G cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus signals Cell-Cell Contact Mechanical Stress GPCR Signaling hippo_on Hippo Pathway ON signals->hippo_on mst12 MST1/2 hippo_on->mst12 lats12 LATS1/2 mst12->lats12 phosphorylates yap_p p-YAP/TAZ lats12->yap_p phosphorylates degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation yap_p->degradation hippo_off Hippo Pathway OFF yap YAP/TAZ hippo_off->yap tead TEAD yap->tead translocates to nucleus and binds yap_tead YAP/TAZ-TEAD Complex tead->yap_tead genes Target Gene Expression (e.g., CTGF, CYR61) yap_tead->genes activates proliferation Cell Proliferation Inhibition of Apoptosis genes->proliferation inhibitor This compound inhibitor->yap_tead inhibits interaction

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway effector, Yes-associated protein (YAP), and its interaction with the TEA domain (TEAD) family of transcription factors are critical drivers of cell proliferation and organ growth. Dysregulation of the YAP-TEAD interaction is a hallmark of several cancers, making it a compelling target for therapeutic intervention. High-throughput screening (HTS) plays a pivotal role in identifying novel small-molecule inhibitors of this protein-protein interaction. This document provides detailed application notes and protocols for various HTS assays and subsequent hit validation studies designed to discover and characterize new YAP-TEAD inhibitors.

Introduction to the Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway is a conserved signaling cascade that controls organ size by regulating cell proliferation, apoptosis, and stem cell self-renewal. When the Hippo pathway is active, a kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In the absence of upstream Hippo signaling, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61.[1][2][3] In many cancers, the Hippo pathway is inactivated, leading to constitutive YAP-TEAD activity and tumor growth.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade (Active Hippo) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 LATS1_2->MOB1 YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP Degradation Proteasomal Degradation YAP_p->Degradation YAP->YAP_p YAP_n YAP YAP->YAP_n translocates TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_n->TEAD binds HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_validation Hit Validation & Characterization cluster_lead Lead Optimization Primary_HTS High-Throughput Screening (e.g., Luciferase, AlphaLISA, TR-FRET) Dose_Response Dose-Response & IC50 Determination Primary_HTS->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay Dose_Response->Orthogonal_Assay Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Co_IP Co-Immunoprecipitation (YAP-TEAD) Orthogonal_Assay->Co_IP qPCR Target Gene Expression (qPCR) Co_IP->qPCR Cellular_Phenotype Cellular Phenotypic Assays (Proliferation, Migration, Apoptosis) qPCR->Cellular_Phenotype Lead_Opt Structure-Activity Relationship (SAR) In vivo studies Cellular_Phenotype->Lead_Opt

References

Troubleshooting & Optimization

YAP-TEAD-IN-2 solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the YAP-TEAD protein-protein interaction inhibitor, YAP-TEAD-IN-2. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Solubility and Stability

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound

SolventConcentrationMethodNotes
In Vitro
DMSO100 mg/mL (212.35 mM)UltrasonicUse newly opened, hygroscopic DMSO for best results.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.31 mM)UltrasonicYields a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.31 mM)UltrasonicYields a clear solution. Use with caution for dosing periods exceeding half a month.[1]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.31 mM)UltrasonicMix evenly.[1]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[1]
-20°C1 monthAliquot to prevent repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound.

Q1: My this compound is not fully dissolving. What should I do?

A1: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using the recommended solvents at the correct ratios. For DMSO stock solutions, it is crucial to use a fresh, anhydrous grade of DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

Q2: I observed precipitation in my stock solution after storing it. Is it still usable?

A2: If precipitation occurs in a stock solution after storage, it is recommended to warm the solution and sonicate until it is fully redissolved before use. To avoid this, ensure the stock solution is stored properly in tightly sealed vials and consider making smaller aliquots to minimize freeze-thaw cycles.[1] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Q3: How should I prepare my working solution for in vivo experiments?

A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] Follow the specific protocols for the desired formulation, such as those provided in Table 1. For example, to prepare a 1 mL working solution with SBE-β-CD, you would add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[1]

Q4: Can I store the in vivo formulation for later use?

A4: It is not recommended to store in vivo formulations for extended periods. Prepare them fresh for each experiment to ensure stability and efficacy.[1] Some components of the formulations may not be stable over time, which could affect the experimental outcome.

Q5: What is the best way to handle the solid form of this compound?

A5: this compound is a solid that is white to off-white in color.[1] Handle the powder in accordance with standard laboratory safety procedures. For shipping, it is typically sent at room temperature for continental US deliveries, but this may vary for other locations.[1] Upon receipt, store it at the recommended temperatures of -20°C for long-term storage or 4°C for shorter-term storage.[1]

Visual Guides and Protocols

The following diagrams illustrate the YAP-TEAD signaling pathway, a general experimental workflow, and a troubleshooting decision tree to assist in your research.

YAP_TEAD_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_On Hippo Pathway ON (e.g., High Cell Density) MST1_2 MST1/2 Hippo_On->MST1_2 activates Hippo_Off Hippo Pathway OFF (e.g., Low Cell Density) YAP YAP/TAZ LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates LATS1_2->YAP phosphorylates YAP_P p-YAP/TAZ YAP->YAP_P YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP->YAP_TEAD_Complex translocates & binds Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_P->Degradation Cytoplasm Cytoplasm Nucleus Nucleus TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates Proliferation Cell Proliferation, Survival Target_Genes->Proliferation YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->YAP_TEAD_Complex inhibits interaction

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: This compound Powder Weigh 1. Weigh Powder Start->Weigh End Analyze Results Prepare_Stock 2. Prepare Stock Solution (e.g., 100 mg/mL in DMSO) Weigh->Prepare_Stock Sonicate 3. Sonicate/Warm if necessary Prepare_Stock->Sonicate Store_Stock 4. Aliquot and Store Stock (-80°C or -20°C) Sonicate->Store_Stock Prepare_Working 5. Prepare Fresh Working Solution (Dilute stock in media or in vivo formulation) Store_Stock->Prepare_Working Treat_Cells 6. Treat Cells/Administer to Animal Model Prepare_Working->Treat_Cells Incubate 7. Incubate for Desired Time Treat_Cells->Incubate Incubate->End Troubleshooting_Tree Start Problem Encountered Issue_Dissolving Compound not dissolving? Start->Issue_Dissolving Precipitation_Storage Precipitation after storage? Start->Precipitation_Storage Unexpected_Results Inconsistent or no effect? Start->Unexpected_Results Solution1 Use fresh, anhydrous DMSO. Apply gentle heat/sonication. Issue_Dissolving->Solution1 Solution2 Warm and sonicate to redissolve. Prepare fresh aliquots. Precipitation_Storage->Solution2 Check_Concentration Verify stock concentration and final dilution. Unexpected_Results->Check_Concentration Check_Storage Was the stock stored correctly (temp, duration)? Unexpected_Results->Check_Storage Check_Protocol Review experimental protocol (cell density, treatment time). Unexpected_Results->Check_Protocol Prepare_Fresh Prepare fresh stock and working solutions. Check_Concentration->Prepare_Fresh Check_Storage->Prepare_Fresh Check_Protocol->Prepare_Fresh

References

Technical Support Center: Optimizing YAP-TEAD-IN-2 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YAP-TEAD-IN-2 for various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Yes-associated protein (YAP) or its paralog TAZ, and the TEA domain (TEAD) family of transcription factors.[1] In many cancers, the Hippo signaling pathway is dysregulated, leading to the nuclear accumulation of YAP/TAZ.[2] Once in the nucleus, YAP/TAZ bind to TEADs to drive the transcription of genes that promote cell proliferation, survival, and migration.[2][3] By blocking the YAP/TAZ-TEAD interaction, this compound inhibits the transcription of these oncogenic genes, thereby suppressing cancer cell growth.

Q2: What is a good starting concentration range for my experiments with this compound?

A2: A good starting point for in vitro experiments is to perform a dose-response study over a wide concentration range, for example, from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Based on available data for similar compounds, the IC50 can range from low nanomolar to micromolar, depending on the cell line and the specific YAP-TEAD inhibitor. For instance, a compound very similar to this compound, known as YAP/TAZ-TEAD-IN-2, has an IC50 of 4.4 µM in MDA-MB-231 breast cancer cells.[1]

Q3: How can I confirm that this compound is working on-target in my cells?

A3: To confirm on-target activity, you should assess the expression of known downstream target genes of the YAP-TEAD transcriptional complex. Commonly regulated genes include CTGF, CYR61, and ANKRD1. A dose-dependent decrease in the mRNA levels of these genes, as measured by quantitative PCR (qPCR), following treatment with this compound would indicate target engagement.[4]

Q4: Is the sensitivity to this compound dependent on the genetic background of the cancer cell line?

A4: Yes, the sensitivity of cancer cell lines to YAP-TEAD inhibitors is often correlated with the status of the Hippo pathway. Cell lines with mutations in Hippo pathway components, such as NF2 or LATS1/2, which lead to constitutive YAP/TAZ activation, are often more sensitive to these inhibitors.[5] Therefore, it is crucial to consider the genetic background of your chosen cell lines when designing and interpreting your experiments.

Data Presentation

Summary of YAP-TEAD Inhibitor Activity in Various Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 / EC50Reference
YAP/TAZ-TEAD-IN-2MDA-MB-231Breast Cancer4.4 µM[1]
MGH-CP1Huh7Liver Cancer0.72 µM (tumor sphere formation)[4]
GNE-7883NCI-H226MesotheliomaDose-dependent decrease in YAP/TAZ target score[5]
GNE-7883MSTO-211HMesotheliomaDose-dependent decrease in YAP/TAZ target score[5]
Unnamed InhibitorMSTO-211HLung Cancer<1 µM[6]
VerteporfinBT-549Breast Cancer~5 µM (72h)[7]
VerteporfinMDA-MB-231Breast Cancer~2.5 µM (72h)[7]

Note: The IC50 and EC50 values can vary depending on the assay conditions, such as incubation time and cell density.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0.003 µM, 0.001 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[8]

Confirming Target Engagement via Quantitative PCR (qPCR)

Objective: To measure the change in expression of YAP-TEAD target genes following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for YAP-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of target genes will confirm on-target activity.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High variability in IC50 values between experiments Inconsistent cell seeding density. Variation in incubation time. Use of cells with high passage numbers.[8] Compound degradation.Ensure a consistent number of cells are seeded for each experiment. Maintain a consistent incubation time for all assays.[8] Use cells within a defined low passage number range.[8] Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[8]
Compound precipitates in the media Poor solubility of the compound in aqueous solutions.Prepare a higher concentration stock solution in 100% DMSO. When diluting into aqueous media, ensure rapid mixing. Gentle warming and sonication of the stock solution before dilution may also help.
No significant effect on cell viability at expected concentrations The cell line may not be dependent on the YAP-TEAD pathway for survival. The compound may be inactive. Insufficient incubation time.Screen a panel of cell lines, including those with known Hippo pathway mutations (e.g., NF2-deficient). Verify the compound's activity on a sensitive, positive control cell line. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
Unexpected toxicity in non-cancerous cell lines Off-target effects of the compound.Perform a counter-screen against a panel of kinases or other relevant targets to identify potential off-target activities. Test the compound on a non-cancerous cell line to determine its therapeutic window.
Development of resistance to the inhibitor Activation of bypass signaling pathways (e.g., MAPK pathway).[9]Investigate potential resistance mechanisms by analyzing changes in signaling pathways in resistant cells. Consider combination therapies to target both the YAP-TEAD pathway and potential resistance pathways.[9]

Visualizations

YAP_TEAD_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Pathway Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ_cyto YAP/TAZ LATS1_2->YAP_TAZ_cyto phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ_cyto degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc translocation YAP_TAZ_nuc->YAP_TAZ_cyto translocation TEAD TEAD Target_Genes Target Gene Expression (CTGF, CYR61, etc.) YAP_TAZ_nuc->Target_Genes forms complex & activates transcription TEAD->Target_Genes forms complex & activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor This compound Inhibitor->YAP_TAZ_nuc inhibits interaction with TEAD

Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Select Cancer Cell Line of Interest dose_response 1. Perform Dose-Response Assay (e.g., CellTiter-Glo) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 target_engagement 3. Confirm On-Target Activity (qPCR for CTGF, CYR61) determine_ic50->target_engagement phenotypic_assays 4. Conduct Phenotypic Assays (Proliferation, Migration, etc.) target_engagement->phenotypic_assays data_analysis 5. Analyze and Interpret Data phenotypic_assays->data_analysis end End: Optimized Concentration for Further Studies data_analysis->end Troubleshooting_Tree start Problem Encountered high_variability High IC50 Variability? start->high_variability no_effect No Effect on Viability? start->no_effect precipitation Compound Precipitation? start->precipitation check_cells Check Cell Culture Practices: - Consistent Seeding Density - Low Passage Number high_variability->check_cells Yes check_reagents Check Reagent Stability: - Fresh Dilutions - Avoid Freeze-Thaw high_variability->check_reagents Yes check_dependency Is Cell Line YAP-TEAD Dependent? - Test on NF2-mutant line no_effect->check_dependency Yes check_time Is Incubation Time Sufficient? - Perform Time-Course no_effect->check_time Yes improve_solubility Improve Solubility: - Use Sonication - Prepare in 100% DMSO precipitation->improve_solubility Yes

References

Potential off-target effects of YAP-TEAD-IN-2 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YAP-TEAD-IN-2, a potent small molecule inhibitor of the YAP-TEAD protein-protein interaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected Cell Toxicity or Death 1. Off-target effects: The inhibitor may be binding to and affecting other proteins essential for cell survival. 2. High concentration: The concentration used may be too high for the specific cell line. 3. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Perform a dose-response curve: Determine the optimal concentration that inhibits YAP-TEAD signaling without causing excessive cell death. 2. Use a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound to confirm that the observed toxicity is not due to the chemical scaffold. 3. Validate on-target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to TEAD in your cells at the concentrations used. 4. Assess off-target effects: Perform a kinome scan or proteome-wide thermal shift assay to identify potential off-target binding partners. 5. Ensure solvent concentration is low and consistent: Keep the final DMSO concentration below 0.1% and include a vehicle-only control in all experiments.
Inconsistent or No Inhibition of YAP/TEAD Target Genes 1. Low inhibitor potency in your cell line: The effective concentration can vary between cell lines. 2. Rapid inhibitor degradation: The compound may be unstable in your culture conditions. 3. Compensatory signaling pathways: Cells may upregulate other pathways to overcome YAP-TEAD inhibition. 4. Incorrect assessment of target gene expression: The time point for analysis may be suboptimal.1. Titrate the inhibitor: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. 2. Confirm YAP/TAZ-dependency: Use a YAP/TAZ-knockout or knockdown cell line as a negative control to ensure that the phenotype you are studying is indeed dependent on this pathway.[1] 3. Use a positive control: If possible, use another well-characterized YAP-TEAD inhibitor to benchmark your results. 4. Check for inhibitor stability: Assess the stability of this compound in your cell culture medium over the course of your experiment. 5. Investigate resistance mechanisms: Consider that prolonged treatment can lead to the activation of alternative signaling pathways, such as the MAPK pathway.[2]
Discrepancy Between Reporter Assay and Endogenous Gene Expression 1. Artifacts of the reporter system: Overexpression of reporter constructs can sometimes lead to results that do not reflect the regulation of endogenous genes. 2. Different TEAD isoform dependence: The reporter may be driven by a different TEAD isoform than the endogenous genes of interest.1. Prioritize endogenous gene expression: Rely on qRT-PCR or Western blotting for key YAP/TEAD target genes (e.g., CTGF, CYR61, ANKRD1) as a more reliable readout of on-target activity.[3][4] 2. Use multiple reporter constructs: If using reporter assays, test constructs with different TEAD-binding elements.

Frequently Asked Questions (FAQs)

1. What are the known on-target effects of this compound?

This compound is designed to disrupt the protein-protein interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).[5] By preventing this interaction, the inhibitor blocks the transcription of genes that are critical for cell proliferation, survival, and migration.

Key On-Target Effects:

  • Suppression of TEAD transcriptional activity.

  • Downregulation of YAP/TEAD target genes such as CTGF, CYR61, AXL, and BIRC5 (Survivin).[5]

  • Inhibition of proliferation in cancer cell lines that are dependent on YAP/TAZ signaling.[5]

Compound Reported IC₅₀ for TEAD Transcriptional Activity Reported IC₅₀ for Cell Proliferation (MDA-MB-231)
YAP/TAZ-TEAD-IN-21.2 nM[5]4.4 µM[5]

2. What are the potential off-target effects of this compound?

While a comprehensive public selectivity profile for this compound is not available, researchers should be aware of potential off-target effects common to small molecule inhibitors. These can arise from the inhibitor binding to proteins other than TEAD, leading to unintended biological consequences.

Potential Off-Target Considerations:

  • Kinase Inhibition: Many small molecules can have off-target effects on kinases. A broad-panel kinase screen is recommended to rule out significant inhibition of unintended kinases.

  • Interaction with other signaling pathways: The YAP/TAZ pathway has significant crosstalk with other signaling networks, including:

    • Rho-GTPase pathway: This pathway is a key regulator of the actin cytoskeleton and can influence YAP/TAZ localization and activity.[6][7] Inhibitors affecting this pathway could have indirect effects on YAP/TAZ.

    • Wnt signaling: There is evidence of interplay between the Wnt and Hippo pathways.[8] Off-target effects on components of the Wnt pathway are a possibility.

  • Toxicity: Some TEAD inhibitors have been associated with renal toxicity in preclinical models.[9][10] It is important to monitor for signs of toxicity in both cell culture and in vivo experiments.

3. How can I validate that the observed phenotype is an on-target effect of this compound?

Distinguishing on-target from off-target effects is crucial for interpreting your results. A multi-pronged approach is recommended:

  • Use a Negative Control Compound: This is a molecule that is structurally similar to this compound but is inactive against the YAP-TEAD interaction. Observing the desired effect with the active compound but not the negative control provides strong evidence for on-target activity.[11]

  • CRISPR/Cas9-mediated Gene Knockout: The phenotype induced by this compound should be mimicked by the genetic knockout of YAP1, WWTR1 (TAZ), or TEAD transcription factors in your model system.[12][13] If the inhibitor has an effect in a YAP/TAZ double-knockout cell line, it is likely due to off-target binding.

  • Rescue Experiments: If the inhibitor's effect is on-target, it should be possible to "rescue" the phenotype by overexpressing a form of YAP or TEAD that is resistant to the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to TEAD proteins within intact cells.[14][15][16] A thermal shift indicates target engagement.

4. Which control cell lines should I use in my experiments?

The choice of control cell lines is critical for validating the specificity of this compound.

  • YAP/TAZ-dependent cell lines (Positive Controls): These are cell lines with known mutations in the Hippo pathway (e.g., NF2-mutant mesothelioma cell lines like NCI-H226) or with demonstrated reliance on YAP/TAZ for proliferation.[17]

  • YAP/TAZ-independent cell lines (Negative Controls): These are cell lines that do not have mutations in the Hippo pathway and whose proliferation is not driven by YAP/TAZ. An example is the SK-N-FI cell line.[11] this compound should have a minimal effect on the proliferation of these cells at concentrations that are effective in dependent lines.

  • YAP/TAZ Knockout Cell Lines: As mentioned above, cell lines in which YAP1 and/or WWTR1 (TAZ) have been knocked out are excellent negative controls.[1]

Experimental Protocols & Visualizations

Signaling Pathway

The Hippo pathway is a complex signaling cascade that regulates the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. Various upstream signals, including GPCRs and mechanical cues transmitted through the Rho-GTPase pathway, can modulate Hippo signaling.[2][18]

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs RhoGTPase Rho GTPases GPCR->RhoGTPase LATS12 LATS1/2 RhoGTPase->LATS12 inhibits CellContact Cell-Cell Contact MST12 MST1/2 CellContact->MST12 MST12->LATS12 activates YAP_TAZ_p p-YAP/TAZ LATS12->YAP_TAZ_p phosphorylates Degradation 14-3-3 Binding & Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ TEAD TEAD1-4 YAP_TAZ->TEAD TargetGenes Target Gene Expression (CTGF, CYR61, etc.) TEAD->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->TEAD inhibits interaction

Fig 1. Simplified Hippo-YAP/TAZ signaling pathway.
Workflow for Investigating Off-Target Effects

This workflow outlines the key steps to differentiate on-target from potential off-target effects of this compound.

Off_Target_Workflow A Observe Phenotype with This compound B Dose-Response Curve A->B C Assess On-Target Gene Expression (qRT-PCR / Western) B->C D Control Experiments C->D E YAP/TAZ-Independent Cell Line D->E No Phenotype F Inactive Analog Control D->F No Phenotype G CRISPR KO of YAP/TAZ/TEAD D->G Phenotype Mimicked H Biophysical & Proteomic Validation E->H F->H G->H I Cellular Thermal Shift Assay (CETSA) H->I Confirms Binding J Kinome Scan / Chemoproteomics H->J Identifies Off-Targets K Conclusion I->K J->K

Fig 2. Experimental workflow for off-target validation.
Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to TEAD proteins in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[15][16]

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble TEAD protein in each sample by Western blotting using a TEAD-specific antibody.

    • A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, indicating that the inhibitor has bound to and stabilized the TEAD protein.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm YAP-TEAD Disruption

This protocol verifies that this compound disrupts the interaction between YAP and TEAD in cells.

  • Cell Culture and Lysis:

    • Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 4-6 hours).

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • If you immunoprecipitated with a TEAD antibody, probe the blot with a YAP antibody (and vice versa).

    • A successful on-target effect of this compound will be indicated by a reduced amount of co-immunoprecipitated YAP in the drug-treated sample compared to the vehicle control.

References

Technical Support Center: Overcoming Resistance to YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to YAP-TEAD inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YAP-TEAD inhibitors?

A1: YAP-TEAD inhibitors are small molecules designed to disrupt the protein-protein interaction between Yes-associated protein (YAP) or its paralog TAZ and the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1] In the canonical Hippo signaling pathway, when the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEADs. This complex then activates the transcription of genes that promote cell proliferation, survival, and organ growth.[1][2][3] By preventing this interaction, these inhibitors block the oncogenic transcriptional program driven by YAP/TAZ-TEAD.[1] Some inhibitors function by preventing the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with YAP/TAZ.[4][5]

Q2: My cancer cell line, which was initially sensitive, is now showing reduced response to a YAP-TEAD inhibitor. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to YAP-TEAD inhibitors can arise from several molecular alterations. A primary mechanism is the hyperactivation of bypass signaling pathways that reactivate the expression of YAP/TAZ target genes, even in the presence of the inhibitor.[4][6][7][8] Key pathways implicated in this resistance include:

  • MAPK Pathway Hyperactivation: Mutations or other alterations that lead to the activation of the MAPK/ERK pathway can reinstate the transcription of a subset of pro-proliferative and anti-apoptotic genes normally regulated by YAP/TEAD.[4][6][7][8]

  • JAK-STAT Pathway Activation: Similar to the MAPK pathway, activation of JAK-STAT signaling can also compensate for the loss of YAP-TEAD activity.[4][6][7][8]

  • PI3K-AKT-mTOR Signaling: Activation of this pathway can promote cell survival and overcome the apoptotic effects induced by YAP-TEAD inhibition.[9][10]

Q3: Are there known biomarkers that can predict intrinsic resistance to YAP-TEAD inhibitors?

A3: While research is ongoing, some evidence suggests that the baseline activation state of compensatory signaling pathways could predict intrinsic resistance. For instance, cancer cells with pre-existing mutations that lead to constitutive activation of the MAPK or PI3K pathways may show a reduced initial response to YAP-TEAD inhibitor monotherapy.[9][10] Conversely, tumors with mutations in the Hippo pathway (e.g., NF2 mutations) that make them highly dependent on YAP-TEAD signaling are often more sensitive to these inhibitors.[4][8]

Q4: Can YAP/TAZ activation itself contribute to resistance against other targeted therapies?

A4: Yes, aberrant activation of the YAP/TAZ-TEAD axis is a recognized mechanism of both primary and acquired resistance to a variety of targeted therapies, including inhibitors of KRAS, BRAF, MEK, and EGFR.[1][3][9][10][11][12] In these contexts, YAP/TAZ activation can restore downstream signaling required for cell proliferation and survival, effectively bypassing the therapeutic blockade.[9][10] This underscores the central role of the Hippo-YAP pathway in therapeutic resistance.

Troubleshooting Guides

This section provides guidance for specific experimental issues.

Issue 1: Decreased inhibitor efficacy in long-term culture.
  • Observation: A cancer cell line initially shows a strong dose-dependent decrease in viability in response to a YAP-TEAD inhibitor, but after several passages, the IC50 value has significantly increased.

  • Potential Cause: Development of acquired resistance through the activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Re-verify that the inhibitor is still disrupting the YAP-TEAD interaction in the resistant cells. This can be done using a co-immunoprecipitation (Co-IP) assay (see Experimental Protocol 2).

    • Assess YAP/TAZ Target Gene Expression: Use RT-qPCR to measure the mRNA levels of canonical YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).[2] In resistant cells, you may observe a partial or full restoration of these gene expression levels despite inhibitor treatment.

    • Probe for Bypass Pathway Activation: Use western blotting to examine the phosphorylation status of key proteins in the MAPK (p-ERK), PI3K/AKT (p-AKT), and JAK-STAT (p-STAT3) pathways. An increase in the phosphorylation of these markers in resistant cells compared to sensitive parent cells would indicate pathway activation.[4][6][8]

    • Test Combination Therapies: Based on the western blot results, test the synergistic effects of combining the YAP-TEAD inhibitor with an inhibitor of the identified activated pathway (e.g., a MEK inhibitor if p-ERK is elevated).[4][6][7][8]

Issue 2: Inconsistent results in YAP-TEAD target gene expression assays (RT-qPCR).
  • Observation: High variability in the expression levels of genes like CTGF and CYR61 across replicate experiments after inhibitor treatment.

  • Potential Cause: Inconsistent cell density at the time of treatment or harvest. The Hippo-YAP pathway is highly sensitive to cell-cell contact inhibition.

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure that cells are seeded at the exact same density for all experiments and that they are in the exponential growth phase at the time of treatment.

    • Control for Confluency: When the Hippo pathway is "on" (in high-density cultures), YAP is phosphorylated and localized to the cytoplasm, leading to lower target gene expression at baseline.[1] Always note the confluency of the cells at the time of harvest, as this can significantly impact results. Treat cells at a sub-confluent density (e.g., 60-70%) to ensure the pathway is active.

    • Serum Starvation and Synchronization: Consider serum-starving the cells for a few hours before adding the inhibitor and fresh serum. This can help to synchronize the cells and provide a more consistent baseline of pathway activity.

Issue 3: Difficulty validating resistance mechanisms identified by CRISPR screen.
  • Observation: A genome-wide CRISPR/Cas9 screen identified hits in the MAPK pathway as conferring resistance to a TEAD inhibitor, but individual knockout of a top hit (e.g., NF1) does not consistently reproduce the resistance phenotype.[4][6][8]

  • Potential Cause: Functional redundancy or complex network effects. Resistance may be driven by the cumulative effect of multiple subtle changes rather than a single gene knockout.

  • Troubleshooting Steps:

    • Validate Pathway Activation: Instead of focusing solely on the knockout of a negative regulator like NF1, confirm that its loss leads to the expected downstream effect, which is the activation of the MAPK pathway (increased p-ERK).[8]

    • Use Pharmacological Mimics: Treat the parental (sensitive) cells with a low dose of a MAPK pathway activator (e.g., a MEK agonist) in combination with the TEAD inhibitor. This can help to phenocopy the resistance observed from the genetic screen.

    • Analyze Multiple Hits: Investigate other top hits from the screen. It's possible that different hits are more critical in your specific cell line context. Consider validating hits from different but related pathways identified in the screen (e.g., both MAPK and JAK-STAT pathways).[4][6][7][8]

Quantitative Data Summary

Resistance MechanismKey Proteins/Genes InvolvedMethod of ActionPotential Combination TherapyReference
MAPK Pathway Hyperactivation RAS, RAF, MEK, ERKReinstates expression of a subset of YAP/TAZ target genes (e.g., FOSL1, MYC)MEK Inhibitors (e.g., Trametinib)[4][6][8][9][10]
JAK-STAT Pathway Activation JAK, STAT3Compensatory pro-proliferative and survival signalingJAK Inhibitors (e.g., Ruxolitinib)[4][6][7][8]
PI3K/AKT/mTOR Activation PI3K, AKT, mTOROvercomes apoptosis and promotes cell survivalPI3K/AKT Inhibitors[9][10]
Upregulation of Anti-Apoptotic Proteins BCL-xL (encoded by BCL2L1)Prevents apoptosis induced by YAP-TEAD inhibitionBCL-xL Inhibitors (e.g., Navitoclax)[12][13]
BET Bromodomain Cooperation BRD4Acts as a required co-factor for YAP/TAZ/TEAD transcriptional complexesBET Inhibitors (e.g., JQ1)[12]

Signaling Pathway and Workflow Diagrams

Hippo_YAP_TEAD_Signaling_Pathway Canonical Hippo-YAP Signaling Pathway cluster_0 Hippo 'ON' State (High Cell Density) cluster_1 Hippo 'OFF' State (Low Cell Density) Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1_2 Cell-Cell_Contact->MST1_2 activates LATS1_2 LATS1_2 MST1_2->LATS1_2 phosphorylates p_YAP_TAZ p-YAP/TAZ LATS1_2->p_YAP_TAZ phosphorylates Cytoplasm Cytoplasm p_YAP_TAZ->Cytoplasm cytoplasmic retention & degradation YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus translocates to TEAD TEAD1-4 Nucleus->TEAD binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes activates transcription Proliferation Proliferation Target_Genes->Proliferation YAP_TEAD_Inhibitor YAP_TEAD_Inhibitor YAP_TEAD_Inhibitor->TEAD blocks interaction Resistance_Mechanisms Mechanisms of Resistance to YAP-TEAD Inhibitors cluster_resistance Bypass Pathways YAP_TEAD_Inhibitor YAP_TEAD_Inhibitor YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TEAD_Inhibitor->YAP_TEAD_Complex Inhibits Target_Gene_Expression Target Gene Expression YAP_TEAD_Complex->Target_Gene_Expression Cell_Proliferation_Survival Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation_Survival MAPK_Activation MAPK Pathway (p-ERK) MAPK_Activation->Target_Gene_Expression Reactivates JAK_STAT_Activation JAK-STAT Pathway (p-STAT3) JAK_STAT_Activation->Cell_Proliferation_Survival Promotes PI3K_AKT_Activation PI3K-AKT Pathway (p-AKT) PI3K_AKT_Activation->Cell_Proliferation_Survival Promotes Troubleshooting_Workflow Experimental Workflow for Investigating Resistance Start Observe Decreased Inhibitor Efficacy Check_Targets 1. Confirm Target Gene Reactivation (RT-qPCR) Start->Check_Targets Probe_Pathways 2. Probe Bypass Pathways (Western Blot for p-ERK, p-AKT) Check_Targets->Probe_Pathways Pathway_Activated Bypass Pathway Activated? Probe_Pathways->Pathway_Activated Test_Combo 3. Test Combination Therapy (e.g., TEADi + MEKi) Pathway_Activated->Test_Combo Yes ReEvaluate Re-evaluate other potential mechanisms Pathway_Activated->ReEvaluate No Synergy_Observed Synergy Observed? Test_Combo->Synergy_Observed Conclusion Resistance Mechanism Confirmed Synergy_Observed->Conclusion Yes Synergy_Observed->ReEvaluate No

References

Technical Support Center: Troubleshooting YAP-TEAD Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YAP-TEAD inhibitors. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: My YAP-TEAD reporter assay shows high variability between replicates. What are the common causes and solutions?

A1: High variability in luciferase reporter assays is a frequent issue. Common causes and their solutions are outlined below:

  • Pipetting Errors: Inconsistent dispensing of reagents or cell suspensions can lead to significant variability.

    • Solution: Use calibrated multichannel pipettes and prepare a master mix for reagents to be added to multiple wells. For critical steps, consider using a luminometer with an automated injector.[1][2]

  • Inconsistent Transfection Efficiency: Variation in the introduction of reporter plasmids into cells across different wells will directly impact luciferase expression.

    • Solution: Optimize the DNA-to-transfection reagent ratio for your specific cell line. Ensure a homogenous cell suspension and even plating density.[1][2]

  • Cell Health and Density: Differences in cell confluence or viability at the time of the assay can affect transcriptional activity.

    • Solution: Plate cells evenly and ensure they are in a healthy, logarithmic growth phase. Monitor cell density as it is a known modulator of YAP activity.[3][4]

  • Reagent Instability: Luciferase substrates can degrade over time, especially when exposed to light or improper temperatures.

    • Solution: Prepare fresh reagents, protect them from light, and use them within their recommended stability window.[1][5]

  • Plate Effects: "Edge effects" in multi-well plates can lead to different evaporation rates and temperature variations in the outer wells compared to the inner wells.

    • Solution: Avoid using the outermost wells of the plate for experimental samples or fill them with a buffer to maintain humidity. Use opaque-walled plates to minimize crosstalk between wells.[2]

Q2: I am not detecting the interaction between YAP and TEAD in my co-immunoprecipitation (Co-IP) experiment. What could be wrong?

A2: Failure to detect a protein-protein interaction in a Co-IP experiment can be due to several factors:

  • Lysis Buffer Composition: The stringency of the lysis buffer can disrupt the native protein interaction.

    • Solution: Use a milder lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100) and avoid harsh ionic detergents like SDS unless necessary for protein solubilization.[6] It's recommended to start with a less stringent buffer and increase stringency if background is high.

  • Low Protein Expression: The protein of interest or its binding partner may be expressed at levels too low to be detected.

    • Solution: Confirm the expression of both proteins in your input lysate via Western blot. If necessary, you may need to transiently overexpress one or both proteins.

  • Antibody Issues: The antibody used for immunoprecipitation may not be suitable for recognizing the native conformation of the protein or may be of a subclass that does not bind well to Protein A/G beads.

    • Solution: Use an antibody validated for IP. Ensure the antibody isotype is compatible with the affinity beads being used.[7] Test multiple antibodies if the first one fails.

  • Washing Steps: Excessive or overly stringent washing can disrupt a weak or transient interaction.

    • Solution: Reduce the number of washes or the stringency of the wash buffer (e.g., lower salt or detergent concentration).[8][9]

  • Epitope Masking: The antibody's binding site on the target protein might be obscured by the interacting partner.

    • Solution: Try a different antibody that recognizes a different epitope on the target protein.[6]

Q3: My YAP-TEAD inhibitor shows cytotoxicity that seems independent of YAP/TEAD inhibition. How can I confirm this and what are the implications?

A3: Several studies have reported that some YAP-TEAD inhibitors, notably Verteporfin, can induce cell death through off-target effects.[10][11][12][13]

  • Confirmation of Off-Target Effects:

    • Use YAP/TAZ Knockout/Knockdown Cells: A key experiment is to test the inhibitor in cells where YAP and/or TAZ have been genetically depleted. If the inhibitor still induces cytotoxicity in these cells, it points to a YAP/TAZ-independent mechanism.[11][12]

    • Rescue Experiments: Overexpression of a constitutively active form of YAP (e.g., YAP-5SA) should rescue the effects of a specific YAP-TEAD inhibitor. If it doesn't, this suggests off-target activity.

    • Control Compounds: Use a structurally related but inactive compound as a negative control to ensure the observed effects are specific to the inhibitor's intended mechanism.

  • Implications:

    • Therapeutic Development: For drug development, off-target effects can be a significant hurdle, potentially leading to toxicity in preclinical and clinical studies.

Troubleshooting Guides

Guide 1: Inconsistent Luciferase Reporter Assay Results
Problem Potential Cause Recommended Solution
Weak or No Signal Low transfection efficiency.Optimize the ratio of plasmid DNA to transfection reagent. Use high-quality, endotoxin-free plasmid DNA.[2]
Weak promoter activity.Use a reporter construct with a stronger promoter if possible, or increase the amount of reporter plasmid transfected.
Reagent degradation.Prepare fresh luciferase substrate and assay buffer. Ensure proper storage conditions.[1]
Insufficient cell number.Ensure an adequate number of viable cells are plated in each well.
High Background Signal Contamination of reagents or samples.Use fresh, sterile reagents and practice good aseptic technique.
Autoluminescence from compounds.Test the effect of the compound on cells transfected with an empty vector to determine its intrinsic luminescent properties.
Plate type.Use white, opaque plates to maximize signal and minimize crosstalk between wells.[2]
High Signal (Saturation) Strong promoter activity.Dilute the cell lysate before adding the luciferase substrate. Reduce the amount of reporter plasmid used for transfection.[5]
Overexpression of reporter.Titrate the amount of transfected plasmid to find a linear range of reporter activity.
Guide 2: Co-Immunoprecipitation (Co-IP) Issues
Problem Potential Cause Recommended Solution
High Background/Non-specific Binding Insufficient blocking of beads.Pre-block the beads with a blocking agent like BSA or salmon sperm DNA.[7]
Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[8][9]
Antibody cross-reactivity.Use a highly specific monoclonal antibody for the IP. Include an isotype control to assess non-specific binding of the antibody.[6]
No Prey Protein Detected Weak or transient interaction.Consider in vivo cross-linking to stabilize the protein complex before cell lysis.[8]
Incorrect lysis buffer.Use a less stringent lysis buffer to preserve the interaction.[6]
Prey protein not expressed.Confirm expression of the prey protein in the input lysate via Western blot.
Co-elution of Antibody Chains Elution method.Use a gentle elution method (e.g., peptide competition) or cross-link the antibody to the beads to prevent its co-elution.

Quantitative Data Summary

Table 1: IC50 Values of Select YAP-TEAD Inhibitors

InhibitorAssay TypeCell Line/SystemIC50Reference
CPD3.1TEAD1 Reporter AssayHeLa40 µM[14]
CPD3.1TEAD2 Reporter AssayHeLa33 µM[14]
CPD3.1TEAD3 Reporter AssayHeLa44 µM[14]
CPD3.1TEAD4 Reporter AssayHeLa36 µM[14]
MGH-CP1TEAD Reporter Assay-1.68 µM[15]
MGH-CP12TEAD Reporter Assay-0.91 µM[15]
BAY-856TEAD-Luciferase AssayMDA-MB-23156 nM[16]
BY03Luciferase Reporter Assay-1.5 µM[17]
GNE-7883Cell ViabilityOVCAR-8~10 nM[18]

Experimental Protocols

Protocol 1: YAP-TEAD Luciferase Reporter Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cells of interest

  • YAP/TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • YAP-TEAD inhibitor and vehicle control (e.g., DMSO)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: a. Prepare the DNA/transfection reagent complexes according to the manufacturer's protocol. Co-transfect the YAP/TEAD-responsive reporter plasmid and the normalization control plasmid. b. Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours). c. Replace the transfection medium with fresh, complete cell culture medium.

  • Inhibitor Treatment: a. After 24 hours of transfection, treat the cells with the YAP-TEAD inhibitor at various concentrations. Include a vehicle-only control. b. Incubate for the desired treatment duration (e.g., 24-48 hours).

  • Cell Lysis: a. Remove the medium from the wells. b. Wash the cells once with PBS. c. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: a. Transfer the cell lysate to a new opaque plate. b. Add the firefly luciferase substrate and measure the luminescence (this is your experimental reporter). c. Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (this is your normalization control).

  • Data Analysis: a. Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. b. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) of YAP and TEAD

This protocol provides a general framework for performing a Co-IP to detect the interaction between endogenous or overexpressed YAP and TEAD.

Materials:

  • Cells expressing YAP and TEAD

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody against YAP or TEAD for immunoprecipitation

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Antibodies against YAP and TEAD for Western blotting

Procedure:

  • Cell Lysis: a. Culture and treat cells as required. b. Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended): a. Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. b. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add the primary antibody (e.g., anti-YAP) or isotype control IgG to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with rotation. c. Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution: a. Resuspend the beads in 2x Laemmli sample buffer. b. Boil the samples for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis: a. Run the eluted samples and an input control (a small fraction of the initial cell lysate) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.

Visualizations

YAP_TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellDensity High Cell Density SerumStarvation Serum Starvation LATS1_2 LATS1/2 SerumStarvation->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP_nuc YAP YAP->YAP_nuc translocates Degradation Degradation pYAP->Degradation YAP_nuc->YAP translocates TEAD TEAD YAP_TEAD_Complex YAP-TEAD Complex TargetGenes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->TargetGenes activates Inhibitor YAP-TEAD Inhibitor Inhibitor->YAP_TEAD_Complex inhibits YAP_nucTEAD YAP_nucTEAD YAP_nucTEAD->YAP_TEAD_Complex

Caption: Simplified YAP-TEAD signaling pathway and point of inhibitor action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Choose appropriate cell line) Seeding 2. Plate Cells (Optimize density) Inhibitor 3. Add YAP-TEAD Inhibitor (Dose-response) Seeding->Inhibitor ReporterAssay 5a. Luciferase Reporter Assay (Transcriptional Activity) Inhibitor->ReporterAssay CoIP 5b. Co-Immunoprecipitation (Protein Interaction) Inhibitor->CoIP Viability 5c. Cell Viability Assay (Cytotoxicity) Inhibitor->Viability qPCR 5d. qPCR (Target Gene Expression) Inhibitor->qPCR Controls 4. Include Controls (Vehicle, Positive/Negative) Controls->ReporterAssay Controls->CoIP Controls->Viability Controls->qPCR Data 6. Data Collection & Analysis ReporterAssay->Data CoIP->Data Viability->Data qPCR->Data Conclusion 7. Conclusion Data->Conclusion

Caption: General experimental workflow for testing YAP-TEAD inhibitors.

References

Technical Support Center: Minimizing Cytotoxicity of YAP-TEAD-IN-2 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the potent YAP-TEAD protein-protein interaction inhibitor, YAP-TEAD-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize cytotoxicity and achieve reliable, on-target effects in your primary cell experiments.

Troubleshooting Guides

Primary cells are known to be more sensitive than immortalized cell lines to small molecule inhibitors. The following table outlines common issues, their potential causes, and recommended solutions to mitigate the cytotoxic effects of this compound.

Problem Potential Cause Solution
High levels of cell death observed at expected effective concentrations. Inhibitor Concentration Too High: Primary cells may be more sensitive to this compound than cancer cell lines.Perform a dose-response curve with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal non-toxic concentration for your specific primary cell type.[1]
Prolonged Exposure Time: Continuous exposure to the inhibitor may lead to cumulative toxicity.Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the shortest incubation time that yields the desired biological effect.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle-only control in all experiments.[1]
Inconsistent results and poor reproducibility between experiments. Variability in Cell Health and Density: The physiological state and density of primary cells can significantly impact their response to small molecules.[2][3]Standardize your cell seeding density and ensure cells are in a healthy, exponential growth phase before treatment. Avoid using cells that are over-confluent or have been passaged too many times.[4]
Degradation of the Inhibitor: Improper storage or handling can lead to the degradation of this compound.Aliquot the inhibitor upon receipt and store it at the recommended temperature. Prepare fresh dilutions for each experiment.
Observed off-target effects not related to YAP-TEAD inhibition. Non-specific Binding: At high concentrations, small molecules can bind to unintended targets.Use the lowest effective concentration determined from your dose-response experiments. Consider using structurally different YAP-TEAD inhibitors as controls to confirm that the observed phenotype is due to on-target inhibition.
Induction of Cellular Stress Pathways: The introduction of a foreign compound can trigger stress responses like oxidative stress or apoptosis.Co-treat with cytoprotective agents. For oxidative stress, consider pre-incubating with an antioxidant like N-acetylcysteine (NAC).[5] For apoptosis, a pan-caspase inhibitor such as Z-VAD-FMK may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[6] By preventing this interaction, it inhibits the transcription of downstream target genes that are crucial for cell proliferation, survival, and tissue growth.[7]

Q2: Why are primary cells more sensitive to this compound than cancer cell lines?

A2: Primary cells exist in a more tightly regulated state compared to cancer cells, which often have dysregulated signaling pathways and a higher tolerance for cellular stress.[8] Primary cells may have lower expression of drug efflux pumps, different metabolic rates, and a greater reliance on the pathways being targeted, making them more susceptible to cytotoxic effects.[6]

Q3: How do I determine the optimal, non-toxic concentration of this compound for my primary cells?

A3: The best approach is to perform a dose-response experiment. This involves treating your primary cells with a serial dilution of this compound and assessing cell viability at one or more time points. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and select a concentration range that effectively inhibits the YAP-TEAD pathway with minimal impact on cell viability.

Q4: Can I reduce cytotoxicity by changing my cell culture conditions?

A4: Yes, optimizing cell culture conditions can significantly impact cell health and resilience. Key considerations include:

  • Cell Density: Both very low and very high cell densities can affect cellular responses to drugs.[2][3] It is crucial to determine and maintain an optimal seeding density for your experiments.

  • Serum Concentration: Serum can sometimes bind to small molecules, reducing their effective concentration and toxicity. However, some primary cells are sensitive to high serum levels. Experimenting with different serum concentrations may be beneficial.

  • Media and Supplements: Ensure you are using high-quality, fresh media and appropriate supplements for your specific primary cell type to maintain optimal cell health.

Q5: Are there any reagents I can add to my culture to protect my primary cells from this compound-induced toxicity?

A5: Depending on the mechanism of toxicity, certain cytoprotective agents can be used. If you suspect oxidative stress is a contributing factor, pre-treatment with an antioxidant like N-acetylcysteine (NAC) may be helpful.[5] If apoptosis is being induced, co-incubation with a pan-caspase inhibitor like Z-VAD-FMK can mitigate cell death. However, it is important to first confirm that these protective agents do not interfere with the intended biological effects of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Curve and MTT Assay

This protocol describes how to establish a dose-response curve to identify the concentration of this compound that effectively inhibits the target pathway while minimizing cytotoxicity in primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2x stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested. Also, prepare a 2x vehicle control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Assessing Apoptosis Induction using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed primary cells in 6-well plates and treat with the desired concentrations of this compound, vehicle, or leave untreated for the chosen exposure time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Visualizations

YAP_TEAD_Pathway cluster_0 Upstream Signaling cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitor Action Hippo Pathway Hippo Pathway YAP YAP Hippo Pathway->YAP Inactivates Mechanical Cues Mechanical Cues Mechanical Cues->YAP Activates YAP_p p-YAP YAP_p->YAP Dephosphorylation YAP->YAP_p Phosphorylation TEAD TEAD YAP->TEAD Binds YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD TEAD->YAP_TEAD Target_Genes Target Gene Transcription (Proliferation, Survival) YAP_TEAD->Target_Genes Activates This compound This compound This compound->YAP_TEAD Disrupts Interaction

Caption: The YAP-TEAD signaling pathway and the point of intervention for this compound.

Caption: A logical workflow for troubleshooting and minimizing the cytotoxicity of this compound in primary cells.

References

Addressing YAP-TEAD-IN-2 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YAP-TEAD-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on addressing and preventing precipitation issues.

Troubleshooting Guide: Addressing this compound Precipitation

Precipitation of this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the inhibitor and potentially inducing cellular toxicity. This guide provides a systematic approach to troubleshoot and resolve these issues.

Observation: A precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Recommended Solution
High Final Concentration The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. While highly soluble in DMSO, its aqueous solubility is significantly lower. Reduce the final working concentration. If a high concentration is necessary, perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Solvent Shock Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution. Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing. Consider preparing an intermediate dilution in a small volume of medium first.
Low Temperature of Media Adding a cold stock solution to warmer media can decrease the solubility of the compound. Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

Observation: A precipitate or cloudiness appears in the culture vessel hours or days after the initial treatment.

Potential Cause Recommended Solution
Compound Instability This compound may degrade or aggregate over time at 37°C in your specific cell culture medium. Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with this compound, leading to precipitation over time. Test the solubility of this compound in serum-free versus serum-containing media to assess the impact of serum. If possible, test in different basal media formulations.
pH Shift Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. Ensure your medium is adequately buffered (e.g., with HEPES) and that the CO2 level in your incubator is correctly calibrated for the bicarbonate concentration in your medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 100 mg/mL (212.35 mM) being achievable. Sonication may be required to fully dissolve the compound.

Q2: How should I store my this compound stock solution?

A2: Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q3: What is the maximum final concentration of DMSO that my cells can tolerate?

A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Can I filter my media after adding this compound to remove the precipitate?

A4: Filtering the media after precipitation has occurred is not recommended as this will remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment. The best approach is to prevent precipitation from occurring in the first place.

Q5: How can I determine the optimal working concentration of this compound to avoid precipitation in my specific cell line and media?

A5: We recommend performing a solubility test in your specific cell culture medium to determine the maximum concentration that remains in solution. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Solubility of this compound in DMSO

Solvent Reported Solubility Molar Concentration Notes
DMSO90 - 100 mg/mL~212 - 230 mMSonication may be required for complete dissolution. Use anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: ~470.92 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.71 mg of this compound.

  • In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments

  • Sterile 96-well clear-bottom plate or microcentrifuge tubes

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Light microscope

Procedure:

  • Prepare Serial Dilutions in Media:

    • Pre-warm your cell culture medium to 37°C.

    • Prepare a series of dilutions of this compound in the pre-warmed medium in a 96-well plate or microcentrifuge tubes. It is recommended to test a range of concentrations around your intended experimental concentration (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and a vehicle control).

    • To prepare the dilutions, first make intermediate dilutions of your 10 mM stock in DMSO if necessary, then add a fixed small volume of the DMSO stock to the media to keep the final DMSO concentration consistent and low (e.g., 1 µL of stock per 1 mL of media for a 1:1000 dilution).

  • Incubation:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assessment of Precipitation:

    • Visual Inspection: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment).

    • Microscopic Examination: Examine a small aliquot from each concentration under a light microscope to check for the presence of micro-precipitates.

  • Determination of Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration under your experimental conditions.

Visualizations

YAP-TEAD Signaling Pathway

YAP_TEAD_Pathway cluster_Hippo_Core Hippo Kinase Cascade (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_p Phosphorylated YAP (Inactive) LATS1_2->YAP_p YAP YAP (Active) YAP_TEAD_IN_2 This compound YAP->YAP_TEAD_IN_2 inhibits interaction TEAD TEAD YAP->TEAD binds TEAD->YAP_TEAD_IN_2 Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates

Caption: The Hippo signaling pathway and the point of intervention for this compound.

Experimental Workflow for Solubility Testing

Solubility_Workflow start Start: Prepare 10 mM This compound in DMSO prepare_dilutions Prepare serial dilutions of This compound in pre-warmed cell culture medium start->prepare_dilutions incubate Incubate at 37°C, 5% CO2 for experimental duration prepare_dilutions->incubate observe Visually and microscopically inspect for precipitation at various time points incubate->observe decision Is precipitate observed? observe->decision soluble Highest concentration with NO precipitate is the maximum soluble concentration decision->soluble No insoluble Concentration is too high. Use a lower concentration. decision->insoluble Yes end End soluble->end insoluble->end

Caption: Workflow for determining the maximum soluble concentration of this compound.

Troubleshooting Logic for Immediate Precipitation

Troubleshooting_Logic start Issue: Immediate Precipitation of this compound check_concentration Is the final concentration high? start->check_concentration lower_concentration Action: Lower the final working concentration check_concentration->lower_concentration Yes check_dilution How was the stock solution added? check_concentration->check_dilution No resolved Issue Resolved lower_concentration->resolved slow_dilution Action: Add stock dropwise to pre-warmed, swirling media check_dilution->slow_dilution Rapidly check_temp Was the media pre-warmed to 37°C? check_dilution->check_temp Slowly slow_dilution->resolved warm_media Action: Always pre-warm media before adding the compound check_temp->warm_media No check_temp->resolved Yes warm_media->resolved

Caption: Troubleshooting flowchart for immediate precipitation of this compound.

Technical Support Center: Best Practices for Long-Term Storage and Handling of YAP-TEAD-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage, handling, and experimental use of YAP-TEAD-IN-2 (CAS: 2714432-83-2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored as a solid powder.

Q2: At what temperatures should I store this compound?

A2: Recommended storage temperatures and expected shelf life are summarized in the table below.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted to the final experimental concentration.

Q4: What is the recommended solvent for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting this compound.[1]

Q5: How should I store the stock solution?

A5: To maintain the stability of the stock solution, it is crucial to store it at low temperatures and in aliquots to avoid repeated freeze-thaw cycles.

Q6: Is this compound light-sensitive?

Quantitative Data Summary

Storage FormatRecommended TemperatureShelf Life
Solid Powder-20°C3 years[1]
4°C2 years
In Solvent (DMSO)-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Cell Viability Assay Using this compound

This protocol outlines a typical cell viability assay to determine the IC50 value of this compound in a cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226).

Materials:

  • This compound (CAS: 2714432-83-2)

  • NCI-H226 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count NCI-H226 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Western Blot for YAP-TEAD Target Genes (CTGF and CYR61)

This protocol describes how to assess the effect of this compound on the protein expression of downstream target genes of the YAP-TEAD pathway, such as CTGF and CYR61.[2][3][4][5]

Materials:

  • This compound (CAS: 2714432-83-2)

  • NCI-H226 cells (or other suitable cell line)

  • Complete cell culture medium

  • DMSO

  • 6-well tissue culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CTGF, anti-CYR61, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the expression of CTGF and CYR61 to the loading control (GAPDH or β-actin).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent IC50 values between experiments Cell passage number and confluency variations.Use cells within a consistent and narrow passage number range. Seed cells at the same density and treat at a consistent confluency.[6]
Inconsistent incubation times.Ensure precise and consistent incubation times for all experiments.[7]
Inaccurate compound concentration.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Verify the concentration of the stock solution if possible.
Low or no inhibitory activity Compound degradation.Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by using aliquots.[8]
Compound precipitation in media.Visually inspect the media after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with your cells.
Cell line is not dependent on the YAP-TEAD pathway.Confirm that your chosen cell line has a dysregulated Hippo pathway and is sensitive to YAP-TEAD inhibition using appropriate controls (e.g., a known YAP-TEAD dependent cell line).
High background in Western blot Insufficient blocking or washing.Increase the blocking time and the number or duration of washes.
Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal dilution.
Off-target effects observed The inhibitor is interacting with other cellular targets.Perform a dose-response analysis to see if the off-target effect occurs at a different concentration than the on-target effect. Use a structurally different inhibitor of the YAP-TEAD pathway to see if the phenotype is replicated.[9]

Visualizations

Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound stock solution (10 mM in DMSO) treat_cells Treat cells with serial dilutions of this compound prep_inhibitor->treat_cells prep_cells Seed cells in multi-well plates prep_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay western_blot Perform Western Blot for Target Genes incubate->western_blot analyze_viability Determine IC50 value viability_assay->analyze_viability analyze_western Quantify protein expression levels western_blot->analyze_western

Caption: A general experimental workflow for evaluating the effects of this compound.

Caption: A troubleshooting flowchart for common issues in experiments with this compound.

References

Identifying and mitigating experimental artifacts with YAP-TEAD-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YAP-TEAD-IN-2, a potent inhibitor of the YAP-TEAD protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally active small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP), and its paralog TAZ, with the TEA domain (TEAD) transcription factors.[1][2][3] By preventing this interaction, the inhibitor blocks the transcriptional activity of the YAP/TAZ-TEAD complex, which is a key downstream effector of the Hippo signaling pathway.[1] Dysregulation of this pathway and hyperactivation of YAP/TAZ are common in many cancers, leading to increased cell proliferation and survival.[4][5]

Q2: What are the expected effects of this compound treatment in cancer cell lines?

Treatment with this compound is expected to inhibit the expression of YAP/TAZ-TEAD target genes, such as CTGF, CYR61, ANKRD1, and AXL.[1][6] This should lead to a dose-dependent decrease in cell proliferation, migration, and colony formation in YAP-dependent cancer cell lines.[7][8] In some models, it may also induce apoptosis.

Q3: How can I confirm that this compound is active in my cells?

To confirm the activity of the inhibitor, you should assess the following:

  • Downregulation of YAP/TAZ target genes: Use qRT-PCR or Western blotting to measure the expression levels of known target genes like CTGF and CYR61.[6][8]

  • Inhibition of cell proliferation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to observe a dose-dependent decrease in cell growth.[7]

  • Changes in YAP localization: While this compound directly targets the protein-protein interaction, downstream feedback may alter YAP's subcellular localization. This can be assessed by immunofluorescence microscopy.[9][10][11][12]

Q4: Are there known off-target effects or unexpected mechanisms for YAP-TEAD inhibitors?

While this compound is designed to be a specific protein-protein interaction inhibitor, the broader class of TEAD inhibitors can have unexpected mechanisms. Some small molecules that bind to the TEAD lipid pocket do not disrupt the YAP-TEAD interaction but instead act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4.[13] This "cofactor switch" still leads to the repression of YAP-target genes.[13] It is crucial to validate the mechanism of your specific inhibitor in your experimental system.

Q5: What are potential mechanisms of resistance to YAP-TEAD inhibitors?

Resistance to YAP-TEAD inhibitors can emerge through various mechanisms. One identified mechanism is the hyperactivation of the MAPK pathway, which can reinstate the expression of a subset of YAP/TAZ target genes.[14] Additionally, feedback loops involving the PI3K-AKT signaling pathway have been implicated in conferring resistance to TEAD inhibitors.[6][15]

Troubleshooting Guides

Western Blotting

Problem: No change in p-YAP (S127) levels after treatment.

Possible Cause Troubleshooting Step
Inhibitor targets the PPI directlyThis compound inhibits the interaction between YAP and TEAD, which is downstream of LATS1/2-mediated phosphorylation of YAP at S127. Therefore, a direct effect on p-YAP (S127) levels may not be observed.
Incorrect antibody or protocolVerify the specificity of your p-YAP (S127) antibody. Run positive and negative controls (e.g., cells with known high and low Hippo pathway activity).[16]
Insufficient treatment time or dosePerform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

Problem: Inconsistent or no change in total YAP/TAZ protein levels.

Possible Cause Troubleshooting Step
Inhibitor does not primarily affect protein stabilityThis compound's primary mechanism is to block transcriptional co-activation, not necessarily to induce degradation of YAP/TAZ.
Poor antibody qualityUse a validated antibody for YAP/TAZ. Check the manufacturer's data and relevant literature. Run controls with cell lines known to have high and low YAP/TAZ expression.[16][17]
Technical issues with Western blottingEnsure complete protein transfer, use appropriate blocking buffers, and optimize antibody concentrations. Refer to general Western blot troubleshooting guides.[18][19][20]
Cell Viability Assays

Problem: No significant decrease in cell viability.

Possible Cause Troubleshooting Step
Cell line is not dependent on YAP/TAZ signalingConfirm YAP/TAZ dependency in your cell line using siRNA/shRNA knockdown of YAP and/or TAZ as a positive control.
Insufficient inhibitor concentration or treatment durationPerform a dose-response experiment with a broad range of concentrations and extend the treatment duration (e.g., 24, 48, 72 hours).[1]
Compound solubility or stability issuesEnsure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the media is not cytotoxic. Prepare fresh stock solutions.[2]
Acquired resistanceConsider the possibility of acquired resistance, potentially through activation of parallel signaling pathways like MAPK or PI3K/AKT.[14]
Immunofluorescence

Problem: No change in YAP/TAZ nuclear localization.

Possible Cause Troubleshooting Step
Inhibitor acts downstream of YAP/TAZ nuclear importThis compound blocks the interaction of nuclear YAP/TAZ with TEAD. It may not directly cause nuclear exclusion.
Suboptimal staining protocolOptimize fixation, permeabilization, and antibody incubation times. Use a validated protocol for YAP/TAZ immunofluorescence.[9][10][11][12]
High background or non-specific stainingUse an appropriate blocking solution and titrate the primary and secondary antibody concentrations. Include a secondary antibody-only control.

Quantitative Data Summary

Compound Assay Cell Line IC50 / EC50 Reference
YAP/TAZ-TEAD-IN-2TEAD Transcriptional Activity-IC50: 1.2 nM[1]
YAP/TAZ-TEAD-IN-2Cell Proliferation (72h)MDA-MB-231IC50: 4.4 µM[1]
This compoundYAP-TEAD PPI-IC50: 2.7 nM[2]
YAP/TAZ inhibitor-2TEAD-YAP/TAZ Inhibition-EC50: 3 nM[3][21]
YAP/TAZ inhibitor-2Cell Proliferation (24h)NCI-H226IC50: 5.33 nM[3][21]
CPD3.1YAP-induced TEAD1 activity-IC50: 40 µM[7]
CPD3.1YAP-induced TEAD2 activity-IC50: 33 µM[7]
CPD3.1YAP-induced TEAD3 activity-IC50: 44 µM[7]
CPD3.1YAP-induced TEAD4 activity-IC50: 36 µM[7]

Experimental Protocols

Immunofluorescence Staining for YAP/TAZ Nuclear Localization

This protocol is adapted from established methods for visualizing YAP/TAZ subcellular localization.[9][10][11][12]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

  • Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a validated primary antibody against YAP or TAZ diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.

Western Blotting for YAP/TAZ Target Gene Expression
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP/TAZ target proteins (e.g., CTGF, CYR61) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_hippo Hippo Kinase Cascade cluster_cyto Cytoplasm cluster_nuc Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 GPCR Signaling GPCR Signaling GPCR Signaling->LATS1_2 MST1_2->LATS1_2 activates YAP_cyto YAP/TAZ LATS1_2->YAP_cyto phosphorylates SAV1 SAV1 SAV1->MST1_2 binds MOB1 MOB1 MOB1->LATS1_2 binds YAP_p p-YAP/TAZ YAP_cyto->YAP_p YAP_nuc YAP/TAZ YAP_cyto->YAP_nuc translocates (Hippo OFF) 14-3-3 14-3-3 YAP_p->14-3-3 binds 14-3-3->YAP_p sequesters in cytoplasm YAP_nuc->YAP_cyto translocates (Hippo ON) TEAD TEAD1-4 YAP_nuc->TEAD binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Upstream Signals Upstream Signals YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->YAP_nuc inhibits binding to TEAD

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Troubleshooting_Workflow Start Experiment with this compound shows unexpected results Check_Compound Verify Compound Integrity (Solubility, Freshness) Start->Check_Compound Check_Controls Review Experimental Controls (Positive, Negative, Vehicle) Start->Check_Controls Check_Protocol Examine Experimental Protocol (Reagents, Timings, Concentrations) Start->Check_Protocol Validate_Target Confirm On-Target Effect (qRT-PCR for target genes) Check_Compound->Validate_Target Check_Controls->Validate_Target Check_Protocol->Validate_Target Assess_Viability Assess Cell Viability (Is the cell line YAP-dependent?) Validate_Target->Assess_Viability Target engagement confirmed? Revise_Experiment Revise Experimental Design Validate_Target->Revise_Experiment No Consider_Resistance Consider Resistance Mechanisms (e.g., MAPK, PI3K/AKT activation) Assess_Viability->Consider_Resistance Cell viability unaffected? Assess_Viability->Revise_Experiment No, viability affected as expected Consult Consult Literature & Support Consider_Resistance->Consult Consult->Revise_Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Seed_Cells Seed Cells Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells WB Western Blot (Target gene proteins) Treat_Cells->WB qRT_PCR qRT-PCR (Target gene mRNA) Treat_Cells->qRT_PCR IF Immunofluorescence (YAP/TAZ localization) Treat_Cells->IF Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Viability

Caption: A general experimental workflow for characterizing the effects of this compound.

References

Combination therapy strategies to enhance YAP-TEAD-IN-2 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YAP-TEAD-IN-2. This resource provides researchers, scientists, and drug development professionals with essential information on utilizing combination therapy strategies to enhance the efficacy of YAP-TEAD inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are based on published research for various TEAD inhibitors and are intended to serve as a starting point for your experiments with this compound.

General FAQs & Troubleshooting

Q1: My in vitro combination experiment with this compound is not showing a synergistic effect. What are some common issues?

A1: A lack of synergy in combination experiments can arise from several factors. Here are some common troubleshooting steps:

  • Cell Line Selection: The synergistic effect is often context-dependent. Ensure your chosen cell line has a dysregulated Hippo-YAP pathway (e.g., NF2 mutation) or a known dependency on a pathway that exhibits crosstalk with YAP-TEAD signaling (e.g., KRAS or EGFR mutations).[1][2]

  • Dosing and Scheduling: The concentrations and timing of drug administration are critical.

    • Perform dose-response curves for each single agent first to determine their respective IC50 values.

    • Test various concentration ratios around the IC50 values. Common designs include a fixed ratio or a matrix of varying concentrations for both drugs.

    • Experiment with different schedules: co-administration, sequential administration (this compound first, then the combination agent, or vice-versa).

  • Assay Duration: The timeframe for observing synergy may vary. A 72-hour incubation is standard for cell viability assays, but some combinations may require longer endpoints to manifest a significant effect.

  • Synergy Calculation: Use appropriate software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Q2: How do I design a basic experiment to test the synergy between this compound and another drug?

A2: A cell viability assay is a standard method to screen for synergistic interactions.

Experimental Protocol: Cell Viability Assay for Synergy
  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug. For a combination experiment, you can prepare them at a constant ratio based on their individual IC50 values.

  • Treatment: Treat the cells with:

    • Vehicle control (e.g., DMSO).

    • This compound alone (multiple concentrations).

    • Combination drug alone (multiple concentrations).

    • Combination of both drugs (multiple concentrations, often in a fixed ratio).

  • Incubation: Incubate the plates for 72 hours (or another empirically determined time point).

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT/XTT assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Calculate the IC50 for each single agent.

    • Input the dose-response data for single agents and the combination into software like CompuSyn to calculate the Combination Index (CI) and generate isobolograms.

Combination Strategy 1: KRAS Inhibitors

FAQ: What is the rationale for combining this compound with a KRAS inhibitor?

Activation of the YAP/TAZ-TEAD pathway is a key mechanism of both primary and acquired resistance to KRAS inhibitors (such as KRAS G12C inhibitors).[1][3] When KRAS is inhibited, some cancer cells compensate by upregulating YAP/TAZ-TEAD signaling, which can reactivate downstream pathways like PI3K-AKT-mTOR and promote cell cycle progression independently of KRAS.[4][5][6] By co-inhibiting TEAD, this escape mechanism is blocked, leading to a synergistic anti-tumor effect and potentially delaying the onset of resistance.[1][3] This combination strategy aims to enhance the depth and durability of response to KRAS-targeted therapies.[1]

Signaling Pathway and Combination Rationale

cluster_0 KRAS KRAS G12C MAPK MAPK Pathway (ERK) KRAS->MAPK PI3K PI3K-AKT-mTOR Pathway KRAS->PI3K KRASi KRAS G12C Inhibitor KRASi->KRAS Hippo Hippo Pathway (e.g., NF2, LATS1/2) YAP_TAZ YAP / TAZ Hippo->YAP_TAZ Inactivation leads to... TEAD TEAD YAP_TAZ->TEAD YT_complex YAP-TEAD Complex YT_complex->PI3K Resistance Mechanism Proliferation Cell Cycle Progression & Survival YT_complex->Proliferation YAPi This compound YAPi->TEAD MAPK->Proliferation PI3K->Proliferation

Caption: Dual inhibition of KRAS and YAP-TEAD blocks parallel survival pathways.

Combination Strategy 2: EGFR Inhibitors

FAQ: Why should I consider combining this compound with an EGFR inhibitor?

In EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC), activation of YAP is a known mechanism that allows cancer cells to survive initial treatment with EGFR tyrosine kinase inhibitors (TKIs).[2][7] Short-term treatment with EGFR-TKIs can lead to the activation and nuclear translocation of YAP, which then drives the expression of genes involved in cell survival.[2] Inhibiting the YAP-TEAD interaction with a drug like this compound can prevent this survival response and increase the sensitivity of cancer cells to EGFR-TKIs, leading to better tumor-suppressive effects than either drug alone.[2][7]

Quantitative Data: TEADi + EGFRi
Cell LineCombination DrugsEffectReference
KTOR27, PC-9, HCC827VT104 (TEADi) + Afatinib/Osimertinib (EGFRi)Enhanced tumor-suppressive effects in vitro and in vivo compared to EGFRi alone.[2][7]
NSCLC cellsVerteporfin (YAPi) + Erlotinib (EGFRi)Enhanced Erlotinib cytotoxicity.[8]

Experimental Workflow: EGFRi Combination

start Seed EGFR-Mutant Cancer Cells treat Treat with: - Vehicle - EGFRi alone - this compound alone - Combination start->treat incubate Incubate 72 hours treat->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability analysis Analyze for Synergy (e.g., Combination Index) viability->analysis invivo Validate In Vivo (Xenograft Model) analysis->invivo

Caption: Standard workflow for testing synergy between EGFR and YAP-TEAD inhibitors.

Combination Strategy 3: MEK Inhibitors

FAQ: What is the scientific basis for combining this compound with a MEK inhibitor?

The MAPK pathway (which includes RAS-RAF-MEK-ERK) and the Hippo-YAP pathway are interconnected signaling cascades that can compensate for each other. Hyperactivation of the MAPK pathway can confer resistance to TEAD inhibitors by restoring the expression of a subset of YAP/TAZ target genes.[9][10][11] Conversely, YAP activation can mediate resistance to MEK inhibitors.[8][12] This reciprocal resistance mechanism suggests that a dual blockade of both TEAD and MEK could be a powerful synergistic strategy to overcome resistance and more effectively block cancer cell proliferation.[9][11]

Quantitative Data: TEADi + MEKi
Cell Line(s)Combination DrugsEffectReference
Mesothelioma & Lung Cancer LinesTEADi + MEKiSynergistically blocks proliferation.[9][11]
A549 (KRAS-mutant)YAP/TEAD inhibitor (IV#6) + Trametinib (MEKi)Recapitulated synthetic lethality, sensitizing cells to MEK inhibition.[12]

Logical Relationship: MEKi Combination

MEKi MEK Inhibitor MAPK MAPK Pathway MEKi->MAPK YAPi This compound YAP_TEAD YAP-TEAD Pathway YAPi->YAP_TEAD MAPK->YAP_TEAD Resistance Proliferation Cancer Cell Proliferation MAPK->Proliferation Synergy Synergistic Blockade YAP_TEAD->Proliferation Synergy->Proliferation

Caption: Co-inhibition of MEK and YAP-TEAD prevents reciprocal resistance.

Combination Strategy 4: Chemotherapy (Paclitaxel)

FAQ: Can this compound enhance the efficacy of traditional chemotherapy?

Yes, there is evidence that the YAP/TEAD pathway plays a role in resistance to chemotherapy.[12][13] In paclitaxel-resistant lung cancer cells, YAP activity is significantly higher, and the YAP/TEAD transcriptional signature is increased.[12] Pharmacological inhibition of the YAP-TEAD interaction has been shown to lower the IC50 of paclitaxel in these resistant cells and restore their sensitivity to the drug.[12][13] This suggests that combining this compound with taxane-based chemotherapy could be a viable strategy to overcome chemoresistance.

Quantitative Data: TEADi + Paclitaxel
Cell LineCombination DrugsEffectReference
A549R (Paclitaxel-resistant)YAP/TEAD inhibitor (IV#6) + PaclitaxelLowered the IC50 of paclitaxel and restored sensitivity.[12]

Experimental Workflow: Chemotherapy Combination

start Establish Chemo-resistant Cell Line (e.g., A549R) treat Treat with: - Paclitaxel alone - this compound alone - Combination start->treat ic50 Determine Paclitaxel IC50 in presence/absence of this compound treat->ic50 threed Validate in 3D Culture (e.g., Microfluidics) ic50->threed end Assess Re-sensitization to Chemotherapy threed->end

Caption: Workflow to test if this compound can reverse chemoresistance.

Combination Strategy 5: Immunotherapy (PD-1/PD-L1 Inhibitors)

FAQ: Is there a rationale for combining this compound with immune checkpoint inhibitors?

Yes, the YAP/TAZ-TEAD pathway plays a significant role in tumor immune evasion.[14][15] In cancer cells, YAP/TAZ can directly regulate the transcription of programmed death-ligand 1 (PD-L1), a key immune checkpoint molecule that suppresses the anti-tumor activity of T-cells.[14][16] By inhibiting the YAP-TEAD complex, it may be possible to reduce PD-L1 expression on tumor cells, thereby making them more visible and vulnerable to the immune system. This provides a strong rationale for combining this compound with PD-1/PD-L1 inhibitors to enhance the efficacy of cancer immunotherapy.[14]

Signaling Pathway and Combination Rationale

cluster_tumor Tumor Cell cluster_tcell T-Cell YAPi This compound YAP_TEAD YAP-TEAD Complex YAPi->YAP_TEAD TCell_Activation T-Cell Activation YAPi->TCell_Activation PDL1_gene PD-L1 Gene (CD274) YAP_TEAD->PDL1_gene Upregulates Transcription PDL1_protein PD-L1 Protein PDL1_gene->PDL1_protein PD1 PD-1 PDL1_protein->PD1 Binds TumorCell Tumor Cell TCell T-Cell TCell_Inactivation T-Cell Inactivation PD1->TCell_Inactivation PD1i PD-1/PD-L1 Inhibitor PD1i->PD1 Blocks Binding PD1i->TCell_Activation

Caption: YAP-TEAD and PD-1/PD-L1 inhibitors cooperate to boost T-cell activity.

References

Validation & Comparative

Validating the Efficacy of YAP-TEAD-IN-2 in Inhibiting Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of the Hippo signaling pathway. Their interaction with the TEA domain (TEAD) family of transcription factors is a critical node in regulating genes involved in cell proliferation, survival, and organ size. Dysregulation of the YAP/TAZ-TEAD signaling axis is a key driver in the development and progression of various cancers. This has led to the development of small molecule inhibitors targeting this interaction, among which YAP-TEAD-IN-2 has emerged as a potent candidate.

This guide provides an objective comparison of this compound with other alternative inhibitors, supported by experimental data. It also details the key experimental protocols required to validate the efficacy of these inhibitors in downregulating YAP-TEAD target genes.

Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway

Under normal physiological conditions, the Hippo kinase cascade (comprising MST1/2 and LATS1/2) phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes such as Cysteine-rich angiogenic inducer 61 (CYR61) and Connective tissue growth factor (CTGF). Small molecule inhibitors like this compound are designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD, thereby preventing the transcription of these target genes.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Activates Mechanical_Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical_Stress->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation TEAD TEAD YAP_TAZ_N->TEAD Binding Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->TEAD Inhibits Binding

Hippo Signaling Pathway and YAP-TEAD Inhibition

Comparative Efficacy of YAP-TEAD Inhibitors

While a direct head-to-head comparison of this compound with all other inhibitors in a single study is not currently available, this section summarizes the reported efficacy of this compound and several alternatives based on existing literature. It is crucial to consider the different experimental conditions when interpreting this data.

This compound

This compound is a potent small molecule inhibitor that directly targets the YAP/TAZ-TEAD interaction.

MetricValueCell Line / Assay
IC₅₀ (TEAD Transcriptional Activity) 1.2 nMLuciferase Reporter Assay
IC₅₀ (Cell Proliferation) 4.4 µMMDA-MB-231 (Breast Cancer)
Target Gene Inhibition Downregulation of Cyr61, CTGF, AXL, and SurvivinMDA-MB-231 (Breast Cancer)
Alternative Inhibitors

A variety of other compounds have been identified that disrupt the YAP-TEAD signaling axis through different mechanisms.

Verteporfin: A benzoporphyrin derivative initially approved for photodynamic therapy, Verteporfin has been shown to inhibit YAP-TEAD interaction independent of photoactivation.[1][2][3] However, some of its anti-tumor effects may be YAP-independent.[4]

MetricEffectCell Line / Assay
YAP/TAZ-TEAD Activity DownregulationGlioblastoma cell lines[2]
Target Gene Inhibition Downregulation of c-myc, axl, survivin, CTGF, cyr61, and VEGF-ARetinoblastoma cell lines (Y79 and WERI)[1]
Cell Proliferation InhibitionRetinoblastoma and Glioblastoma cell lines[1][2]

IAG933: A first-in-class, selective disruptor of the YAP/TAZ-TEAD protein-protein interaction.[5][6][7][8][9]

MetricValueCell Line / Assay
IC₅₀ (Target Gene Expression) 11 - 26 nMMesothelioma cell lines (MSTO-211H, NCI-H226)[5]
In vivo Blood IC₅₀ (Target Gene Inhibition) 64 nMMSTO-211H subcutaneous tumors[5]
Antitumor Activity Deep tumor regressionMesothelioma xenografts[5][8]

SW-682: A novel, pan-TEAD small molecule inhibitor that binds to the palmitoylation pocket of TEAD, blocking TEAD-dependent transcription.[7][10][11]

MetricEffectCell Line / Assay
Cell Proliferation Nanomolar potency in Hippo-mutant mesothelioma cellsHuman Hippo-mutant mesothelioma cells[11]
Target Gene Inhibition Downregulation of CCN1 and CCN2H226 mesothelioma model[11]
Antitumor Activity Tumor regressionHippo-mutant mesothelioma models[11]

Experimental Protocols for Validating Inhibitor Efficacy

To rigorously assess the efficacy of this compound or any other inhibitor, a series of well-established molecular and cellular biology assays should be employed.

Experimental_Workflow cluster_workflow Experimental Workflow for Inhibitor Validation Start Treat Cells with YAP-TEAD Inhibitor Luciferase Luciferase Reporter Assay (TEAD Transcriptional Activity) Start->Luciferase qPCR Quantitative PCR (qPCR) (Target Gene mRNA Expression) Start->qPCR WesternBlot Western Blot (Target Protein Expression) Start->WesternBlot ChIP Chromatin Immunoprecipitation (ChIP) (TEAD Occupancy on Promoters) Start->ChIP CellProliferation Cell Proliferation Assay (e.g., MTT, IncuCyte) Start->CellProliferation DataAnalysis Data Analysis and Efficacy Determination Luciferase->DataAnalysis qPCR->DataAnalysis WesternBlot->DataAnalysis ChIP->DataAnalysis CellProliferation->DataAnalysis

Workflow for Validating Inhibitor Efficacy
Luciferase Reporter Assay

This assay directly measures the transcriptional activity of TEAD.

Objective: To quantify the dose-dependent inhibition of TEAD transcriptional activity by the test compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a luciferase gene) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment:

    • 24 hours post-transfection, treat the cells with a serial dilution of the YAP-TEAD inhibitor (e.g., this compound) or vehicle control (DMSO).

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the TEAD-responsive firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qPCR)

This technique measures the mRNA expression levels of YAP-TEAD target genes.

Objective: To determine the effect of the inhibitor on the endogenous expression of YAP-TEAD target genes.

Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known active Hippo pathway (e.g., MDA-MB-231) and treat with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for YAP-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Determine the dose-dependent reduction in target gene expression.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction between proteins and DNA in the cell's natural context.[12]

Objective: To determine if the inhibitor reduces the binding of TEAD to the promoter regions of its target genes.

Methodology:

  • Cell Culture and Cross-linking:

    • Treat cells with the inhibitor or vehicle control.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to a TEAD protein (e.g., TEAD4) or a control IgG.

    • Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • DNA Purification and Analysis:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Quantify the amount of specific DNA sequences (promoter regions of target genes) using qPCR.

  • Data Analysis:

    • Calculate the enrichment of target gene promoters in the TEAD immunoprecipitation relative to the IgG control and the input chromatin.

    • Compare the enrichment between inhibitor-treated and vehicle-treated samples.

By employing these methodologies, researchers can robustly validate the efficacy of this compound and other inhibitors in targeting the YAP-TEAD signaling axis, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to TEAD Palmitoylation Inhibitors: Benchmarking YAP-TEAD-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YAP-TEAD-IN-2 with other prominent TEAD palmitoylation inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. The transcriptional coactivators YAP and TAZ, key downstream effectors of this pathway, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors (TEAD1-4). A crucial post-translational modification, S-palmitoylation of a conserved cysteine residue within the TEAD lipid-binding pocket, is essential for its stability and interaction with YAP/TAZ.[1] Consequently, inhibiting TEAD palmitoylation has emerged as a promising strategy to disrupt the YAP/TAZ-TEAD interaction and mitigate their oncogenic activity.

This guide focuses on this compound and compares its performance with other notable TEAD palmitoylation inhibitors.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of various TEAD palmitoylation inhibitors based on available experimental data. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are presented to facilitate a direct comparison of their biological activity.

CompoundTarget/AssayIC50/EC50Cell Line/SystemReference
This compound (compound 6) YAP-TEAD PPI2.7 nM (IC50)Biochemical Assay[2]
YAP/TAZ-TEAD-IN-2 (compound 51) TEAD Transcriptional Activity1.2 nM (IC50)Reporter Assay[3]
MDA-MB-231 Cell Proliferation4.4 µM (IC50)MDA-MB-231[3]
YAP/TAZ inhibitor-2 TEAD-YAP/TAZ Inhibition3 nM (EC50)Reporter Assay[4][5]
NCI-H226 Cell Proliferation5.33 nM (IC50)NCI-H226[5]
MGH-CP1 TEAD2 Auto-palmitoylation710 nM (IC50)In Vitro Assay[6]
TEAD4 Auto-palmitoylation672 nM (IC50)In Vitro Assay[6]
JM7 YAP Transcriptional Reporter Activity972 nM (IC50)Reporter Assay[7][8]
mCMY020 TEAD1-4 Inhibition91.9-468.6 nM (IC50)Biochemical/Cell-based Assays[9]
K-975 TEAD Palmitoylation Inhibition--[10]
VT-103 TEAD Palmitoylation Inhibition--[10]
VT-107 TEAD Palmitoylation Inhibition--[10]
MYF-01-37 TEAD Palmitoylation Inhibition--[10]
MSC-4106 TEAD Palmitoylation Inhibition--[10]

Signaling Pathway and Mechanism of Inhibition

The Hippo-YAP-TEAD signaling pathway plays a central role in tumorigenesis. The diagram below illustrates the canonical pathway and the mechanism by which palmitoylation inhibitors disrupt this oncogenic signaling cascade. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to palmitoylated TEAD, leading to the transcription of pro-proliferative and anti-apoptotic genes.[3][5] TEAD auto-palmitoylation is a prerequisite for this interaction.[1] Palmitoylation inhibitors occupy the lipid-binding pocket of TEAD, preventing this modification, which in turn disrupts the YAP/TAZ-TEAD interaction and subsequent gene transcription.[7]

Hippo_YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCRs GPCRs MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 binding & Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Palmitoylated_TEAD Palmitoylated TEAD Palmitate Palmitate Palmitate->TEAD auto-palmitoylation Oncogenic_Transcription Oncogenic Gene Transcription Palmitoylated_TEAD->Oncogenic_Transcription activates YAP_TAZ_n->Palmitoylated_TEAD binds Inhibitor TEAD Palmitoylation Inhibitor Inhibitor->TEAD blocks palmitoylation Upstream Signals Upstream Signals Upstream Signals->MST1_2 activate

Hippo-YAP-TEAD signaling pathway and inhibitor action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of TEAD palmitoylation inhibitors.

TEAD Palmitoylation Assay

This assay directly measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing an epitope-tagged TEAD protein (e.g., Myc-TEAD4).

  • Metabolic Labeling: Transfected cells are treated with the test compound or DMSO (vehicle control) in the presence of an alkyne-functionalized palmitic acid analog (e.g., 17-octadecynoic acid) for 24 hours. This allows for the metabolic incorporation of the alkyne-palmitate into TEAD.

  • Immunoprecipitation: The epitope-tagged TEAD protein is immunoprecipitated from cell lysates using specific antibodies (e.g., anti-Myc antibody) conjugated to beads.

  • Click Chemistry: The immunoprecipitated TEAD, now labeled with alkyne-palmitate, is subjected to a copper-catalyzed azide-alkyne cycloaddition (Click) reaction with an azide-functionalized reporter molecule, such as biotin-azide.

  • Detection: The level of TEAD palmitoylation is quantified by detecting the biotin tag. This is typically done by western blotting using streptavidin conjugated to a fluorescent dye or horseradish peroxidase. The total amount of immunoprecipitated TEAD is also measured by western blotting with an anti-TEAD or anti-tag antibody to normalize the palmitoylation signal.[4][9][11]

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD, which is dependent on its interaction with YAP/TAZ.

Protocol:

  • Cell Line: A stable cell line (e.g., HEK293 or MCF7) is used that expresses a luciferase reporter gene under the control of a promoter containing multiple TEAD-responsive elements (e.g., 8xGTIIC).[12][13]

  • Cell Seeding: The reporter cells are seeded into a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test inhibitor or a vehicle control.

  • Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for changes in TEAD transcriptional activity.

  • Luciferase Activity Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the level of TEAD-mediated transcription.

  • Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TEAD inhibitors on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells known to be dependent on YAP/TEAD signaling (e.g., NCI-H226 mesothelioma cells) are seeded in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the TEAD inhibitor or a vehicle control.

  • Incubation: The cells are incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation and comparison of TEAD palmitoylation inhibitors, from initial biochemical screening to cellular functional assays.

Experimental_Workflow cluster_screening Primary Screening cluster_cellular Cellular Assays cluster_functional Functional Assays cluster_validation In Vivo Validation Biochemical_Assay In Vitro TEAD Auto-palmitoylation Assay Reporter_Assay TEAD Luciferase Reporter Assay Biochemical_Assay->Reporter_Assay Potent hits Target_Gene_Expression YAP/TEAD Target Gene Expression Analysis (qPCR/Western) Reporter_Assay->Target_Gene_Expression Confirmed activity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Target_Gene_Expression->Cell_Viability On-target effects Migration_Assay Cell Migration/Invasion Assay Cell_Viability->Migration_Assay Xenograft_Model Xenograft Tumor Models Cell_Viability->Xenograft_Model Lead candidates

Typical experimental workflow for TEAD inhibitor evaluation.

References

Comparative Efficacy of YAP-TEAD Inhibitors in Hippo-Mutant vs. Wild-Type Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, key downstream effectors of the Hippo pathway, interact with the TEAD family of transcription factors to drive the expression of genes that promote cancer cell proliferation and survival.[1][2] Consequently, the YAP-TEAD interaction has emerged as a promising therapeutic target for cancers with a dysregulated Hippo pathway.

This guide provides an objective comparison of the efficacy of potent and selective YAP-TEAD inhibitors in cancer models with and without mutations in the Hippo pathway. While "YAP-TEAD-IN-2" is used here as a representative term for this class of inhibitors, the experimental data presented is a synthesis from studies on various specific, highly potent YAP-TEAD inhibitors that function by disrupting the YAP-TEAD protein-protein interaction.

Mechanism of Action

In a healthy state, the Hippo pathway kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation.[3] In cancers with mutations in Hippo pathway components (e.g., NF2), this phosphorylation is abrogated, resulting in the nuclear accumulation of YAP/TAZ. Nuclear YAP/TAZ then binds to TEAD transcription factors, initiating a transcriptional program that drives tumorigenesis.[2] YAP-TEAD inhibitors are designed to disrupt this critical interaction, thereby suppressing the oncogenic functions of YAP/TAZ.[1]

cluster_0 Hippo Pathway (Wild-Type) cluster_1 Hippo Pathway (Mutant) Upstream Signals Upstream Signals Hippo Kinase Cascade (LATS1/2, MST1/2) Hippo Kinase Cascade (LATS1/2, MST1/2) Upstream Signals->Hippo Kinase Cascade (LATS1/2, MST1/2) Activates p-YAP/TAZ (Cytoplasmic) p-YAP/TAZ (Cytoplasmic) Hippo Kinase Cascade (LATS1/2, MST1/2)->p-YAP/TAZ (Cytoplasmic) Phosphorylates Degradation Degradation p-YAP/TAZ (Cytoplasmic)->Degradation Leads to Hippo Pathway Mutation (e.g., NF2-deficiency) Hippo Pathway Mutation (e.g., NF2-deficiency) YAP/TAZ (Nuclear) YAP/TAZ (Nuclear) Hippo Pathway Mutation (e.g., NF2-deficiency)->YAP/TAZ (Nuclear) Leads to nuclear accumulation of YAP-TEAD Complex YAP-TEAD Complex YAP/TAZ (Nuclear)->YAP-TEAD Complex TEAD TEAD TEAD->YAP-TEAD Complex Oncogenic Gene Expression Oncogenic Gene Expression YAP-TEAD Complex->Oncogenic Gene Expression Drives This compound This compound This compound->YAP-TEAD Complex Inhibits formation of cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Culture Cell Culture Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) Cell Culture->Cell Viability Assay (MTT/MTS) Co-Immunoprecipitation Co-Immunoprecipitation Cell Culture->Co-Immunoprecipitation qPCR qPCR Cell Culture->qPCR IC50 Determination IC50 Determination Cell Viability Assay (MTT/MTS)->IC50 Determination YAP-TEAD Interaction YAP-TEAD Interaction Co-Immunoprecipitation->YAP-TEAD Interaction Target Gene Expression Target Gene Expression qPCR->Target Gene Expression Xenograft Model Xenograft Model Inhibitor Treatment Inhibitor Treatment Xenograft Model->Inhibitor Treatment Tumor Measurement Tumor Measurement Inhibitor Treatment->Tumor Measurement Tumor Growth Inhibition Tumor Growth Inhibition Tumor Measurement->Tumor Growth Inhibition

References

Pan-TEAD vs. Isoform-Specific TEAD Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Cambridge, MA – November 21, 2025 – In the rapidly evolving landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of tissue growth and tumorigenesis. Its downstream effectors, the TEAD family of transcription factors (TEAD1-4), are pivotal in mediating the oncogenic functions of YAP and TAZ. Consequently, the development of TEAD inhibitors represents a promising therapeutic strategy. This guide provides a comprehensive comparison of two major classes of these inhibitors: pan-TEAD inhibitors, which target all four TEAD isoforms, and isoform-specific TEAD inhibitors, which are designed to target individual TEAD paralogs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms, supporting experimental data, and relevant protocols.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a key signaling cascade that controls organ size and cell proliferation.[1][2] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[3][4] In many cancers, the Hippo pathway is dysregulated, resulting in the translocation of YAP/TAZ to the nucleus where they bind to TEAD transcription factors.[4][5] This complex then drives the expression of genes that promote cell proliferation, survival, and metastasis.[3][6]

Hippo_Pathway Hippo-YAP/TAZ-TEAD Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD1-4 YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates

Hippo-YAP/TAZ-TEAD Signaling Pathway Diagram.

Pan-TEAD vs. Isoform-Specific Inhibition: A Mechanistic Overview

TEAD inhibitors primarily function by disrupting the interaction between YAP/TAZ and TEADs or by inhibiting TEAD auto-palmitoylation, a post-translational modification essential for their activity. Pan-TEAD inhibitors are designed to bind to a conserved pocket in all four TEAD isoforms, thereby blocking their function comprehensively. In contrast, isoform-specific inhibitors are developed to target unique structural features of individual TEAD paralogs, offering a more tailored approach.

Inhibitor_Mechanisms Comparative Mechanisms of TEAD Inhibitors cluster_pan Pan-TEAD Inhibition cluster_specific Isoform-Specific Inhibition Pan_Inhibitor Pan-TEAD Inhibitor TEAD1 TEAD1 Pan_Inhibitor->TEAD1 inhibits TEAD2 TEAD2 Pan_Inhibitor->TEAD2 inhibits TEAD3 TEAD3 Pan_Inhibitor->TEAD3 inhibits TEAD4 TEAD4 Pan_Inhibitor->TEAD4 inhibits Oncogenic_Transcription Oncogenic Transcription Specific_Inhibitor Isoform-Specific Inhibitor (e.g., TEAD1/3) sTEAD1 TEAD1 Specific_Inhibitor->sTEAD1 inhibits sTEAD3 TEAD3 Specific_Inhibitor->sTEAD3 inhibits sTEAD2 TEAD2 sTEAD4 TEAD4 YAP_TAZ YAP/TAZ Experimental_Workflow Generalized Experimental Workflow for TEAD Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., TEAD Palmitoylation) Reporter_Assay TEAD Reporter Assay Biochemical_Assay->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Reporter_Assay->Proliferation_Assay Gene_Expression Target Gene Expression (qPCR) Proliferation_Assay->Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Proliferation_Assay->PK_PD Lead Compound Selection Co_IP Co-Immunoprecipitation (YAP/TAZ-TEAD Interaction) Gene_Expression->Co_IP Xenograft_Model Xenograft/PDX Tumor Models PK_PD->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study

References

Assessing YAP-TEAD Target Engagement In Vivo: A Comparative Guide to Biomarkers and Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers and methodologies to assess the in vivo target engagement of YAP-TEAD inhibitors, with a focus on YAP-TEAD-IN-2 and its alternatives. Understanding the dynamic interplay of the Hippo signaling pathway and its downstream effectors, YAP and TAZ, is crucial for developing effective cancer therapeutics. This guide offers detailed experimental protocols, data-driven comparisons, and visual workflows to aid in the evaluation of novel YAP-TEAD inhibitors.

The YAP-TEAD Signaling Pathway: A Key Regulator of Cell Growth and Proliferation

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its core kinase cascade, involving MST1/2 and LATS1/2, phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation. However, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they associate with the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. Dysregulation of this pathway, leading to YAP/TAZ hyperactivation, is a common feature in many cancers.

YAP_TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Cell-Cell Contact->Hippo Kinase Cascade (MST1/2, LATS1/2) Mechanical Stress Mechanical Stress YAP/TAZ YAP/TAZ Mechanical Stress->YAP/TAZ GPCR Signaling GPCR Signaling GPCR Signaling->YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ Phosphorylation Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ->Phosphorylated YAP/TAZ Nuclear YAP/TAZ Nuclear YAP/TAZ YAP/TAZ->Nuclear YAP/TAZ Shuttling Phosphorylated YAP/TAZ->YAP/TAZ Degradation 14-3-3 14-3-3 Phosphorylated YAP/TAZ->14-3-3 Binding & Sequestration TEAD1-4 TEAD1-4 Nuclear YAP/TAZ->TEAD1-4 Binding YAP/TAZ-TEAD Complex YAP/TAZ-TEAD Complex TEAD1-4->YAP/TAZ-TEAD Complex Target Gene Expression Target Gene Expression YAP/TAZ-TEAD Complex->Target Gene Expression Transcription CTGF, CYR61, ANKRD1, etc. CTGF, CYR61, ANKRD1, etc. Target Gene Expression->CTGF, CYR61, ANKRD1, etc. Experimental_Workflow cluster_invivo In Vivo Study cluster_biomarker_analysis Biomarker Analysis Tumor Model Tumor Model Inhibitor Treatment Inhibitor Treatment Tumor Model->Inhibitor Treatment Luciferase Assay Luciferase Assay Tumor Model->Luciferase Assay Reporter Activity Tumor Collection Tumor Collection Inhibitor Treatment->Tumor Collection RNA Extraction RNA Extraction Tumor Collection->RNA Extraction Protein Extraction Protein Extraction Tumor Collection->Protein Extraction Tissue Fixation & Embedding Tissue Fixation & Embedding Tumor Collection->Tissue Fixation & Embedding qPCR qPCR RNA Extraction->qPCR Target Gene mRNA Western Blot Western Blot Protein Extraction->Western Blot Target Protein Levels Immunohistochemistry (IHC) Immunohistochemistry (IHC) Tissue Fixation & Embedding->Immunohistochemistry (IHC) Protein Localization

A Head-to-Head Battle: Covalent vs. Non-Covalent TEAD Inhibitors in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of the TEAD-YAP protein-protein interaction, a critical node in the pro-proliferative Hippo signaling pathway, has become a focal point in the development of novel cancer therapeutics. Small molecule inhibitors designed to disrupt this interaction fall into two main categories: covalent and non-covalent binders. This guide provides an objective, data-driven comparison of these two modalities, summarizing key performance metrics and detailing the experimental protocols used for their evaluation.

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers.[1][2] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate effectors of this pathway, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ.[3][4] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy.[5]

This has led to the development of both covalent and non-covalent small molecule inhibitors that target a conserved lipid pocket on the TEAD protein.[6] Covalent inhibitors form a permanent bond with a specific residue, typically a cysteine, within this pocket, while non-covalent inhibitors bind reversibly.[6][7] This fundamental difference in their mechanism of action has significant implications for their biochemical potency, cellular activity, and overall therapeutic potential.

Quantitative Comparison of Inhibitor Performance

To facilitate a clear comparison, the following tables summarize the biochemical and cellular activities of representative covalent and non-covalent TEAD inhibitors, with data extracted from peer-reviewed studies.

Covalent Inhibitor TEAD Isoform Specificity Biochemical Potency (IC50/Ki) Cellular Potency (Cell Proliferation IC50) Reference
MYF-03-176 Pan-TEADIC50 = 17 ± 5 nM (Reporter Assay)IC50 = 24 nM (NCI-H226)[5]
K-975 Pan-TEAD-Strong inhibition in NF2-deficient mesothelioma cells[2]
TED-641 TEAD1 > TEAD3/4 > TEAD2--[1]
TED-655 Pan-TEAD--[1]
Non-Covalent Inhibitor TEAD Isoform Specificity Biochemical Potency (IC50/Ki) Cellular Potency (Cell Proliferation IC50) Reference
GNE-7883 Pan-TEAD-Potent in various cell lines[8]
IAG933 Pan-TEADIC50 = 11–26 nM (in vitro)Potent in mesothelioma cell lines[9]
MGH-CP1 ---[2]
VT-103 --Strong inhibition in NF2-deficient mesothelioma cells[2]
MSC-4106 TEAD1/3 selectiveLow nanomolar (Reporter Assay)-[10]

Signaling Pathway and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

TEAD_Signaling_Pathway Hippo-YAP/TAZ-TEAD Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-cell contact Cell-cell contact MST1_2 MST1/2 Cell-cell contact->MST1_2 Mechanical stress Mechanical stress Mechanical stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 +P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ +P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Cytoplasmic retention & degradation YAP_TAZ->YAP_TAZ_p Phosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD Binding Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activation Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Target_Genes->Cell Proliferation,\nSurvival, etc.

Hippo-YAP/TAZ-TEAD Signaling Pathway

Experimental_Workflow Typical Experimental Workflow for TEAD Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Assay (TEAD-YAP Interaction) Biochemical Potency\n(IC50) Biochemical Potency (IC50) TR_FRET->Biochemical Potency\n(IC50) FP Fluorescence Polarization (TEAD-YAP Interaction) FP->Biochemical Potency\n(IC50) Reporter_Assay Luciferase Reporter Assay (TEAD Transcriptional Activity) Cellular Potency\n(IC50) Cellular Potency (IC50) Reporter_Assay->Cellular Potency\n(IC50) Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Antiproliferative\nActivity (GI50) Antiproliferative Activity (GI50) Proliferation_Assay->Antiproliferative\nActivity (GI50) Target_Gene_Expression Target Gene Expression (qPCR, Western Blot) Target Engagement Target Engagement Target_Gene_Expression->Target Engagement Xenograft Xenograft Tumor Models In Vivo Efficacy\n(Tumor Growth Inhibition) In Vivo Efficacy (Tumor Growth Inhibition) Xenograft->In Vivo Efficacy\n(Tumor Growth Inhibition) Inhibitor\n(Covalent or Non-covalent) Inhibitor (Covalent or Non-covalent) Inhibitor\n(Covalent or Non-covalent)->TR_FRET Inhibitor\n(Covalent or Non-covalent)->FP Inhibitor\n(Covalent or Non-covalent)->Reporter_Assay Inhibitor\n(Covalent or Non-covalent)->Proliferation_Assay Inhibitor\n(Covalent or Non-covalent)->Target_Gene_Expression Lead Compound Lead Compound Lead Compound->Xenograft

References

Validating the Specificity of YAP-TEAD-IN-2 for the YAP-TEAD Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the transcriptional coactivator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers. This has led to the development of numerous inhibitors targeting this protein-protein interaction (PPI). This guide provides a comparative analysis of YAP-TEAD-IN-2, a potent inhibitor of this interaction, alongside other well-characterized inhibitors, to aid researchers in selecting the appropriate tool for their studies. We present available quantitative data, detailed experimental protocols for specificity validation, and visual representations of the signaling pathway and experimental workflows.

Comparative Analysis of YAP-TEAD Inhibitors

The table below summarizes the available biochemical and cellular potency of this compound and other commonly used inhibitors. It is important to note that a direct comparison of IC50 values can be challenging due to the different assay formats and conditions used in various studies.

InhibitorTargetAssay TypeIC50Binding Affinity (Kd)Reference
YAP/TAZ-TEAD-IN-2 (Compound 51) YAP/TAZ-TEAD InteractionTEAD Transcriptional Activity1.2 nMNot Reported[1]
MDA-MB-231 Cell ProliferationCell-based4.4 µMNot Reported[1]
This compound (Compound 6) YAP-TEAD InteractionProtein-Protein Interaction Assay2.7 nMNot Reported
Verteporfin YAP-TEAD InteractionFluorescence Polarization544 nMNot Reported[2]
VT107 pan-TEAD Auto-palmitoylationYAP Reporter Assay4.93 nMNot Reported[3][4]
NCI-H2052 Cell ProliferationCell-based18 nMNot Reported
NCI-H226 Cell ProliferationCell-based32 nMNot Reported
CPD3.1 pan-TEADTEAD Reporter Assay33-48 µMNot Reported[5][6]

Note: The lack of a reported dissociation constant (Kd) for this compound is a current data gap in the literature, making a definitive comparison of binding affinity challenging.

Off-Target Effects and Specificity

Validating the specificity of an inhibitor is crucial for interpreting experimental results. While comprehensive off-target screening data for this compound is not publicly available, here is a summary of what is known for the compared inhibitors:

  • This compound: No comprehensive selectivity panel data has been published. Researchers should perform their own off-target assessments, such as kinase panel screening, to fully characterize its specificity.

  • Verteporfin: Known to have off-target effects, including photosensitivity and potential for light-independent cytotoxicity.[7][8] It has also been reported to induce oligomerization of various proteins.

  • VT107: As a pan-TEAD inhibitor, it targets the palmitoylation pocket of all four TEAD isoforms. While this demonstrates broad activity within the TEAD family, it has also been shown to modulate the expression of genes not known to be regulated by YAP-TEAD, suggesting potential off-target effects.[9]

  • CPD3.1: In one study, CPD3.1 did not inhibit the activity of the Serum Response Factor (SRF), suggesting some level of selectivity for TEAD over other transcription factors.[5]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound or any other inhibitor, a combination of biochemical, biophysical, and cell-based assays is recommended.

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

This biochemical assay directly measures the disruption of the YAP-TEAD protein-protein interaction in a solution-based format.

Principle: A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (tracer) is incubated with the TEAD protein. When bound, the tracer-TEAD complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the tracer, leading to a faster tumbling rate and a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Purified recombinant TEAD protein (YAP-binding domain).

    • Fluorescently labeled YAP peptide (e.g., TAMRA-YAP).

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Test compound (this compound) and a known inhibitor as a positive control.

  • Procedure:

    • Prepare a serial dilution of the test compound and controls in Assay Buffer.

    • In a 384-well black plate, add the TEAD protein and the fluorescently labeled YAP peptide to all wells at a final concentration determined by a prior binding titration experiment.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for YAP-TEAD Interaction

The AlphaLISA is a highly sensitive, bead-based immunoassay to quantify PPIs.

Principle: One protein (e.g., GST-TEAD) is captured on Donor beads, and the interacting partner (e.g., His-YAP) is captured on Acceptor beads. Upon excitation, the Donor beads release singlet oxygen, which travels to a nearby Acceptor bead if the proteins are in close proximity, triggering a chemiluminescent signal. An inhibitor will disrupt the interaction, leading to a decrease in the signal.

Protocol:

  • Reagents:

    • Purified recombinant GST-TEAD and His-YAP proteins.

    • AlphaLISA Glutathione Donor beads and Ni-NTA Acceptor beads.

    • AlphaLISA Assay Buffer.

    • Test compound and controls.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well ProxiPlate, add GST-TEAD and His-YAP proteins.

    • Add the serially diluted compounds.

    • Add the Glutathione Donor beads and incubate in the dark.

    • Add the Ni-NTA Acceptor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular environment.

Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound or vehicle control for a specified time.

  • Thermal Challenge:

    • For cell lysates: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • For intact cells: Heat the cell suspension to different temperatures.

  • Protein Quantification:

    • Centrifuge the heated samples to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TEAD protein in each sample by Western blotting using a TEAD-specific antibody.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble TEAD protein as a function of temperature for both vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the YAP-TEAD signaling pathway and a general workflow for validating inhibitor specificity.

YAP_TEAD_Signaling_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP YAP_n YAP YAP->YAP_n translocation TEAD TEAD YAP_n->TEAD YAP_TEAD YAP-TEAD Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes promotes YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->YAP_TEAD disrupts Verteporfin Verteporfin Verteporfin->YAP_TEAD disrupts VT107 VT107 VT107->TEAD inhibits palmitoylation

Caption: The Hippo-YAP-TEAD signaling pathway and points of inhibitor action.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cell-Based Assays cluster_specificity Specificity/Off-Target Assays FP Fluorescence Polarization (FP) AlphaLISA AlphaLISA ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) Reporter TEAD Reporter Assay Target_Gene Target Gene Expression (qPCR/Western Blot) Reporter->Target_Gene Validate Downstream Effects Proliferation Cell Proliferation Assay Target_Gene->Proliferation Assess Functional Outcome Kinase_Panel Kinase Panel Screen Off_Target_Reporter Off-Target Reporter Assays (e.g., SRF) Inhibitor Test Inhibitor (this compound) Inhibitor->FP Determine IC50 Inhibitor->AlphaLISA Determine IC50 Inhibitor->ITC Determine Kd Inhibitor->CETSA Confirm Target Engagement Inhibitor->Reporter Determine Cellular Potency (IC50) Inhibitor->Kinase_Panel Assess Off-Target Binding Inhibitor->Off_Target_Reporter Assess Functional Off-Target Effects

Caption: Experimental workflow for validating YAP-TEAD inhibitor specificity.

References

The Synergistic Potential of YAP-TEAD Inhibition: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the synergistic effects of YAP-TEAD inhibitors, with a focus on the promising preclinical candidate YAP-TEAD-IN-2 and its analogs, when combined with other anticancer agents. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to inform future research and clinical strategies.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer, leading to the hyperactivation of its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ. Nuclear YAP/TAZ associate with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation, survival, and resistance to therapy.[1][2] Consequently, disrupting the YAP/TAZ-TEAD interaction has emerged as a compelling therapeutic strategy. This compound is a potent small molecule inhibitor that blocks this interaction, demonstrating anti-proliferative activity in cancer cell lines.[3] Preclinical evidence strongly suggests that combining YAP-TEAD inhibitors with other targeted therapies can overcome both intrinsic and acquired drug resistance, leading to synergistic anticancer effects.[4][5][6]

Quantitative Assessment of Synergy

The synergistic potential of combining YAP-TEAD inhibitors with other anticancer agents has been evaluated in various preclinical models. The tables below summarize the quantitative data from key studies, primarily focusing on TEAD inhibitors with a mechanism of action similar to this compound in combination with EGFR and KRAS inhibitors in non-small cell lung cancer (NSCLC). The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric for quantifying drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]

Table 1: In Vitro Synergy of TEAD Inhibitors with EGFR Tyrosine Kinase Inhibitors (TKIs) in EGFR-Mutant NSCLC Cell Lines

Cell LineTEAD InhibitorEGFR TKICombination Index (CI)Key FindingsReference
PC9VT104Osimertinib< 1 (Synergistic)Combination therapy showed significantly better tumor-suppressive effects than EGFR-TKI alone.[4][9]
HCC827VT104Osimertinib< 1 (Synergistic)Enhanced suppression of cell viability in combination.[4][9]
KTOR27VT104Afatinib< 1 (Synergistic)Overcame initial survival of cancer cells observed with TKI monotherapy.[4][9]
EGFR-mutant NSCLC cellsYAP1 siRNAEGFR-TKIsNot ApplicableInhibition of YAP1 function increased sensitivity to EGFR-TKIs.[4]

Table 2: In Vitro and In Vivo Synergy of TEAD Inhibitors with KRAS G12C Inhibitors in KRAS-Mutant NSCLC

Model SystemTEAD InhibitorKRAS G12C InhibitorSynergy MetricKey FindingsReference
KRAS G12C-mutant NSCLC cell linesTEAD inhibitorsAdagrasib/SotorasibCI < 1 (Synergistic)TEAD inhibitors, inactive as single agents, enhanced KRAS G12C inhibitor-mediated anti-tumor efficacy.[10]
In vivo xenograft modelsTEAD inhibitorsKRAS G12C inhibitorsEnhanced tumor growth inhibitionConcurrent treatment prolonged tumor suppression compared to monotherapy.[5][11]
KRAS G12C-mutant cancer cell linesKnockdown of YAP/TAZ or TEADsKRAS G12C inhibitorsIncreased SensitivitySensitized resistant cells to KRAS inhibitors.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy studies. Below are protocols for key experiments cited in the assessment of YAP-TEAD inhibitor combinations.

In Vitro Synergy Assessment: Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro synergy of two compounds.[12][13][14]

Objective: To determine the Combination Index (CI) of a TEAD inhibitor and another anticancer agent in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC9 for EGFR-mutant NSCLC)

  • This compound or other TEAD inhibitor

  • Partner anticancer agent (e.g., Osimertinib)

  • 96-well microplates

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Dilution Series: Prepare serial dilutions of the TEAD inhibitor (Drug A) and the partner drug (Drug B) in the cell culture medium.

  • Checkerboard Setup: Add the drugs to the 96-well plate in a checkerboard format. This involves creating a gradient of Drug A concentrations along the rows and a gradient of Drug B concentrations along the columns. Include wells with single-agent treatments and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[7][15]

In Vivo Synergy Assessment: Xenograft Tumor Models

In vivo models are essential for validating the therapeutic potential of drug combinations.[16][17][18]

Objective: To evaluate the synergistic antitumor efficacy of a TEAD inhibitor and a partner drug in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • This compound or other TEAD inhibitor formulated for in vivo administration

  • Partner anticancer agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment groups (typically four arms: Vehicle, Drug A alone, Drug B alone, and Drug A + Drug B).

  • Drug Administration: Administer the drugs and vehicle control to the respective groups according to the planned dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis is performed to compare the tumor growth inhibition between the combination therapy group and the monotherapy and vehicle control groups.[19][20]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is key to interpreting synergistic interactions. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and experimental workflows.

Hippo_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) SAV1 SAV1 SAV1->MST1_2 Scaffolds MOB1 MOB1 MOB1->LATS1_2 Co-activates YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 binding & Cytoplasmic Retention/ Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation, Survival, & Drug Resistance Target_Genes->Proliferation Upstream Signals Upstream Signals Upstream Signals->MST1_2 Activates YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->TEAD Inhibits Interaction

Caption: The Hippo Signaling Pathway and the mechanism of this compound action.

Synergy_Mechanism cluster_EGFR EGFR Signaling cluster_KRAS KRAS Signaling cluster_YAP_TEAD YAP/TEAD Axis EGFR_mut Mutant EGFR PI3K_AKT PI3K/AKT/mTOR Pathway EGFR_mut->PI3K_AKT RAS_MAPK RAS/RAF/MEK/ERK Pathway EGFR_mut->RAS_MAPK Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance Promotes Survival RAS_MAPK->Drug_Resistance Promotes Proliferation EGFR_TKI EGFR TKI (e.g., Osimertinib) EGFR_TKI->EGFR_mut Inhibits YAP_TEAD_activation YAP/TEAD Activation EGFR_TKI->YAP_TEAD_activation Induces (Resistance Mechanism) Apoptosis Apoptosis EGFR_TKI->Apoptosis KRAS_mut Mutant KRAS G12C KRAS_mut->RAS_MAPK KRAS_Inhibitor KRAS G12C Inhibitor KRAS_Inhibitor->KRAS_mut Inhibits KRAS_Inhibitor->YAP_TEAD_activation Induces (Resistance Mechanism) KRAS_Inhibitor->Apoptosis Resistance_Genes Expression of Resistance Genes YAP_TEAD_activation->Resistance_Genes Resistance_Genes->Drug_Resistance YAP_TEAD_IN_2 This compound YAP_TEAD_IN_2->YAP_TEAD_activation Inhibits YAP_TEAD_IN_2->Apoptosis Restores Sensitivity

Caption: Mechanism of synergy between YAP-TEAD inhibitors and targeted therapies.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start_vitro Cancer Cell Lines checkerboard Checkerboard Assay (this compound + Partner Drug) start_vitro->checkerboard viability Cell Viability Measurement checkerboard->viability ci_calc Combination Index (CI) Calculation (Chou-Talalay) viability->ci_calc synergy_vitro Synergy Identified (CI < 1) ci_calc->synergy_vitro start_vivo Xenograft Model (Tumor Implantation) synergy_vitro->start_vivo Proceed to In Vivo Studies treatment Treatment Groups: - Vehicle - Drug A - Drug B - Combination start_vivo->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement data_analysis Analysis of Tumor Growth Inhibition tumor_measurement->data_analysis synergy_vivo Synergistic Efficacy Confirmed data_analysis->synergy_vivo

Caption: A typical experimental workflow for assessing drug synergy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for YAP-TEAD-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

YAP-TEAD-IN-2 is a potent, bioactive small molecule inhibitor.[1][2] Due to its chemical structure (C25H24ClFN2O4), it is classified as a halogenated organic compound. Proper handling and disposal are crucial to ensure personnel safety and environmental protection.

Key Safety and Handling Information

The following table summarizes essential information for the safe handling of this compound.

ParameterInformation
Chemical Classification Halogenated Organic Compound. Potent Active Pharmaceutical Ingredient (API).
Personal Protective Equipment (PPE) Solid (Neat Compound): Full personal protective equipment is required. This includes a lab coat, double gloves (check for compatibility with the compound and any solvents), and safety glasses with side shields or goggles. Work should be conducted in a certified chemical fume hood, ventilated balance safety enclosure, or glove box to prevent inhalation of the powder.[3][4][5] In Solution (e.g., in DMSO): A lab coat, appropriate chemical-resistant gloves, and safety glasses are mandatory. All handling of the solution should be performed within a chemical fume hood.
Engineering Controls A properly functioning chemical fume hood is the minimum requirement for handling both the solid compound and its solutions.[5] For weighing and handling larger quantities of the solid, a ventilated enclosure or an isolator/glove box is recommended to minimize exposure risk.[3][5][6]
Spill Management Solid Spill: Do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully scoop the material into a sealable, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste. Liquid Spill (in solvent): Absorb the spill with inert material. Place the absorbent material into a sealed, labeled hazardous waste container.[7] Clean the area with an appropriate solvent and collect all materials for disposal as hazardous waste.

Disposal Protocol for this compound

This protocol provides a step-by-step guide for the proper disposal of this compound in both solid form and as a solution.

Objective: To safely collect and dispose of this compound waste in accordance with general laboratory safety standards for potent halogenated compounds.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Sealable, chemical-resistant hazardous waste container

  • "Hazardous Waste" labels

  • Inert absorbent material (for spills)

  • Designated and properly ventilated Satellite Accumulation Area (SAA) for hazardous waste[7]

Procedure:

Part 1: Disposal of Solid (Neat) this compound

  • Assess the Waste: Collect any unused or expired solid this compound in its original container or a compatible, sealed vial.

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of the compound.

    • List all hazards (e.g., "Toxic," "Halogenated Organic").[7]

  • Segregation and Storage:

    • Place the labeled container in a designated waste accumulation area for potent compounds.

    • Ensure this waste is segregated and stored according to your institution's EHS guidelines.

  • Waste Pickup: Arrange for disposal through your institution's EHS department. Do not attempt to dispose of the solid compound via standard trash or drains.

Part 2: Disposal of this compound in Solution (e.g., DMSO)

  • Waste Stream Identification: Solutions of this compound must be disposed of as halogenated organic waste . Do not mix this waste with non-halogenated solvent waste, as this increases disposal costs and complexity.[8][9]

  • Waste Collection Container:

    • Obtain a designated waste container for halogenated organic liquids. This container must be in good condition, made of a compatible material, and have a secure, tight-fitting lid.[10]

    • Label the container with a "Hazardous Waste" tag before adding any waste.[10]

  • Transferring Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the this compound solution into the designated halogenated waste container.

    • Securely close the container lid immediately after adding the waste.[7]

  • Updating Waste Log:

    • On the hazardous waste tag or an accompanying log sheet, record the chemical name ("this compound") and the solvent ("Dimethyl Sulfoxide" or "DMSO").

    • Provide an accurate estimate of the volume of the solution and the concentration or mass of the this compound added.[9]

  • Storage and Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area, within secondary containment if required.[7]

    • Once the container is nearly full (approximately 75%), arrange for its collection by your institution's EHS department.[7]

    • Crucially, never dispose of this compound solutions down the sink. [8][11]

Disposal Workflow Diagram

G This compound Disposal Workflow start Identify this compound Waste form Is the waste solid or in solution? start->form solid_waste Solid (Neat) Compound form->solid_waste Solid liquid_waste Liquid (in Solvent, e.g., DMSO) form->liquid_waste Liquid label_solid Label container with: - 'Hazardous Waste' - Chemical Name - Hazards (Toxic, Halogenated) solid_waste->label_solid label_liquid Use designated 'Halogenated Organic Waste' container. Label with contents (this compound, Solvent) and volumes. liquid_waste->label_liquid store Store in designated Satellite Accumulation Area (SAA) label_solid->store label_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

References

Navigating the Safe Handling of YAP-TEAD-IN-2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent YAP-TEAD protein-protein interaction (PPI) inhibitor, YAP-TEAD-IN-2, a robust understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are based on the SDS for a closely related compound, YAP/TAZ inhibitor-2, and general best practices for handling potent, small molecule inhibitors in a research environment. It is imperative to consult the official SDS from the supplier upon receipt of the compound and to perform a risk assessment specific to your laboratory's procedures.

Immediate Safety and Personal Protective Equipment (PPE)

This compound, like many potent research compounds, should be handled with care to minimize exposure. Based on the hazard identification for similar compounds, it is prudent to assume that this compound may cause skin and eye irritation. Therefore, a comprehensive approach to personal protection is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification/Recommendation
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatA fully buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a higher risk of splashes.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes.
Face shieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Respiratory Protection Not generally required for small quantitiesWork in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

Operational Plan: From Receipt to Experimentation

A clear and methodical workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline a recommended operational plan.

Operational Workflow for Handling this compound cluster_emergency Contingency A Receiving and Inspection B Storage A->B Store according to supplier's instructions C Preparation of Stock Solution B->C Retrieve from storage D Experimental Use C->D Use in designated fume hood E Spill Management C->E In case of spill D->E In case of spill F Waste Disposal D->F Collect all waste

Operational Workflow for Handling this compound

Procedural Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product matches the order information.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Adhere to the storage temperature recommendations provided by the supplier (typically -20°C or -80°C for long-term stability).

  • Preparation of Stock Solution:

    • Perform all weighing and solution preparation inside a certified chemical fume hood.

    • Use a dedicated, calibrated balance.

    • This compound is often supplied as a solid. It is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

    • Add the solvent slowly and carefully to the solid to avoid splashing.

    • Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.

  • Experimental Use:

    • Conduct all experiments involving this compound within a chemical fume hood.

    • Use appropriate, calibrated equipment for all transfers and dilutions.

    • Avoid the creation of aerosols.

    • After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Guidelines

Waste TypeDisposal Procedure
Unused Solid Compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with your institution's hazardous waste management guidelines.
Stock and Working Solutions (in DMSO) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. DMSO can facilitate the absorption of other chemicals, making proper disposal critical.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container. If sharps are contaminated, they must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a sealed bag and dispose of as hazardous waste.

All waste containing this compound should be collected and disposed of through a certified hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.